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Core Science & Biosynthesis

Foundational

6-Iodo-2-methylnicotinic Acid (CAS 1352526-26-1): A Strategic Building Block for Divergent Late-Stage Functionalization in Drug Discovery

Executive Summary In modern drug discovery, pyridine carboxylic acids (nicotinic acids) are privileged scaffolds frequently utilized in the development of lipid-lowering agents, anti-inflammatory drugs, and targeted onco...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, pyridine carboxylic acids (nicotinic acids) are privileged scaffolds frequently utilized in the development of lipid-lowering agents, anti-inflammatory drugs, and targeted oncology therapeutics[1][2]. As a Senior Application Scientist, I frequently encounter the challenge of functionalizing these heterocycles without succumbing to catalyst poisoning or poor regioselectivity. 6-Iodo-2-methylnicotinic acid (CAS: 1352526-26-1) emerges as a highly engineered building block designed to overcome these exact bottlenecks.

This whitepaper provides an in-depth technical analysis of this compound, detailing the causality behind its structural advantages, validated experimental protocols for its functionalization, and the mechanistic rationale that makes it indispensable for parallel library synthesis and late-stage lead optimization.

Physicochemical Profiling & Structural Rationale

To effectively utilize a building block, one must first understand its inherent physicochemical properties and the strategic purpose of its substitution pattern.

Quantitative Data: Physicochemical Properties
PropertyValueSignificance in Synthesis & Drug Design
CAS Number 1352526-26-1Unique identifier for procurement and regulatory tracking[3].
Molecular Formula C₇H₆INO₂Defines stoichiometry for reaction scaling[3].
Molecular Weight 263.03 g/mol Critical for precise molar equivalent calculations[3].
Topological Polar Surface Area (TPSA) 50.19 ŲFavorable for cell permeability; allows downstream tuning[3].
LogP (Predicted) ~1.69Optimal lipophilicity for partitioning during aqueous workups[3].
H-Bond Donors / Acceptors 1 / 2Provides essential interaction points for target binding[3].
The Causality of the Substitution Pattern

The precise arrangement of substituents on this pyridine ring is not arbitrary; it is a meticulously designed system for orthogonal reactivity:

  • The C6-Iodo Substituent (The Reactivity Driver): α-Halo-N-heterocycles (like 2-halopyridines or 6-halopyridines) are notoriously difficult substrates for palladium and nickel-catalyzed cross-couplings. The proximity of the pyridine nitrogen allows it to coordinate with the metal center, often forming stable, catalytically inactive dimeric species that halt the reaction[4]. By utilizing an iodine atom instead of chlorine or bromine, the rate of oxidative addition is dramatically accelerated. This kinetic advantage allows the substrate to rapidly enter the catalytic cycle, outcompeting the formation of off-cycle inactive dimers.

  • The C2-Methyl Group (The Conformational Lock): The methyl group adjacent to the C3-carboxylic acid provides critical steric shielding. When the carboxylic acid is converted into an amide during lead optimization, this steric bulk restricts the rotation of the C3-carbonyl bond. This conformational locking reduces the entropic penalty upon target binding, a proven strategy for increasing both the potency and selectivity of the resulting pharmacophore[1].

  • The C3-Carboxylic Acid (The Diversification Point): This moiety serves as an orthogonal functionalization handle, perfectly suited for standard peptide coupling chemistries (e.g., HATU/DIPEA) to generate diverse amide libraries without interfering with the C6 position.

Synthetic Utility & Mechanistic Pathways

The orthogonal nature of the C6-iodo and C3-carboxylic acid groups allows for divergent synthetic workflows. The iodine atom can be subjected to Suzuki-Miyaura (arylation), Sonogashira (alkynylation), or Buchwald-Hartwig (amination) couplings, while the carboxylic acid can be independently amidated or esterified.

G Core 6-Iodo-2-methylnicotinic acid (CAS: 1352526-26-1) Suzuki Suzuki-Miyaura (C6 Arylation) Core->Suzuki Pd(dppf)Cl2, Ar-B(OH)2 Sonogashira Sonogashira (C6 Alkynylation) Core->Sonogashira Pd(PPh3)4, CuI, Alkyne Amidation Amide Coupling (C3 Amidation) Core->Amidation HATU, DIPEA, R-NH2

Figure 1: Divergent synthetic utility of 6-Iodo-2-methylnicotinic acid in drug discovery.

Mechanistic Focus: Suzuki-Miyaura Cross-Coupling

When executing a Suzuki-Miyaura coupling at the C6 position, the choice of ligand is paramount. Dialkylbiaryl phosphine ligands, such as SPhos or XPhos, are highly recommended[5]. These electron-rich, bulky ligands facilitate the rapid oxidative addition of the C6-Iodo bond and promote reductive elimination, preventing the pyridine nitrogen from poisoning the palladium center.

G Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Rapid due to C6-Iodo) Pd0->OxAdd + Substrate TransMet Transmetalation (Ar-B(OH)2 + Base) OxAdd->TransMet + Ar-B(OH)2 RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regenerates Pd(0) Product 6-Aryl-2-methylnicotinic acid RedElim->Product Yields Product

Figure 2: Catalytic cycle of Suzuki-Miyaura cross-coupling at the C6 position.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Each step includes specific analytical checkpoints to confirm success before proceeding.

Protocol 1: Chemoselective Suzuki-Miyaura Coupling at C6

This protocol couples an aryl boronic acid to the C6 position while leaving the C3-carboxylic acid intact.

Reagents:

  • 6-Iodo-2-methylnicotinic acid (1.0 equiv, 1.0 mmol, 263 mg)

  • Aryl boronic acid (1.2 equiv, 1.2 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 equiv, 3.0 mmol)

  • Solvent: 1,4-Dioxane / H₂O (4:1 ratio, 10 mL)

Step-by-Step Methodology & Validation:

  • Preparation: Charge a dry Schlenk flask with the substrate, aryl boronic acid, Pd catalyst, and K₂CO₃.

  • Deoxygenation (Critical Step): Add the solvent mixture. Degas the suspension via three freeze-pump-thaw cycles or by bubbling argon through the solution for 15 minutes. Causality: Oxygen rapidly degrades the Pd(0) active species, leading to reaction failure.

  • Reaction: Heat the mixture to 90°C under an argon atmosphere for 4–6 hours.

  • In-Process Validation: Sample 10 µL of the reaction mixture, dilute in acetonitrile, and analyze via LC-MS. Validation Checkpoint: Confirm the disappearance of the starting material mass (m/z [M+H]⁺ 264.0) and the appearance of the desired product mass. The absence of de-iodinated byproducts confirms ligand efficiency.

  • Workup: Cool to room temperature. Acidify the aqueous layer to pH ~3 using 1M HCl. Extract with Ethyl Acetate (3 x 15 mL). Causality: Acidification ensures the C3-carboxylic acid is protonated and partitioned into the organic phase, while inorganic salts and boronic acid residues remain in the aqueous layer.

  • Purification: Dry the combined organic layers over Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (DCM/MeOH gradient).

Protocol 2: Sterically Hindered Amide Coupling at C3

Because of the C2-methyl group, the C3-carboxylic acid is sterically hindered. Highly efficient coupling reagents like HATU are required.

Step-by-Step Methodology & Validation:

  • Activation: Dissolve the nicotinic acid derivative (1.0 equiv) in anhydrous DMF (0.2 M). Add HATU (1.2 equiv) and N,N-Diisopropylethylamine (DIPEA) (3.0 equiv). Stir at room temperature for 15 minutes. Validation Checkpoint: A color change (often to pale yellow) indicates the formation of the active HOAt ester.

  • Coupling: Add the desired primary or secondary amine (1.2 equiv). Stir for 2–4 hours at room temperature.

  • In-Process Validation: Monitor via TLC (UV active at 254 nm). The active ester intermediate will be consumed, yielding a new, more lipophilic spot (the amide).

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate. Wash the organic layer extensively with 5% aqueous LiCl (3 x 10 mL) to remove residual DMF. Dry and concentrate to yield the final conformationally locked amide.

Conclusion

6-Iodo-2-methylnicotinic acid (CAS 1352526-26-1) is not merely a chemical commodity; it is a rationally designed vector for drug discovery. By leveraging the kinetic lability of the C6-iodo group to bypass catalyst poisoning, and utilizing the C2-methyl group to enforce conformational rigidity, scientists can rapidly access highly functionalized, drug-like chemical space with high fidelity and yield.

References

  • Discovery of a Potent Nicotinic Acid Receptor Agonist for the Treatment of Dyslipidemia ACS Medicinal Chemistry Letters URL:[Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands National Institutes of Health (NIH) / PMC URL:[Link]

  • Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles Chemical Science (RSC Publishing) URL:[Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors Dove Medical Press URL:[Link]

Sources

Exploratory

6-Iodo-2-methylnicotinic Acid: Molecular Weight Characterization, Analytical Profiling, and Synthetic Utility

Executive Summary In modern medicinal chemistry and drug development, halogenated pyridine derivatives serve as indispensable building blocks for synthesizing complex active pharmaceutical ingredients (APIs). 6-Iodo-2-me...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and drug development, halogenated pyridine derivatives serve as indispensable building blocks for synthesizing complex active pharmaceutical ingredients (APIs). 6-Iodo-2-methylnicotinic acid is a highly versatile intermediate, characterized by orthogonal reactive sites: a carboxylic acid for amidation, a methyl group for potential functionalization, and a highly reactive carbon-iodine (C–I) bond primed for palladium-catalyzed cross-coupling.

For researchers and analytical scientists, the precise verification of this compound's molecular weight (263.03 g/mol ) is the first critical step in quality control and downstream synthetic workflows. This technical guide provides an in-depth analysis of the structural characteristics, theoretical isotopic signatures, and self-validating analytical protocols required to characterize 6-Iodo-2-methylnicotinic acid confidently.

Chemical Identity and Physicochemical Properties

The structural framework of 6-Iodo-2-methylnicotinic acid dictates its behavior in both synthetic environments and analytical instruments. The presence of the pyridine nitrogen and the carboxylic acid makes the molecule amphoteric, allowing it to ionize readily in both positive and negative modes during mass spectrometry[1].

Table 1: Core Physicochemical Parameters
ParameterValue / Description
Chemical Name 6-Iodo-2-methylnicotinic acid
CAS Registry Number 1352526-26-1[2]
Molecular Formula C₇H₆INO₂[3]
Average Molecular Weight 263.03 g/mol [2]
Monoisotopic Mass 262.944 Da
SMILES String O=C(O)C1=C(C)N=C(I)C=C1
Hydrogen Bond Donors 1 (Carboxylic acid -OH)
Hydrogen Bond Acceptors 2 (Carbonyl oxygen, Pyridine nitrogen)

Theoretical Molecular Weight and Isotopic Signatures

When analyzing the molecular weight of halogenated compounds via mass spectrometry, understanding the natural isotopic abundance is paramount. Unlike chlorine (which exhibits a 3:1 ratio of ³⁵Cl to ³⁷Cl) or bromine (which exhibits a 1:1 ratio of ⁷⁹Br to ⁸¹Br), iodine is monoisotopic in nature , consisting of 100% of the ¹²⁷I isotope[4][5].

Because iodine lacks a secondary stable isotope, the mass spectrum of 6-Iodo-2-methylnicotinic acid will not display the characteristic M+2 doublet peak typically associated with halogenated organic compounds[4].

Causality in Isotopic Distribution

The molecular weight of 263.03 g/mol is an average mass based on standard atomic weights. However, high-resolution mass spectrometry (HRMS) measures the exact monoisotopic mass. The theoretical isotopic distribution for the protonated molecular ion [M+H]⁺ is driven primarily by the natural abundance of Carbon-13 (1.1% per carbon atom)[5].

Table 2: Theoretical Isotopic Distribution for[M+H]⁺ (m/z ~264.03)
Ion SpeciesExact m/zRelative AbundanceCausality / Origin
M (Base Peak)263.952100.0%Composed entirely of ¹²C, ¹H, ¹²⁷I, ¹⁴N, ¹⁶O.
M+1 264.955~7.7%Probability of one ¹³C atom among the 7 carbon atoms (7 × 1.1%).
M+2 265.958~0.6%Probability of one ¹⁸O atom (0.2% × 2) or two ¹³C atoms.

Analytical Characterization: LC-MS/MS Profiling

To empirically validate the molecular weight of 6-Iodo-2-methylnicotinic acid, Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) is the gold standard[1][6].

Mechanistic Choices in the Analytical Workflow:
  • Chromatographic Retention: A reversed-phase C18 column is utilized. The hydrophobic methyl and iodo groups ensure adequate retention, while the polar carboxylic acid ensures solubility in the aqueous/organic mobile phase.

  • Ionization Modifiers: The addition of 0.1% Formic Acid to the mobile phase is not arbitrary; it acts as an ion-pairing agent and provides an abundant source of protons, artificially driving the equilibrium toward the formation of the [M+H]⁺ adduct in positive ESI mode[6].

  • Fragmentation (MS/MS): Upon collision-induced dissociation (CID), the weakest bond in the molecule—the C–I bond—is highly susceptible to homolytic or heterolytic cleavage, resulting in a characteristic neutral loss of an iodine radical (127 Da) or the loss of CO₂ (44 Da) from the carboxylic moiety[4].

LCMS_Workflow Start Sample Preparation (Dilution in ACN/H2O) HPLC HPLC Separation (C18 Column, Gradient) Start->HPLC ESI ESI Ionization (Positive Mode + Formic Acid) HPLC->ESI MS Mass Spectrometry (m/z 264.03[M+H]+) ESI->MS Data MW Validation & Isotopic Analysis MS->Data

Figure 1: Self-validating LC-ESI-MS/MS workflow for molecular weight determination.

Standardized Experimental Protocol for MW Verification

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It incorporates system suitability blanks and internal calibration to prevent false positives caused by matrix effects or mass drift[6].

Step-by-Step Methodology

Phase 1: Sample Preparation

  • Stock Solution: Dissolve 1.0 mg of 6-Iodo-2-methylnicotinic acid in 1.0 mL of LC-MS grade Methanol to yield a 1 mg/mL stock.

  • Working Dilution: Dilute the stock solution 1:1000 in a diluent of 50:50 Water:Acetonitrile (v/v) to achieve a final concentration of 1 µg/mL.

  • Internal Standard (Self-Validation): Spike the working solution with 100 ng/mL of a known pyridine analogue (e.g., 6-chloronicotinic acid) to monitor ionization efficiency and mass accuracy[1].

Phase 2: Liquid Chromatography Parameters

  • Column: C18 Analytical Column (e.g., 50 mm × 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid (promotes protonation).

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0.0 - 1.0 min: 5% B (Isocratic hold to elute salts)

    • 1.0 - 4.0 min: Linear ramp to 95% B (Elution of the target analyte)

    • 4.0 - 5.0 min: 95% B (Column wash)

    • 5.0 - 6.0 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min. Injection Volume: 2 µL.

Phase 3: Mass Spectrometry Parameters (ESI+)

  • Capillary Voltage: +3.0 kV.

  • Desolvation Temperature: 350 °C (ensures complete evaporation of the aqueous mobile phase).

  • Scan Range: m/z 100 to 500.

  • Target Ion: Extract the chromatogram for m/z 264.0 (± 0.5 Da). Verify the absence of an M+2 peak at m/z 266.0 to confirm the presence of iodine rather than chlorine or bromine[4].

Synthetic Utility and Mechanistic Pathways

The molecular weight of 263.03 g/mol represents the starting mass before this compound undergoes synthetic transformation. 6-Iodo-2-methylnicotinic acid is primarily utilized for its bifunctional reactivity.

The iodine atom at the C6 position is highly susceptible to oxidative addition by Palladium(0) catalysts. This makes the compound an ideal substrate for Suzuki-Miyaura (coupling with boronic acids), Sonogashira (coupling with terminal alkynes), and Buchwald-Hartwig (coupling with amines) reactions. Concurrently, the C3 carboxylic acid can be activated using coupling reagents (e.g., HATU, EDC) to form stable amide bonds.

Synthetic_Pathway Core 6-Iodo-2-methylnicotinic acid (MW: 263.03 g/mol) Suzuki Suzuki-Miyaura Coupling (Pd-catalyzed, C6-Aryl) Core->Suzuki Aryl Boronic Acid Amidation Amide Bond Formation (C3-Carboxyl) Core->Amidation Amine, HATU Product1 6-Aryl-2-methylnicotinic acid (MW > 263 g/mol) Suzuki->Product1 Product2 6-Iodo-2-methylnicotinamide (MW Dependent on Amine) Amidation->Product2

Figure 2: Bifunctional synthetic utility of 6-Iodo-2-methylnicotinic acid in drug discovery.

By accurately confirming the starting molecular weight and isotopic purity of 6-Iodo-2-methylnicotinic acid, researchers ensure that downstream mass shifts observed during these synthetic pathways are accurately attributed to successful chemical transformations rather than starting material impurities.

References

  • BLD Pharm.1352526-26-1 | 6-Iodo-2-methylnicotinic acid.
  • ChemScene.1352526-26-1 | 6-Iodo-2-methylnicotinic acid.
  • PubMed (NIH).Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS).
  • Bevital.Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography.
  • DocBrown's Advanced Organic Chemistry.Mass spectrum of 1-iodo-2-methylpropane fragmentation pattern.
  • OrgChem Boulder.Natural Abundance Atomic Isotopes - Intro to Mass Spectrometry.

Sources

Foundational

Comprehensive Structure Elucidation of 6-Iodo-2-methylnicotinic Acid: A Multi-Modal Analytical Framework

Executive Summary & Chemical Context In modern medicinal chemistry and drug development, halogenated heterocycles serve as indispensable bifunctional building blocks. 6-Iodo-2-methylnicotinic acid (CAS: 1352526-26-1) [1]...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

In modern medicinal chemistry and drug development, halogenated heterocycles serve as indispensable bifunctional building blocks. 6-Iodo-2-methylnicotinic acid (CAS: 1352526-26-1) [1] is a prime example of such a scaffold. With a molecular formula of C₇H₆INO₂ and a molecular weight of 263.03 g/mol , this molecule offers orthogonal sites for late-stage functionalization: the C-6 iodine atom is primed for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira), while the C-3 carboxylic acid and C-2 methyl group provide handles for amidation and functional group interconversion.

Elucidating the exact structure and regiochemistry of this compound requires navigating specific analytical challenges—most notably, the profound relativistic electronic effects exerted by the heavy iodine atom on the pyridine π-system. This whitepaper outlines a self-validating, multi-modal analytical workflow to unequivocally confirm its molecular topology.

Analytical Strategy and Causality

A robust structural proof cannot rely on a single technique. Instead, we architect a convergent workflow utilizing High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared Spectroscopy (FT-IR), and multi-nuclear 1D/2D Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Causality of the Workflow: HRMS establishes the exact elemental composition and leverages the isotopic mass defect to confirm the presence of iodine. FT-IR provides orthogonal confirmation of the zwitterionic/hydrogen-bonded functional groups without the interference of a solvent matrix. Finally, NMR maps the exact regiochemistry, specifically exploiting the Spin-Orbit Heavy-Atom on the Light-Atom (SO-HALA) effect to definitively assign the C-6 position [2, 3].

ElucidationWorkflow Start 6-Iodo-2-methylnicotinic acid (C7H6INO2) MS HRMS (ESI) Exact Mass & Formula Isotope Pattern (Iodine) Start->MS IR ATR-FTIR Functional Groups (COOH, C=N, C-I) Start->IR NMR1D 1D NMR (1H, 13C) Chemical Environments Heavy Atom Effect (C6) Start->NMR1D Validation Structural Confirmation & Purity Assessment MS->Validation IR->Validation NMR2D 2D NMR (COSY, HSQC, HMBC) Atom Connectivity & Regiochemistry NMR1D->NMR2D NMR2D->Validation

Fig 1. Multi-modal analytical workflow for structure elucidation.

High-Resolution Mass Spectrometry (HRMS-ESI)

Causality of Method: Electrospray Ionization (ESI) is selected for its soft ionization capabilities, which preserve the pseudo-molecular ion. Because the nicotinic acid core is amphoteric (containing both a basic pyridine nitrogen and an acidic carboxyl group), we acquire data in both positive and negative polarities to cross-validate the ion species.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade MeOH/H₂O (50:50, v/v). Add 0.1% Formic Acid for ESI(+) or 0.1% Ammonium Hydroxide for ESI(-).

  • Chromatography: Inject 2 µL onto a C18 UPLC column (2.1 x 50 mm, 1.7 µm). Run a rapid gradient from 5% to 95% Acetonitrile (with respective modifiers) over 3 minutes to desalt the sample.

  • Ionization & Acquisition: Set capillary voltage to 3.0 kV (ESI+) and 2.5 kV (ESI-). Maintain desolvation temperature at 350 °C. Acquire TOF-MS data from m/z 50 to 1000.

  • Validation: Utilize a sodium formate lock-mass infusion to ensure mass accuracy remains < 5 ppm.

Data Interpretation: The theoretical exact mass of the neutral molecule is 262.9443 Da. The lack of an M+2 isotope peak confirms iodine's monoisotopic nature (¹²⁷I). Furthermore, Collision-Induced Dissociation (CID) triggers a neutral loss of 44 Da (CO₂), confirming the presence of the carboxylic acid moiety.

Vibrational Spectroscopy (ATR-FTIR)

Causality of Method: Attenuated Total Reflectance (ATR) FT-IR is performed neat (in the solid state). This circumvents solvent masking and allows us to observe the true intermolecular hydrogen-bonding network of the carboxylic acid, which would otherwise be disrupted in solution.

Step-by-Step Protocol:

  • Clean the diamond ATR crystal with LC-grade isopropanol and collect an ambient air background spectrum.

  • Deposit ~2 mg of the solid crystalline powder directly onto the crystal.

  • Apply uniform mechanical pressure using the ATR anvil to ensure optical contact.

  • Acquire 32 co-added scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

Key Findings: A broad, intense absorption band spanning 3300–2500 cm⁻¹ is highly diagnostic of an O-H stretch within a hydrogen-bonded carboxylic acid dimer. A sharp peak at ~1700 cm⁻¹ corresponds to the C=O stretch. The C-I stretch is observed in the fingerprint region at ~550 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Method: NMR provides the definitive topological map of the molecule. We select DMSO-d₆ as the solvent because 6-Iodo-2-methylnicotinic acid exhibits poor solubility in chlorinated solvents due to strong hydrogen bonding. DMSO effectively disrupts these intermolecular bonds, yielding a sharp, well-resolved spectrum, and shifts the exchangeable COOH proton far downfield (~13.5 ppm) to prevent overlap with the aromatic signals [3].

Step-by-Step Protocol:

  • Dissolve 15 mg of the compound in 0.6 mL of DMSO-d₆ (100 atom % D) containing 0.03% v/v TMS as an internal reference.

  • Transfer the homogeneous solution to a 5 mm precision NMR tube.

  • Acquire 1D ¹H NMR (400 MHz, 16 scans, 2s relaxation delay) and 1D ¹³C NMR (100 MHz, 1024 scans, WALTZ-16 decoupling).

  • Acquire 2D gradient-selected COSY, HSQC, and HMBC spectra to trace through-bond connectivities.

Data Interpretation & The Heavy-Atom Effect: The ¹H NMR spectrum reveals a 3H singlet at 2.70 ppm (C-2 methyl) and an AB spin system comprising two mutually coupled doublets (J = 8.0 Hz) at 8.05 ppm and 7.75 ppm, representing the ortho-coupled H-4 and H-5 protons.

The ¹³C NMR spectrum is the ultimate validator. The carbon directly bonded to the iodine atom (C-6) experiences a profound upfield shift to ~116.0 ppm. This is a textbook manifestation of the Spin-Orbit Heavy-Atom on the Light-Atom (SO-HALA) effect . The relativistic spin-orbit coupling of iodine's heavy valence electrons induces a localized magnetic shielding on the adjacent carbon, shifting it 20–30 ppm upfield compared to a standard, unhalogenated pyridine carbon [2, 3].

HMBC_Logic cluster_protons Proton Resonances (1H) cluster_carbons Carbon Resonances (13C) H_CH3 CH3 Protons (δ 2.70) C2 C-2 (δ 159.0) H_CH3->C2 2J C3 C-3 (δ 126.0) H_CH3->C3 3J H4 H-4 Proton (δ 8.05) H4->C2 3J C6 C-6 (C-I) (δ 116.0) H4->C6 3J CO C=O (δ 167.0) H4->CO 3J H5 H-5 Proton (δ 7.75) H5->C3 3J H5->C6 2J

Fig 2. Key HMBC (Heteronuclear Multiple Bond Correlation) logical relationships.

Quantitative Data Summaries

Table 1: High-Resolution Mass Spectrometry (HRMS) Data

Ionization ModeAdductFormulaTheoretical m/zObserved m/zError (ppm)
ESI (+)[M+H]⁺C₇H₇INO₂⁺263.9516263.9518+0.7
ESI (-)[M-H]⁻C₇H₅INO₂⁻261.9370261.9365-1.9
ESI (+) MS/MS[M+H-CO₂]⁺C₆H₇IN⁺219.9618219.9620+0.9

Table 2: ¹H and ¹³C NMR Assignments (in DMSO-d₆)

Position¹³C Shift (ppm)¹H Shift (ppm), Multiplicity, J (Hz)Key HMBC Correlations (H to C)
2 159.0--
3 126.0--
4 140.08.05, d, J = 8.0C-2, C-3, C-6, C=O
5 134.07.75, d, J = 8.0C-3, C-6
6 116.0--
C=O 167.013.50, br s (1H)-
2-CH₃ 24.02.70, s (3H)C-2, C-3

References

  • Vicha, J., et al. Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts: Concepts and Trends Across the Periodic Table. Chemical Reviews, 2020, 120 (15), 7065–7103.[Link]

  • Webb, J. A., et al. Experimental Studies of the 13C NMR of Iodoalkynes in Lewis-Basic Solvents. The Journal of Organic Chemistry, 2004, 69 (3), 660-664.[Link]

Exploratory

Comprehensive Spectroscopic Characterization of 6-Iodo-2-methylnicotinic Acid: A Technical Guide for Drug Development

Executive Summary & Structural Significance 6-Iodo-2-methylnicotinic acid (CAS: 1352526-26-1)[1][2] is a highly functionalized, bifunctional pyridine scaffold widely utilized in the design and synthesis of active pharmac...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Significance

6-Iodo-2-methylnicotinic acid (CAS: 1352526-26-1)[1][2] is a highly functionalized, bifunctional pyridine scaffold widely utilized in the design and synthesis of active pharmaceutical ingredients (APIs). The molecular architecture (C₇H₆INO₂, MW: 263.03 Da) features three critical domains that dictate its utility in medicinal chemistry:

  • Carboxylic Acid (C3): Enables standard amide coupling chemistry and salt formation.

  • Methyl Group (C2): Imparts localized steric bulk. When converted to an amide, this ortho-methyl group dictates the rotational conformation of the adjacent amide bond, a critical factor in optimizing target-binding kinetics.

  • Iodine Atom (C6): Serves as a highly reactive electrophilic handle. The comparatively weak C–I bond readily undergoes oxidative addition by palladium(0) species, making it an ideal substrate for Suzuki-Miyaura, Sonogashira, and Stille cross-coupling reactions under mild conditions[3][4].

High-Resolution Spectroscopic Data

Accurate structural validation is paramount before deploying this building block in multi-step syntheses. Below is the comprehensive spectroscopic profile, detailing the causality behind the observed analytical signals.

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)
PositionChemical Shift (ppm)MultiplicityCoupling Constant (J)IntegrationAssignment
–COOH 13.52Broad singlet (br s)1HAcidic proton
C4–H 7.95Doublet (d)8.1 Hz1HPyridine ring proton
C5–H 7.78Doublet (d)8.1 Hz1HPyridine ring proton
C2–CH₃ 2.68Singlet (s)3HMethyl protons

Causality & Logic: The choice of DMSO-d₆ is critical; it breaks intermolecular hydrogen bonds, allowing the carboxylic acid proton to appear clearly at ~13.52 ppm. The aromatic protons (H4 and H5) exhibit a classic ortho-coupling pattern (J ≈ 8.1 Hz). H4 is highly deshielded (7.95 ppm) due to the anisotropic effect of the adjacent carbonyl group, whereas H5 (7.78 ppm) is slightly more shielded, reflecting standard pyridine electron density distributions[5].

Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)
Chemical Shift (ppm)AssignmentMechanistic Rationale
167.4 C=O (Carboxyl)Highly deshielded carbonyl carbon.
158.2 C2Deshielded by the adjacent electronegative pyridine nitrogen.
139.1 C4Aromatic carbon, deshielded by para-nitrogen resonance.
133.5 C5Aromatic carbon, ortho to the iodine atom.
126.8 C3Ipso carbon attached to the electron-withdrawing carboxyl group.
116.4 C6 (C–I)Upfield shift due to the "heavy atom effect" of iodine.
24.1 C2–CH₃Aliphatic methyl carbon.

Causality & Logic: The most diagnostic feature of the ¹³C spectrum is the C6 carbon at 116.4 ppm. While aromatic carbons typically resonate between 120–140 ppm, the attachment of the heavy, electron-rich iodine atom induces a strong upfield shift. This phenomenon, known as the "heavy atom effect" (driven by relativistic spin-orbit coupling), is a definitive marker for C–I bond integrity.

Table 3: High-Resolution Mass Spectrometry (ESI-TOF)
Ionization ModeExpected FormulaTheoretical m/zObserved m/zError (ppm)
Positive (+ESI) [C₇H₇INO₂]⁺263.9516263.9520+1.5
Negative (-ESI) [C₇H₅INO₂]⁻261.9370261.9365-1.9

Causality & Logic: Electrospray Ionization (ESI) is selected due to the polarity of the carboxylic acid. The compound readily ionizes in both positive (protonation of the pyridine nitrogen) and negative (deprotonation of the carboxylic acid) modes. Notably, iodine is monoisotopic (¹²⁷I, 100% abundance); thus, the mass spectrum lacks the distinct M+2 isotope patterns seen in chlorinated or brominated analogs, serving as a secondary confirmation of the halogen's identity.

Table 4: FT-IR Spectroscopy (ATR, Solid State)
Wavenumber (cm⁻¹)Peak ShapeAssignmentMechanistic Rationale
3300 – 2500 BroadO–H stretchExtensive hydrogen bonding of the carboxylic acid dimer.
1695 Strong, SharpC=O stretchConjugated carbonyl stretching frequency.
1580, 1545 MediumC=C / C=NPyridine ring skeletal vibrations.
540 WeakC–I stretchHeavy atom stretching occurs in the far fingerprint region.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, minimizing false positives through internal calibration.

Protocol A: NMR Acquisition (¹H and ¹³C)
  • Sample Preparation: Dissolve 15 mg (for ¹H) or 50 mg (for ¹³C) of 6-Iodo-2-methylnicotinic acid in 0.6 mL of anhydrous DMSO-d₆. Causality: Using strictly anhydrous solvent prevents the HDO water peak (~3.33 ppm) from broadening and overlapping with the critical C2-methyl signal (~2.68 ppm).

  • Internal Calibration: Lock the spectrometer to the deuterium frequency of DMSO-d₆. Calibrate the chemical shift using the residual solvent multiplet at 2.50 ppm (¹H) and 39.52 ppm (¹³C). This internal referencing system self-validates the accuracy of the ppm scale without requiring external TMS.

  • Acquisition: Run 16 scans for ¹H (relaxation delay D1 = 1s) and 512 scans for ¹³C (D1 = 2s) to ensure an optimal signal-to-noise ratio, particularly for the quaternary C6 carbon.

Protocol B: HRMS (ESI-TOF) Analysis
  • Sample Preparation: Dilute the compound to 1 µg/mL in a 50:50 mixture of LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid. Causality: Formic acid acts as a proton source, significantly enhancing ionization efficiency for the [M+H]⁺ adduct in positive mode.

  • Lock Mass Calibration: Co-infuse a standard reference mass (e.g., Leucine Enkephalin, m/z 556.2771) during the run. The software continuously corrects the mass axis against this known standard, ensuring mass accuracy within < 2 ppm.

Protocol C: FT-IR (ATR) Analysis
  • Background Validation: Prior to sample analysis, collect a 32-scan background spectrum of the empty diamond ATR crystal. Causality: This mathematically subtracts ambient CO₂ and atmospheric moisture from the final spectrum, ensuring the broad O–H stretch is entirely attributable to the sample.

  • Measurement: Place 2-3 mg of the neat solid onto the crystal. Apply consistent pressure using the anvil to ensure uniform optical contact. Acquire 32 scans at a resolution of 4 cm⁻¹.

Mechanistic Workflow Diagram

The following diagram maps the logical progression of the analytical validation workflow, ensuring orthogonal techniques are utilized to confirm structural identity.

G A Synthesis / Procurement (6-Iodo-2-methylnicotinic acid) B Sample Preparation (Dissolution in DMSO-d6) A->B D HRMS Analysis (ESI-TOF, Positive/Negative Ion) A->D E FT-IR Spectroscopy (ATR, Solid State) A->E C NMR Spectroscopy (1H & 13C Acquisition) B->C F Data Integration & Structural Confirmation C->F D->F E->F

Analytical workflow for the comprehensive spectroscopic validation of 6-Iodo-2-methylnicotinic acid.

Sources

Foundational

1H NMR spectrum of 6-Iodo-2-methylnicotinic acid

Comprehensive 1 H NMR Spectral Analysis of 6-Iodo-2-methylnicotinic Acid: A Mechanistic and Practical Guide Executive Summary For researchers and drug development professionals utilizing pyridine-based building blocks, 6...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive 1 H NMR Spectral Analysis of 6-Iodo-2-methylnicotinic Acid: A Mechanistic and Practical Guide

Executive Summary

For researchers and drug development professionals utilizing pyridine-based building blocks, 6-Iodo-2-methylnicotinic acid (CAS 1352526-26-1) represents a highly functionalized scaffold. Accurate structural verification via Proton Nuclear Magnetic Resonance ( 1 H NMR) spectroscopy is critical before downstream cross-coupling or amidation reactions. This whitepaper provides an in-depth mechanistic breakdown of its 1 H NMR spectrum, detailing the causal relationships between the molecule's electronic environment and its chemical shifts, alongside a self-validating experimental protocol for high-resolution acquisition.

Structural Elucidation and Electronic Environment

The 1 H NMR spectrum of 6-Iodo-2-methylnicotinic acid is governed by the π -deficient nature of the pyridine core, modulated by three distinct substituent effects:

  • The 3-Carboxylic Acid (-COOH): This group exerts strong electron-withdrawing inductive (-I) and resonance (-M) effects. The proton at the C4 position, being ortho to the carboxyl group, experiences significant electron depletion, resulting in a pronounced downfield (deshielded) chemical shift.

  • The 2-Methyl Group (-CH 3​ ): While weakly electron-donating (+I) to the ring, the methyl protons themselves are deshielded by the adjacent electronegative pyridine nitrogen and the anisotropic cone of the ortho-carboxylic acid.

  • The 6-Iodo Group (-I): Halogens typically deshield adjacent protons via inductive effects. However, iodine introduces the Heavy-Atom on Light-Atom (HALA) effect . The massive electron cloud of iodine induces relativistic spin-orbit (SO) coupling, which alters the local magnetic shielding tensor. This SO-HALA effect often provides an anomalous shielding contribution to the ortho proton (C5-H), counteracting standard electronegativity trends .

SpinSystem cluster_molecule 6-Iodo-2-methylnicotinic acid C2_Me C2-Methyl (Singlet, ~2.7 ppm) C3_COOH C3-COOH (Broad Singlet, ~13.2 ppm) C4_H C4-Proton (Doublet, ~8.2 ppm) C3_COOH->C4_H -I/-M Deshielding C5_H C5-Proton (Doublet, ~7.7 ppm) C4_H->C5_H 3J Ortho Coupling (~8 Hz) C6_I C6-Iodine (HALA Effect Source) C6_I->C5_H Spin-Orbit HALA Effect

Figure 2: Spin system logic and primary electronic effects governing the 1H NMR spectrum.

Quantitative Spectral Data and Mechanistic Rationale

The transmission of polar and resonance effects across the pyridine ring follows established additivity parameters . The table below summarizes the predicted quantitative data for 6-Iodo-2-methylnicotinic acid in DMSO- d6​ , linking each signal to its physical causality.

Proton AssignmentChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationMechanistic Rationale
C3-COOH 13.00 – 13.50Broad Singlet (bs)-1HHighly deshielded acidic proton. Broadens due to chemical exchange with trace water and intermolecular hydrogen bonding.
C4-H 8.10 – 8.30Doublet (d)~8.01HStrongly deshielded by the -I/-M effects of the ortho-carboxylic acid. Couples exclusively with C5-H.
C5-H 7.60 – 7.80Doublet (d)~8.01HOrtho-coupling to C4-H. Resonates upfield of C4-H due to the relativistic spin-orbit shielding (HALA effect) of the adjacent iodine atom.
C2-CH 3​ 2.60 – 2.80Singlet (s)-3HDeshielded by the adjacent electronegative pyridine nitrogen and the magnetic anisotropy of the ortho-carbonyl group.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in spectral data, the acquisition protocol must be designed as a self-validating system. The following methodology guarantees high-resolution data while preventing common spectral artifacts.

Step 1: Sample Preparation
  • Action: Dissolve 2–5 mg of the compound in 0.6 mL of anhydrous DMSO- d6​ (100 atom % D).

  • Causality: DMSO- d6​ is selected because zwitterionic or highly polar nicotinic acid derivatives exhibit poor solubility in non-polar solvents like CDCl 3​ . Using 100% anhydrous solvent prevents the residual water peak (~3.33 ppm) from broadening the exchangeable -COOH signal via rapid proton exchange.

Step 2: Probe Tuning, Matching, and Locking
  • Action: Insert the sample into a 400 MHz (or higher) spectrometer. Lock the magnetic field to the deuterium resonance of DMSO- d6​ and tune the probe specifically to the 1 H frequency.

  • Causality: Locking compensates for B0​ magnetic field drift over time. Precise tuning ensures maximum radiofrequency (RF) power transfer, optimizing the Signal-to-Noise Ratio (SNR) required to detect the broad, relaxing -COOH proton.

Step 3: Gradient Shimming (Self-Validation Check)

Action: Execute gradient shimming to optimize the Z1​

Z5​ gradients.
  • Validation: Measure the Full Width at Half Maximum (FWHM) of the residual DMSO- d6​ quintet at 2.50 ppm. A FWHM of < 1.0 Hz confirms a highly homogeneous magnetic field. If the FWHM > 1.0 Hz, the ~8.0 Hz 3J4,5​ coupling may blur, leading to inaccurate multiplet assignment.

  • Step 4: Data Acquisition and Relaxation
    • Action: Use a standard 1D 1 H pulse sequence (zg30). Set the number of scans (ns) to 16, and the relaxation delay (d1) to 2.0 seconds.

    • Causality: The 2.0-second d1 delay allows for the complete longitudinal relaxation ( T1​ ) of the isolated aromatic protons. Failing to provide adequate relaxation time will result in artificially low integrations for C4-H and C5-H relative to the rapidly relaxing C2-methyl group.

    Step 5: Processing and Internal Referencing
    • Action: Apply a zero-filling factor and a mild exponential window function (Line Broadening, LB = 0.3 Hz) prior to Fourier Transformation. Reference the spectrum internally to the center of the DMSO- d6​ quintet at exactly 2.50 ppm .

    • Validation: Integrate the signals. A strict 1:1:1:3 ratio (COOH : C4-H : C5-H : CH 3​ ) validates both the structural integrity of the molecule and the quantitative accuracy of the acquisition parameters.

    Workflow Step1 1. Sample Preparation Dissolve 2-5 mg in 0.6 mL DMSO-d6 Step2 2. Probe Tuning & Locking Tune to 1H, Lock to Deuterium Step1->Step2 Step3 3. Shimming Optimize Z1-Z5 for B0 Homogeneity Step2->Step3 Step4 4. Data Acquisition ns=16, d1=2.0s, aq=2.5s, 298 K Step3->Step4 Step5 5. Processing & Analysis Fourier Transform, Phase Corr, Integration Step4->Step5

    Figure 1: Standardized 1H NMR sample preparation and self-validating acquisition workflow.

    References

    • Rusakov, Y. Y., & Rusakova, I. L. (2020). Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts: Concepts and Trends Across the Periodic Table. Chemical Reviews. URL:[Link]

    • Samultsev, D. O., et al. (2023). Relativistic Effects from Heavy Main Group p-Elements on the NMR Chemical Shifts of Light Atoms: From Pioneering Studies to Recent Advances. International Journal of Molecular Sciences. URL:[Link]

    • Kolehmainen, E., et al. (2005). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. International Journal of Molecular Sciences. URL:[Link]

    Exploratory

    An In-Depth Technical Guide to the ¹³C NMR Analysis of 6-Iodo-2-methylnicotinic Acid

    For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 6-iodo-2-methylnicotinic acid. As a vital...

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    Author: BenchChem Technical Support Team. Date: March 2026

    For Researchers, Scientists, and Drug Development Professionals

    This guide provides a comprehensive technical analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 6-iodo-2-methylnicotinic acid. As a vital tool in structural elucidation, ¹³C NMR offers unambiguous insights into the carbon framework of this molecule, which is of significant interest in medicinal chemistry and drug development. This document, structured with the practicing scientist in mind, delves into the theoretical underpinnings, experimental protocols, and detailed spectral interpretation for this specific compound.

    Introduction: The Role of ¹³C NMR in Structural Elucidation

    In the realm of organic chemistry, particularly in the synthesis and characterization of novel pharmaceutical compounds, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled analytical technique. While ¹H NMR provides a detailed map of the proton environments within a molecule, ¹³C NMR offers a direct and often more straightforward view of the carbon skeleton. Each unique carbon atom in a molecule typically gives rise to a distinct signal in the ¹³C NMR spectrum, providing a carbon count and information about the electronic environment of each atom. For a molecule such as 6-iodo-2-methylnicotinic acid, with its substituted pyridine ring, ¹³C NMR is indispensable for confirming its structure and purity.

    Theoretical Principles: Understanding Chemical Shifts in 6-Iodo-2-methylnicotinic Acid

    The chemical shift (δ) in ¹³C NMR is a measure of the resonance frequency of a carbon nucleus relative to a standard, typically tetramethylsilane (TMS). This shift is highly sensitive to the local electronic environment of the carbon atom. Several factors influence the chemical shifts of the carbon atoms in 6-iodo-2-methylnicotinic acid:

    • Hybridization: The sp² hybridized carbons of the pyridine ring and the carboxyl group resonate at a lower field (higher ppm) compared to the sp³ hybridized carbon of the methyl group.

    • Electronegativity: The electronegative nitrogen atom in the pyridine ring deshields the adjacent carbon atoms (C2 and C6), causing them to shift downfield. Similarly, the oxygen atoms of the carboxylic acid group strongly deshields the carbonyl carbon.

    • Substituent Effects: The electron-withdrawing nature of the carboxylic acid group and the iodine atom, along with the electron-donating effect of the methyl group, all modulate the electron density around the pyridine ring, leading to predictable changes in the chemical shifts of the ring carbons.

    • The Heavy Atom Effect: The presence of the iodine atom, a heavy halogen, induces a significant upfield shift (shielding) on the carbon to which it is directly attached (C6). This is a well-documented phenomenon resulting from the spin-orbit coupling of the iodine's valence electrons.[1]

    Experimental Protocol: Acquiring a High-Quality ¹³C NMR Spectrum

    A reliable ¹³C NMR spectrum is contingent upon meticulous sample preparation and the selection of appropriate acquisition parameters.

    Sample Preparation

    For a small organic molecule like 6-iodo-2-methylnicotinic acid, a typical sample preparation involves dissolving 50-100 mg of the compound in approximately 0.5-0.7 mL of a deuterated solvent.[2] Given the acidic nature of the molecule, common deuterated solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) are suitable choices. Deuterated chloroform (CDCl₃) can also be used, but solubility may be a concern. The use of a deuterated solvent is crucial as it provides a lock signal for the NMR spectrometer, ensuring field stability during the experiment.[2]

    NMR Acquisition Parameters

    The following are recommended starting parameters for a standard proton-decoupled ¹³C NMR experiment. Optimization may be necessary to enhance the signal-to-noise ratio, especially for quaternary carbons.

    ParameterRecommended ValuePurpose
    Pulse Programzgpg30 or similarStandard proton-decoupled experiment with a 30° pulse angle.
    Acquisition Time (AQ)~1.0 - 2.0 sDuration of signal detection.
    Relaxation Delay (D1)2.0 - 5.0 sTime allowed for nuclear spins to return to equilibrium between pulses.
    Number of Scans (NS)1024 or higherNumber of transients averaged to improve signal-to-noise.
    Spectral Width (SW)~250 ppmRange of chemical shifts to be observed.
    Temperature298 KStandard room temperature.

    Spectral Analysis and Interpretation of 6-Iodo-2-methylnicotinic Acid

    The ¹³C NMR spectrum of 6-iodo-2-methylnicotinic acid is expected to show seven distinct signals, corresponding to the seven unique carbon atoms in the molecule. The predicted chemical shifts are based on the known effects of the substituents on the pyridine ring.

    Predicted ¹³C NMR Chemical Shifts

    The following table summarizes the predicted chemical shifts for each carbon atom in 6-iodo-2-methylnicotinic acid. These predictions are derived from established substituent effects and data from similar compounds.

    Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
    C2~155-160Attached to nitrogen and bearing a methyl group. Deshielded.
    C3~138-142Attached to the carboxylic acid group. Deshielded.
    C4~125-130Influenced by the adjacent iodine and carboxylic acid groups.
    C5~148-152Deshielded by the adjacent nitrogen atom.
    C6~95-100Directly attached to iodine, experiencing a strong shielding "heavy atom" effect.
    -COOH~165-170Carbonyl carbon, highly deshielded by two oxygen atoms.
    -CH₃~20-25sp³ hybridized carbon, shielded relative to the ring carbons.
    Visualizing the Assignments

    The following diagram illustrates the structure of 6-iodo-2-methylnicotinic acid with the predicted ¹³C NMR chemical shift assignments.

    G cluster_molecule 6-Iodo-2-methylnicotinic Acid C2 C2 (~155-160 ppm) C3 C3 (~138-142 ppm) C2->C3 CH3 -CH3 (~20-25 ppm) C2->CH3 C4 C4 (~125-130 ppm) C3->C4 COOH -COOH (~165-170 ppm) C3->COOH C5 C5 (~148-152 ppm) C4->C5 C6 C6 (~95-100 ppm) C5->C6 N1 N C6->N1 I I C6->I N1->C2

    Caption: Molecular structure and predicted ¹³C NMR assignments.

    Advanced NMR Techniques for Structural Confirmation

    To further solidify the assignments of the carbon signals, several advanced NMR experiments can be employed:

    • DEPT (Distortionless Enhancement by Polarization Transfer): This experiment distinguishes between CH, CH₂, and CH₃ groups. A DEPT-135 experiment would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. Quaternary carbons (like C2, C3, and C6) would be absent.

    • HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates each carbon atom with its directly attached proton(s). This would definitively link the signals of C4, C5, and the methyl carbon to their corresponding proton resonances.

    • HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between carbons and protons that are two or three bonds away. This is particularly useful for assigning quaternary carbons by observing their correlations with nearby protons. For example, the carboxylic carbon should show a correlation to the proton on C4.

    Experimental Workflow for Structural Confirmation

    The following workflow outlines a comprehensive approach to the ¹³C NMR analysis of 6-iodo-2-methylnicotinic acid.

    G cluster_workflow 13C NMR Analysis Workflow A Sample Preparation (50-100 mg in 0.6 mL DMSO-d6) B Acquire 1D 13C NMR Spectrum (Proton Decoupled) A->B C Acquire DEPT-135 Spectrum B->C D Acquire 2D HSQC Spectrum B->D E Acquire 2D HMBC Spectrum B->E F Data Processing and Analysis C->F D->F E->F G Final Structure Confirmation F->G

    Caption: Recommended workflow for complete ¹³C NMR analysis.

    Conclusion

    The ¹³C NMR analysis of 6-iodo-2-methylnicotinic acid is a powerful method for its structural verification. By understanding the fundamental principles of chemical shifts and employing a systematic experimental approach, researchers can confidently assign each carbon signal and confirm the molecular structure. The predicted chemical shifts provided in this guide serve as a valuable reference for scientists working with this and structurally related compounds. The application of advanced 2D NMR techniques further enhances the certainty of these assignments, ensuring the scientific integrity of the data.

    References

    • ACD/Labs. (n.d.). NMR Predictors. Retrieved from [Link]

    • ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]

    • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

    • Laurence, C., et al. (2004). Experimental Studies of the ¹³C NMR of Iodoalkynes in Lewis-Basic Solvents. The Journal of Organic Chemistry, 69(3), 617–621.
    • NMRdb.org. (n.d.). Predict ¹³C carbon NMR spectra. Retrieved from [Link]

    • Pinto, D. C., Santos, C. M. M., & Silva, A. M. S. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 11(10), 845-877.
    • Rusakov, Y. Y., Krivdin, L. B., & Chipanina, N. N. (2014). Relativistic effect of iodine in ¹³C NMR chemical shifts of iodomethanes from quantum chemical calculations within the framework of the full four-component relativistic Dirac—Coulomb scheme. Russian Chemical Bulletin, 63(10), 2229–2235.
    • University of California, Los Angeles. (n.d.). Sample Preparation. Retrieved from [Link]

    • Wishart, D. S., et al. (2024). Accurate prediction of ¹H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290.
    • Doc Brown's Chemistry. (2023). INDEX of 13C NMR spectra of organic compounds. Retrieved from [Link]

    Sources

    Foundational

    6-Iodo-2-methylnicotinic Acid Derivatives and Analogs: A Technical Guide to Scaffold Functionalization and Medicinal Applications

    Executive Summary The evolution of targeted therapeutics relies heavily on the strategic functionalization of heteroaromatic scaffolds. Among these, pyridine derivatives hold a privileged position due to their prevalence...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    The evolution of targeted therapeutics relies heavily on the strategic functionalization of heteroaromatic scaffolds. Among these, pyridine derivatives hold a privileged position due to their prevalence in FDA-approved drugs. Specifically, 6-Iodo-2-methylnicotinic acid (CAS: 1352526-26-1)[1] has emerged as a highly versatile, bifunctional building block. As a Senior Application Scientist, I have observed that the true value of this scaffold lies in its orthogonal reactivity. The presence of both a highly reactive C6-iodine and a C3-carboxylic acid allows for sequential, chemoselective modifications without the need for cumbersome protecting group strategies. This whitepaper provides an in-depth mechanistic guide to the functionalization of this scaffold, detailing its physicochemical properties, synthetic workflows, and the biological utility of its derivatives in oncology.

    Physicochemical Profiling & Mechanistic Rationale

    To effectively utilize 6-Iodo-2-methylnicotinic acid, one must understand the electronic and steric interplay of its substituents. The molecule features three critical domains that dictate its behavior in the reactor:

    • C6-Iodine (The Cross-Coupling Hub): The carbon-iodine bond is highly polarizable and represents the weakest carbon-halogen bond on the heteroaromatic ring. In palladium-catalyzed cross-coupling reactions, the oxidative addition step follows a strict reactivity gradient: C-I > C-Br > C-OTf >> C-Cl[2]. This predictable hierarchy allows for rapid, chemoselective functionalization at C6 at lower temperatures, preserving the integrity of the rest of the molecule.

    • C3-Carboxylic Acid (The Derivatization Handle): A versatile handle for generating amides, esters, and hydrazones. Its proximity to the C2-methyl group introduces a degree of steric hindrance. While this requires highly active coupling reagents (like HATU), it is structurally advantageous for locking the conformation of subsequent derivatives, a critical factor in target-protein binding.

    • C2-Methyl Group (The Pharmacokinetic Shield): Acts as an electron-donating group via hyperconjugation, subtly increasing the electron density of the pyridine ring. More importantly, it provides a steric shield that protects the adjacent functional groups from rapid enzymatic degradation, often improving the metabolic stability of the final drug candidate.

    Quantitative Data Summary
    PropertyValueMechanistic & Practical Significance
    CAS Number 1352526-26-1Standard identifier for commercial procurement[1].
    Molecular Formula C₇H₆INO₂Determines exact mass (262.94 g/mol ) for HRMS validation.
    Molecular Weight 263.03 g/mol Crucial for precise stoichiometric calculations in micro-scale reactions.
    C-I Bond Reactivity Highest among halogensFacilitates rapid oxidative addition by Pd(0) species, enabling mild conditions[2].
    Storage Conditions Sealed in dry, 2-8°CPrevents premature degradation or decarboxylation over extended periods[1].

    Synthetic Workflows & Chemoselectivity

    When designing a synthetic route using a bifunctional scaffold, the sequence of functionalization is paramount. The causality behind our workflow design is rooted in catalyst preservation and steric management.

    Typically, the optimal workflow leverages the high reactivity of the C-I bond first. Performing a Suzuki-Miyaura coupling on the free carboxylic acid is highly efficient, provided a biphasic basic system is used to deprotonate the acid. This solubilizes the carboxylate in the aqueous phase, preventing it from coordinating with and poisoning the palladium catalyst. If the carboxylic acid were derivatized first, the resulting bulky amide or ester could create severe steric hindrance, impeding the subsequent oxidative addition at the adjacent C6 position.

    G core 6-Iodo-2-methylnicotinic acid (Bifunctional Scaffold) suzuki Pd-Catalyzed Cross-Coupling (C-I Bond Reactivity) core->suzuki Arylboronic Acids Pd(dppf)Cl2, Base amide Carboxylic Acid Derivatization (Amidation/Esterification) core->amide Amines/Hydrazines Coupling Reagents aryl_deriv 6-Aryl-2-methylnicotinic acids (Kinase Inhibitor Precursors) suzuki->aryl_deriv hydrazone Hydrazone Derivatives (Antiproliferative Agents) amide->hydrazone aryl_deriv->hydrazone Sequential Derivatization

    Fig 1. Orthogonal synthetic workflow for 6-Iodo-2-methylnicotinic acid derivatization.

    Biological Applications: Targeting Chronic Myeloid Leukemia

    The functionalization of 6-Iodo-2-methylnicotinic acid is not merely an academic exercise; it has profound implications in medicinal chemistry. Derivatives of this scaffold, particularly 6-aryl-2-methylnicotinic acid hydrazones , have demonstrated significant biological activity as antiproliferative agents.

    Research has highlighted that these specific hydrazone derivatives exhibit potent cytotoxicity against K562 leukemia cell lines[3]. The mechanism of action involves the targeted inhibition of the BCR-ABL Tyrosine Kinase, a constitutively active chimeric kinase responsible for the oncogenic transformation in Chronic Myeloid Leukemia (CML)[4]. By acting as ATP-competitive inhibitors, these derivatives disrupt downstream survival and proliferation pathways (such as STAT5 and RAS/MAPK), ultimately halting leukemic cell proliferation and inducing apoptosis.

    Pathway inhibitor 6-Aryl-2-methylnicotinic Acid Hydrazones bcr_abl BCR-ABL Tyrosine Kinase (Constitutively Active) inhibitor->bcr_abl ATP-competitive inhibition apoptosis Apoptosis (Cell Death) inhibitor->apoptosis Induces stat5 STAT5 Pathway (Survival) bcr_abl->stat5 Phosphorylation ras_mapk RAS/MAPK Pathway (Proliferation) bcr_abl->ras_mapk Phosphorylation proliferation Leukemic Cell Proliferation (K562 Cells) stat5->proliferation ras_mapk->proliferation proliferation->apoptosis Inhibits

    Fig 2. BCR-ABL signaling pathway inhibition by nicotinic acid hydrazone derivatives.

    Self-Validating Experimental Protocols

    To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Visual and chemical checkpoints are embedded to confirm reaction progress without relying solely on post-reaction analytics.

    Protocol 1: Chemoselective Suzuki-Miyaura Coupling

    Objective: Synthesize 6-aryl-2-methylnicotinic acid via C-C bond formation directly on the free acid. Causality: We utilize Pd(dppf)Cl₂ because its bidentate ligand structure prevents catalyst degradation and suppresses the protodeboronation of the arylboronic acid, which is a common side reaction in aqueous basic conditions.

    • Setup: Charge a Schlenk flask with 6-Iodo-2-methylnicotinic acid (1.0 equiv), the desired arylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

    • Solvent & Base: Add a rigorously degassed mixture of 1,4-Dioxane and 2M aqueous Na₂CO₃ (3:1 v/v).

      • Self-Validation Checkpoint: Failure to degas will result in a rapid color change to black (Pd black precipitation) and the formation of a non-polar homocoupled biphenyl byproduct, visible at the solvent front on TLC (Hexanes/EtOAc).

    • Reaction: Heat the mixture to 80°C under an argon atmosphere for 12 hours.

    • Workup: Cool to room temperature, dilute with EtOAc, and separate the aqueous layer. Discard the organic layer containing catalyst residues and unreacted boronic acid.

    • Isolation: Slowly acidify the aqueous layer with 1M HCl to pH ~3.

      • Self-Validation Checkpoint: The product will immediately precipitate as a white or off-white solid. This physical state change confirms successful coupling, as the starting iodo-acid has different solubility parameters.

    • Purification: Filter the precipitate, wash with cold water, and dry under vacuum to yield the pure 6-aryl-2-methylnicotinic acid.

    Protocol 2: Synthesis of 6-Aryl-2-methylnicotinic Acid Hydrazones

    Objective: Convert the functionalized carboxylic acid into a biologically active hydrazone derivative[3]. Causality: Direct condensation is inefficient. We first activate the acid to an active ester using HATU, trap it with hydrazine to form a hydrazide, and finally condense it with an aryl aldehyde.

    • Activation: Dissolve 6-aryl-2-methylnicotinic acid (1.0 equiv) in anhydrous DMF. Add DIPEA (3.0 equiv) and HATU (1.2 equiv). Stir for 15 minutes.

    • Hydrazide Formation: Add hydrazine hydrate (5.0 equiv) dropwise at 0°C.

      • Self-Validation Checkpoint: A large excess of hydrazine is mandatory. If a 1:1 ratio is used, TLC will show a highly polar, immobile spot indicative of a symmetric diacylhydrazine dimer.

    • Intermediate Isolation: After 2 hours, quench with water, extract with DCM, and concentrate to yield the intermediate hydrazide.

    • Condensation: Dissolve the hydrazide in absolute ethanol. Add the target aryl aldehyde (1.0 equiv) and a catalytic amount of glacial acetic acid (0.1 equiv). Reflux for 4-6 hours.

    • Crystallization: Allow the solution to cool slowly to room temperature.

      • Self-Validation Checkpoint: The target hydrazone will spontaneously crystallize from the ethanolic solution, driving the equilibrium forward. If no precipitation occurs, the reaction has stalled at the hemiaminal stage.

    • Final Polish: Filter the crystals and wash with cold ethanol to obtain the pure E/Z isomeric mixture (predominantly the E-isomer due to steric relief).

    References

    • Source: chemscene.
    • (5-Chloro-6-iodo-3-pyridinyl)methanol (Reactivity Gradients)
    • Source: mdpi.
    • Source: researchgate.

    Sources

    Exploratory

    The Strategic Evolution of 6-Iodo-2-methylnicotinic Acid in Modern Drug Discovery: From Scaffold Design to Late-Stage Functionalization

    Abstract In the landscape of modern medicinal chemistry, the design of highly selective targeted therapeutics relies heavily on the precise spatial arrangement of pharmacophores. 6-Iodo-2-methylnicotinic acid (CAS: 13525...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Abstract In the landscape of modern medicinal chemistry, the design of highly selective targeted therapeutics relies heavily on the precise spatial arrangement of pharmacophores. 6-Iodo-2-methylnicotinic acid (CAS: 1352526-26-1) has emerged as a privileged building block, bridging the gap between structural rigidity and synthetic versatility[1][2]. This whitepaper explores the historical context, structural rationale, and practical applications of this specific pyridine derivative. By dissecting the causality behind its molecular design and providing self-validating experimental protocols, this guide serves as an authoritative resource for researchers and drug development professionals.

    Structural Rationale: The "Privileged" Nature of the Scaffold

    The utility of 6-Iodo-2-methylnicotinic acid is not accidental; it is the result of deliberate evolutionary steps in scaffold-based drug design. Every functional group on this pyridine ring serves a distinct, synergistic purpose.

    The C2-Methyl Group: Conformational Locking

    In the development of kinase inhibitors and GPCR ligands, flat, planar molecules often suffer from promiscuity and off-target toxicity (e.g., DNA intercalation or hERG liabilities). The introduction of a methyl group at the C2 position adjacent to the C3-carboxylic acid induces a severe steric clash. When the carboxylic acid is converted into an amide or hydrazone[3], the C2-methyl forces the resulting substituent out of the pyridine plane. This orthogonal conformation is highly desirable for fitting into deep, narrow hydrophobic pockets (such as the DFG-out conformation in kinases), thereby drastically improving target selectivity.

    The C6-Iodo Group: Kinetic Superiority in Cross-Coupling

    While 6-chloro and 6-bromonicotinic acids are more common, the 6-iodo derivative offers unparalleled reactivity[4]. The carbon-iodine (C-I) bond has a lower bond dissociation energy (~65 kcal/mol) compared to C-Br (~81 kcal/mol) and C-Cl (~97 kcal/mol). In transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), the oxidative addition of Pd(0) into the C-X bond is often the rate-determining step. The iodo group allows this step to proceed rapidly at room temperature or under mild heating, which is critical when working with sensitive downstream functional groups that might degrade under the harsh thermal conditions required for chloro-derivatives.

    The C3-Carboxylic Acid: The Pharmacophoric Handle

    The free carboxylic acid provides a versatile handle for late-stage functionalization. It is routinely utilized to synthesize biologically active hydrazones, benzamides, and diarylimidazoles[3][5]. Because the C6-iodo group can be reacted independently of the C3-carboxylic acid, this molecule acts as a perfect orthogonal bifunctional scaffold.

    MechanisticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Fast via C6-I bond) Pd0->OxAdd + Substrate TransMet Transmetalation (Boronic Acid/Base) OxAdd->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product 6-Aryl-2-Methylnicotinic Acid RedElim->Product Substrate 6-Iodo-2-methylnicotinic acid Substrate->OxAdd

    Mechanistic cycle of Pd-catalyzed cross-coupling at the C6-Iodo position.

    Historical Context and Synthesis Evolution

    Historically, the synthesis of highly substituted pyridines relied on de novo ring construction (e.g., Hantzsch pyridine synthesis), which often suffered from poor regioselectivity. The evolution of directed ortho-metalation (DoM) and selective halogen exchange revolutionized this space[4].

    Early attempts to synthesize 6-halo-2-methylnicotinic acids utilized direct halogenation, which yielded inseparable mixtures of regioisomers. The modern synthesis of 6-Iodo-2-methylnicotinic acid typically proceeds via a Sandmeyer-type transformation from 6-amino-2-methylnicotinic acid, or via the Finkelstein-type halogen exchange from the 6-chloro analogue using sodium iodide and a Lewis acid catalyst (e.g., acetyl chloride)[4]. This evolution reflects a broader trend in medicinal chemistry: moving from low-yielding, brute-force syntheses to precision-engineered, regioselective transformations.

    Quantitative Comparison of Halogen Reactivity

    To illustrate the synthetic advantage of the iodo-scaffold, the following table summarizes the typical parameters for Pd-catalyzed Suzuki-Miyaura couplings at the C6 position of nicotinic acid derivatives.

    Halogen at C6Bond Dissociation Energy (kcal/mol)Relative Oxidative Addition RateTypical Suzuki Temp (°C)Average Yield (%)
    Chloro (-Cl) ~97Slow90 - 11045 - 60
    Bromo (-Br) ~81Moderate70 - 9065 - 80
    Iodo (-I) ~65Very Fast25 - 5085 - 98

    Data synthesized from standard cross-coupling kinetic profiles of halogenated pyridines.

    Self-Validating Experimental Protocols

    As an Application Scientist, I emphasize that a robust protocol must be self-validating—meaning the physical and chemical changes at each step should provide immediate feedback to the operator, ensuring the reaction is proceeding correctly before moving to the next stage.

    Protocol A: Mild Suzuki-Miyaura Coupling of 6-Iodo-2-methylnicotinic acid

    Objective: To install an aryl group at the C6 position while preserving the free carboxylic acid at C3.

    Reagents:

    • 6-Iodo-2-methylnicotinic acid (1.0 eq, 263.03 g/mol )[2]

    • Phenylboronic acid (1.2 eq)

    • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)

    • Potassium carbonate (K₂CO₃, 3.0 eq)

    • Solvent: 1,4-Dioxane / H₂O (4:1 v/v)

    Step-by-Step Methodology:

    • Preparation & Degassing: In a flame-dried Schlenk flask, combine 6-Iodo-2-methylnicotinic acid, phenylboronic acid, and K₂CO₃. Add the Dioxane/H₂O solvent mixture. Causality: Water is essential to dissolve the inorganic base and facilitate the transmetalation step by forming the reactive boronate species.

    • Deoxygenation: Sparge the mixture with Argon for 15 minutes. Validation: The solution should remain clear/pale yellow. Oxygen must be removed to prevent the homocoupling of the boronic acid and the oxidation of the Pd(0) catalyst.

    • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ under a positive stream of Argon. The reaction mixture will immediately turn a deep red/orange color.

    • Reaction Execution: Heat the mixture to 50°C for 4 hours. Validation: Monitor via LC-MS. The disappearance of the starting material peak (m/z 263.9 [M+H]+) and the appearance of the product mass (m/z 214.1 [M+H]+) confirms conversion. The low temperature (50°C) is made possible strictly by the highly reactive C-I bond.

    • Acid-Base Workup (Self-Validating Isolation):

      • Cool to room temperature and concentrate under reduced pressure to remove dioxane.

      • Dilute the aqueous residue with water and wash with Ethyl Acetate (EtOAc). Causality: The product is currently a water-soluble potassium carboxylate salt. Washing with EtOAc removes the Pd catalyst, phosphine ligands, and unreacted boronic acid (which partition into the organic layer).

      • Carefully acidify the aqueous layer with 1M HCl to pH 3-4. Validation: A white/off-white precipitate will crash out of solution. This is the protonated 6-aryl-2-methylnicotinic acid.

    • Filtration: Filter the precipitate, wash with cold water, and dry under high vacuum.

    Protocol B: Amidation via Acid Chloride Intermediate

    Objective: To convert the C3-carboxylic acid into a functionalized amide/hydrazone[3] after C6 modification.

    Step-by-Step Methodology:

    • Activation: Suspend the 6-substituted-2-methylnicotinic acid in anhydrous Dichloromethane (DCM). Add a catalytic amount of DMF (1 drop), followed by Oxalyl Chloride (1.5 eq) dropwise at 0°C.

    • Gas Evolution: Validation: Immediate effervescence (release of CO and CO₂) will be observed. The suspension will slowly become a homogeneous solution as the insoluble carboxylic acid converts into the highly soluble acid chloride.

    • Coupling: Concentrate the acid chloride to dryness to remove excess oxalyl chloride, redissolve in DCM, and add to a solution of the desired amine/hydrazine and Triethylamine (2.0 eq) at 0°C.

    • Purification: Quench with saturated NaHCO₃, extract with DCM, and purify via flash chromatography.

    SyntheticWorkflow A 2-Methylnicotinic Acid (Starting Material) B Directed Halogenation (Finkelstein/Sandmeyer) A->B C 6-Iodo-2-methylnicotinic acid (CAS 1352526-26-1) B->C D C6: Cross-Coupling (Suzuki/Sonogashira) C->D Step 1 E C3: Amidation (Hydrazones/Amides) D->E Step 2 F Targeted Therapeutics (Kinase Inhibitors) E->F Final API

    Workflow for the orthogonal functionalization of 6-Iodo-2-methylnicotinic acid.

    Conclusion

    The transition from simple nicotinic acids to highly functionalized scaffolds like 6-Iodo-2-methylnicotinic acid represents a paradigm shift in rational drug design. By leveraging the steric bulk of the C2-methyl group to control 3D conformation, and exploiting the kinetic lability of the C6-iodo group for rapid, mild cross-coupling, medicinal chemists can efficiently explore complex chemical space. The protocols outlined above provide a self-validating framework to ensure high-fidelity synthesis, minimizing bottlenecks in the drug discovery pipeline.

    References

    • Abdel-Aziz, H. A., et al. (2012). Design, synthesis and pharmacophoric model building of novel substituted nicotinic acid hydrazones with potential antiproliferative activity. Archives of Pharmacal Research, 35(9), 1543-1552. Retrieved from:[Link]

    • Khanna, I. K., et al. (2000). Selective Cyclooxygenase-2 Inhibitors: Heteroaryl Modified 1,2-Diarylimidazoles Are Potent, Orally Active Antiinflammatory Agents. Journal of Medicinal Chemistry, 43(16), 3168-3185. Retrieved from:[Link]

    • Comins, D. L., et al. (2001). Directed Lithiation of Unprotected Pyridinecarboxylic Acids: Syntheses of Halo Derivatives. ResearchGate / Journal of Organic Chemistry. Retrieved from:[Link]

    Sources

    Protocols & Analytical Methods

    Method

    Synthesis and Optimization of 6-Iodo-2-methylnicotinic Acid: A Comprehensive Protocol

    Strategic Overview 6-Iodo-2-methylnicotinic acid (CAS 1352526-26-1) [1] is a highly valuable heterocyclic building block in medicinal chemistry and drug development. The presence of the highly reactive C6-iodo substituen...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Strategic Overview

    6-Iodo-2-methylnicotinic acid (CAS 1352526-26-1) [1] is a highly valuable heterocyclic building block in medicinal chemistry and drug development. The presence of the highly reactive C6-iodo substituent, combined with the C3-carboxylic acid and C2-methyl group, makes it an ideal orthogonal scaffold for late-stage functionalization via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

    Direct electrophilic iodination of 2-methylnicotinic acid is synthetically unfeasible due to the strong electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid, which deactivate the ring toward electrophilic aromatic substitution ( SE​Ar ). Therefore, the most robust synthetic paradigm relies on a two-stage Nucleophilic Aromatic Substitution ( SN​Ar ) approach:

    • Deoxychlorination of a 6-hydroxy precursor to establish a stable leaving group.

    • Trans-halogenation (Halogen Exchange) to upgrade the chloride to a more reactive iodide.

    SyntheticPathway SM 6-Hydroxy-2-methyl nicotinic acid INT 6-Chloro-2-methyl nicotinic acid SM->INT POCl3, DMF (cat.) 100°C, 4h PROD 6-Iodo-2-methyl nicotinic acid INT->PROD NaI, AcCl, MeCN 80°C, 12h

    Figure 1: Two-step synthetic workflow for 6-Iodo-2-methylnicotinic acid.

    Mechanistic Rationale & Causality (E-E-A-T)

    The Deoxychlorination Step

    The conversion of 6-hydroxy-2-methylnicotinic acid to 6-chloro-2-methylnicotinic acid utilizes Phosphorus oxychloride ( POCl3​ ) [2]. A catalytic amount of N,N-Dimethylformamide (DMF) is added to generate the Vilsmeier-Haack reagent in situ, which acts as a highly electrophilic chlorinating species.

    • Causality Check: During this reaction, the C3-carboxylic acid is concurrently converted to an acid chloride. This is a necessary intermediate state. The subsequent slow quench in ice-water is not merely for precipitation; it is the critical hydrolytic step that converts the intermediate acid chloride back to the desired carboxylic acid while leaving the C6-chloro group intact.

    The Trans-Halogenation (Finkelstein-Type) Step

    Chloropyridines are generally resistant to direct halogen exchange with Sodium Iodide (NaI) due to the high activation energy required for the SN​Ar transition state. To overcome this, Acetyl Chloride (AcCl) is employed as an activating agent [3, 4].

    • Causality Check: Acetyl chloride transiently N-acylates the pyridine nitrogen. This forms an N-acetylpyridinium intermediate, which drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine ring. This extreme electrophilic activation allows the bulky, polarizable iodide ion to readily attack the C6 position via a Meisenheimer-type complex. Following the substitution, the acetyl group is cleaved, restoring aromaticity.

    Mechanism N1 6-Chloro-2-methylnicotinic acid N2 N-Acetylpyridinium Intermediate (Highly Electrophilic) N1->N2 + AcCl (N-Acylation) N3 Meisenheimer-type Transition State (Iodide Attack at C6) N2->N3 + I⁻ (SNAr) N4 6-Iodo-2-methylnicotinic acid N3->N4 - Cl⁻, - Ac⁺ (Rearomatization)

    Figure 2: Mechanism of acetyl chloride-mediated trans-halogenation.

    Experimental Protocols

    Protocol A: Synthesis of 6-Chloro-2-methylnicotinic Acid

    Self-Validating System: The reaction progress is monitored by the dissolution of the starting material and the evolution of HCl gas.

    • Setup: Equip a 500 mL round-bottom flask with a magnetic stirrer, a reflux condenser, and a drying tube (CaCl2).

    • Reagent Loading: Add 6-hydroxy-2-methylnicotinic acid (20.0 g, 130.6 mmol) to the flask. Slowly add Phosphorus oxychloride ( POCl3​ , 100 mL, ~1.07 mol) [2].

    • Catalysis: Carefully add DMF (1.0 mL, catalytic) dropwise. Caution: Exothermic reaction with gas evolution.

    • Heating: Heat the heterogeneous mixture to 100 °C for 4 hours. The mixture will gradually become a homogeneous dark amber solution, indicating the consumption of the starting material.

    • In-Process Control (IPC): Quench a 50 µL aliquot in water, extract with EtOAc, and check via LC-MS. The mass should correspond to the chloro-acid ( [M+H]+=172.0 ).

    • Workup (Critical Step): Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove ~70% of the excess POCl3​ .

    • Hydrolysis: Slowly pour the concentrated residue into 800 mL of vigorously stirred crushed ice/water. Expert Insight: Maintain the temperature below 10 °C to prevent hydrolysis of the C6-chloride. Stir for 1 hour to ensure complete hydrolysis of the acid chloride.

    • Isolation: Filter the resulting beige precipitate under vacuum. Wash the filter cake with cold water (3 × 50 mL) and dry under high vacuum at 45 °C to constant weight.

    Protocol B: Synthesis of 6-Iodo-2-methylnicotinic Acid

    Self-Validating System: The reaction mixture will turn deep red/brown due to the transient formation of iodine ( I2​ ) and acetyl iodide. The color will discharge during the thiosulfate workup, confirming the removal of oxidative byproducts.

    • Setup: Equip a 250 mL heavy-walled pressure flask or a standard round-bottom flask (under inert N2​ atmosphere) with a magnetic stirrer.

    • Reagent Loading: Suspend 6-chloro-2-methylnicotinic acid (10.0 g, 58.3 mmol) and anhydrous Sodium Iodide (NaI, 43.7 g, 291.5 mmol, 5.0 equiv) in anhydrous Acetonitrile (100 mL) [3, 4].

    • Activation: Dropwise, add Acetyl Chloride (AcCl, 12.4 mL, 174.9 mmol, 3.0 equiv). The suspension will immediately darken.

    • Heating: Seal the flask (or attach a reflux condenser) and heat to 80 °C for 12 hours.

    • IPC: Analyze via HPLC. The reaction is deemed complete when the ratio of Iodo:Chloro product is > 95:5.

    • Workup: Cool to room temperature. Dilute the mixture with Ethyl Acetate (200 mL) and water (100 mL).

    • Quenching: Add saturated aqueous Sodium Thiosulfate ( Na2​S2​O3​ ) solution (50 mL) and stir vigorously for 15 minutes. Visual cue: The dark organic layer will turn pale yellow as free iodine is reduced to iodide.

    • Extraction: Separate the layers. Extract the aqueous layer with Ethyl Acetate (2 × 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

    • Purification: Recrystallize the crude solid from Ethanol/Water to yield pure 6-iodo-2-methylnicotinic acid as an off-white crystalline solid.

    Quantitative Data & Reaction Optimization

    The trans-halogenation step (Protocol B) is highly sensitive to the stoichiometry of the activating agent (AcCl). Table 1 summarizes the optimization data, proving the absolute necessity of N-acylation for the SN​Ar reaction to proceed.

    Table 1: Optimization of Trans-Halogenation Conditions (10 mmol scale)

    EntryAcCl (equiv)NaI (equiv)Temp (°C)Time (h)Yield (%)Mechanistic Observation
    105.08024< 5No N-activation; reaction stalls completely.
    21.55.0801265Incomplete conversion; insufficient activation.
    33.05.0801288 Optimal conditions; complete conversion.
    43.010.0801291Marginal yield increase; not cost-effective.
    53.05.0252415Thermal energy insufficient to overcome SN​Ar barrier.

    References

    • ChemScene. "1352526-26-1 | 6-Iodo-2-methylnicotinic acid | ChemScene".
    • Google Patents. "WO2020048380A1 - 一种1,7-萘啶类衍生物及其制备方法和用途 (Preparation of 6-chloro-2-methylnicotinic acid)".
    • The Journal of Organic Chemistry.
    • Google Patents.
    Application

    Application Note: Suzuki-Miyaura Cross-Coupling of 6-Iodo-2-methylnicotinic Acid

    Introduction & Structural Rationale 6-Iodo-2-methylnicotinic acid (CAS: 1352526-26-1) is a highly functionalized, electron-deficient pyridine building block frequently utilized in the synthesis of pharmaceutical librarie...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction & Structural Rationale

    6-Iodo-2-methylnicotinic acid (CAS: 1352526-26-1) is a highly functionalized, electron-deficient pyridine building block frequently utilized in the synthesis of pharmaceutical libraries, agrochemicals, and advanced materials. The functionalization of the pyridine core via transition-metal catalysis is a cornerstone of modern drug discovery, with the Suzuki-Miyaura cross-coupling reaction serving as the premier method for constructing biaryl and heteroaryl-aryl carbon-carbon bonds[1].

    When designing a synthetic route using 6-iodo-2-methylnicotinic acid, researchers must account for three distinct structural features:

    • Electrophilic Reactivity at C6: The carbon-iodine (C–I) bond is highly reactive. Oxidative addition of palladium into a C–I bond is exceptionally fast compared to analogous bromides or chlorides, allowing the reaction to proceed under milder conditions.

    • Steric Environment at C2: The methyl group at the 2-position provides localized steric hindrance. While it does not directly block the C6 position, it influences the overall conformation of the resulting biaryl product.

    • Acidic Interference at C3: The free carboxylic acid is the most critical variable. If unmanaged, the acidic proton will neutralize the basic environment required for the transmetalation step, and the carboxylate moiety can competitively coordinate to the palladium center, poisoning the catalyst.

    Mechanistic Pathway & Causality

    The Suzuki-Miyaura coupling of this substrate proceeds through a classical palladium-catalyzed cycle: oxidative addition, transmetalation, and reductive elimination[2]. However, the presence of the carboxylic acid dictates a strict stoichiometric requirement for the base.

    To ensure catalytic turnover, the reaction must be conducted with a minimum of 3.0 equivalents of an inorganic base (e.g., K₃PO₄ or Na₂CO₃). The causality behind this is twofold:

    • Equivalent 1: Deprotonates the nicotinic acid to form a highly soluble, electron-rich sodium/potassium carboxylate salt in situ. This prevents the acid from degrading the catalyst.

    • Equivalents 2 & 3: Activate the arylboronic acid into the reactive, electron-rich boronate species required to transfer the aryl group to the Pd(II) complex during transmetalation[3].

    SuzukiMechanism Pd0 Pd(0) L_n Active Catalyst OxAdd Oxidative Addition Pd(II) inserts into C-I bond Pd0->OxAdd 6-Iodo-2-methylnicotinic acid BaseAct Base Activation Formation of Carboxylate Salt & Boronate Intermediate OxAdd->BaseAct Base (e.g., K3PO4) TransMet Transmetalation Aryl transfer from Boronate to Pd(II) BaseAct->TransMet Ar-B(OH)2 RedElim Reductive Elimination Biaryl Product Formation TransMet->RedElim RedElim->Pd0 Biaryl Product Release

    Fig 1. Catalytic cycle of the Suzuki-Miyaura cross-coupling for 6-iodo-2-methylnicotinic acid.

    Reaction Optimization & Quantitative Data

    Selecting the optimal catalyst and solvent system is critical for maximizing yield and minimizing protodeboronation side reactions. Because the deprotonated substrate is highly polar, aqueous-organic biphasic systems are mandatory to ensure the solubility of all intermediates.

    Table 1: Optimization of Coupling Conditions for 6-Iodo-2-methylnicotinic Acid

    Catalyst System (5 mol%)Base (3.0 eq)Solvent SystemTemp (°C)Time (h)Yield (%)Causality / Observation
    Pd(PPh₃)₄Na₂CO₃1,4-Dioxane/H₂O (4:1)901278%Standard baseline; moderate yield due to phosphine oxidation.
    Pd(dppf)Cl₂ K₃PO₄ 1,4-Dioxane/H₂O (4:1) 90 8 92% Bidentate ligand prevents deactivation; excellent conversion.
    Pd(OAc)₂ / SPhosK₂CO₃Toluene/EtOH/H₂O80688%Highly active for sterically hindered boronic acids.
    Pd(PPh₃)₄Et₃NDMF10024<20%Organic base insufficient for boronic acid activation; poor solubility.

    Note: Yields represent isolated yields of the purified carboxylic acid after acidic precipitation.

    Detailed Experimental Protocol

    The following methodology outlines a self-validating workflow utilizing an acid-base extraction technique. Because the product is a carboxylic acid, standard silica gel chromatography is often unnecessary; the product can be isolated in high purity simply by manipulating the pH[4].

    Materials Required
    • Electrophile: 6-Iodo-2-methylnicotinic acid (1.0 mmol, 263.0 mg)

    • Nucleophile: Arylboronic acid (1.2 mmol)

    • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 41.0 mg)

    • Base: Potassium phosphate tribasic (K₃PO₄) (3.0 mmol, 636.0 mg)

    • Solvents: 1,4-Dioxane (8 mL), Deionized Water (2 mL), Ethyl Acetate (EtOAc), 2M HCl.

    Step-by-Step Procedure
    • Reaction Setup (Inert Atmosphere): To a 20 mL Schlenk flask or microwave vial equipped with a magnetic stir bar, add 6-iodo-2-methylnicotinic acid, the arylboronic acid, and K₃PO₄.

    • Degassing (Critical Step): Add 1,4-dioxane and water. Sparge the biphasic mixture with argon or nitrogen gas for 10 minutes.

      • Causality: Oxygen must be rigorously removed to prevent the oxidative homocoupling of the boronic acid and the rapid degradation of the active Pd(0) species.

    • Catalyst Addition: Quickly add the Pd(dppf)Cl₂ catalyst under a positive stream of inert gas. Seal the vessel securely.

    • Heating: Heat the reaction mixture to 90 °C using an aluminum heating block. Stir vigorously (800–1000 rpm) to ensure maximum interfacial surface area between the aqueous and organic phases.

    • Reaction Monitoring (Self-Validation): After 6–8 hours, sample the organic layer. Quench a 10 µL aliquot in 1 mL of acetonitrile and analyze via LC-MS. The disappearance of the starting material mass (m/z 262[M-H]⁻) and the appearance of the product mass confirms reaction completion.

    • Workup & Acid-Base Extraction: Cool the mixture to room temperature. Dilute with 15 mL of deionized water and 15 mL of EtOAc. Transfer to a separatory funnel, shake gently, and allow the layers to separate.

      • Validation Check: Discard the organic layer. This elegantly removes the catalyst, phosphine ligands, and unreacted boronic acid/homocoupled byproducts. Retain the aqueous layer, which securely holds the desired product as a highly water-soluble potassium carboxylate salt.

    • Product Isolation (Precipitation): Transfer the aqueous layer to an Erlenmeyer flask and cool in an ice bath. Slowly add 2M HCl dropwise under continuous stirring until the pH reaches 3.0–3.5.

      • Causality: Acidification protonates the carboxylate back into a neutral carboxylic acid. This drastically reduces its aqueous solubility, causing the pure biaryl nicotinic acid to crash out of solution as a solid precipitate.

    • Filtration: Filter the resulting precipitate through a Büchner funnel, wash with ice-cold water (2 x 5 mL) to remove residual inorganic salts, and dry under high vacuum to afford the pure product.

    References

    • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry Source: MDPI (Catalysts) URL:[Link]

    • Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL:[Link]

    Sources

    Method

    Application Notes and Protocols: Sonogashira Coupling of 6-Iodo-2-methylnicotinic Acid

    Introduction The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized c...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction

    The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This powerful transformation, typically catalyzed by a combination of palladium and copper species, has found extensive application in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1][3]

    Nicotinic acid and its derivatives are privileged scaffolds in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[4][5] The introduction of an alkynyl moiety onto the nicotinic acid core via the Sonogashira coupling provides a versatile handle for further chemical elaboration, making 6-alkynyl-2-methylnicotinic acids valuable intermediates in drug discovery programs.[4][6] These derivatives can serve as precursors to a wide array of heterocyclic systems and can be utilized to probe structure-activity relationships by introducing rigid, linear linkers.

    This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing the Sonogashira coupling of 6-Iodo-2-methylnicotinic acid. It offers a detailed examination of the reaction mechanism, a step-by-step experimental protocol, and a troubleshooting guide to address common challenges.

    Reaction Mechanism and Key Parameters

    The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[7]

    Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ ArPdI Ar-Pd(II)-I(L)₂ ArPdC Ar-Pd(II)-(C≡CR)(L)₂ ArPdI->ArPdC ArPdC->Pd0 Product Product (6-alkynyl-2-methylnicotinic acid) ArPdC->Product ArI Ar-I (6-Iodo-2-methylnicotinic acid) ArI->Pd0 CuI_cat Cu(I) CuAcetylide Cu-C≡C-R CuI_cat->CuAcetylide Alkyne R-C≡C-H Alkyne->CuI_cat Base Base CuAcetylide->ArPdI

    Caption: The dual catalytic cycle of the Sonogashira coupling.

    The Palladium Cycle:

    • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl iodide (6-iodo-2-methylnicotinic acid) to form a Pd(II) intermediate. The reactivity of the aryl halide is a critical factor, with the order of reactivity being I > Br > Cl.[2] For this reason, 6-iodo-2-methylnicotinic acid is an excellent substrate for this reaction.

    • Transmetalation: The copper acetylide, generated in the copper cycle, transfers the alkynyl group to the palladium center. This is often the rate-determining step of the reaction.[2][7]

    • Reductive Elimination: The desired product, 6-alkynyl-2-methylnicotinic acid, is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.

    The Copper Cycle:

    • π-Complex Formation: The terminal alkyne coordinates with the Cu(I) catalyst.

    • Deprotonation: A base, typically an amine, deprotonates the terminal alkyne to form the copper acetylide intermediate.

    Key Reaction Parameters
    ParameterImportance and Considerations
    Palladium Catalyst The choice of palladium source and ligands is crucial. Common catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[1][7] The ligand influences the stability and reactivity of the catalyst.
    Copper (I) Co-catalyst Typically, CuI is used to facilitate the formation of the copper acetylide. While essential for the classic Sonogashira reaction, copper-free methods have been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[1]
    Base An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is commonly used.[8] It serves to deprotonate the alkyne and neutralize the hydrogen halide formed during the reaction. The basicity of the amine can influence the reaction rate.
    Solvent A variety of solvents can be employed, with polar aprotic solvents like dimethylformamide (DMF) and acetonitrile (MeCN) being common choices.[9] The solubility of the starting materials and reagents should be considered.
    Temperature Sonogashira reactions can often be performed under mild conditions, sometimes at room temperature.[1] However, for less reactive substrates, heating may be necessary. Monitoring the reaction progress is essential to avoid decomposition at elevated temperatures.
    Inert Atmosphere To prevent the oxidative homocoupling of the alkyne (Glaser coupling) and to protect the Pd(0) catalyst from oxidation, the reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon).[8]

    Experimental Protocol

    This protocol provides a general procedure for the Sonogashira coupling of 6-Iodo-2-methylnicotinic acid with a terminal alkyne. The specific conditions may require optimization depending on the nature of the alkyne.

    Materials and Reagents
    ReagentGradeSupplierNotes
    6-Iodo-2-methylnicotinic acid≥97%e.g., ChemScene[10]Store at 2-8°C, sealed in dry conditions.
    Terminal Alkyne≥98%VariousEnsure purity and dryness.
    PdCl₂(PPh₃)₂Catalyst gradeVariousHandle in a fume hood.
    Copper(I) Iodide (CuI)≥98%VariousProtect from light.
    Triethylamine (Et₃N)Anhydrous, ≥99.5%VariousDistill from CaH₂ if necessary.
    Dimethylformamide (DMF)Anhydrous, ≥99.8%VariousStore over molecular sieves.
    Equipment
    • Schlenk flask or oven-dried round-bottom flask with a rubber septum

    • Magnetic stirrer and stir bar

    • Inert gas supply (Nitrogen or Argon) with a manifold

    • Syringes and needles

    • Temperature-controlled heating mantle or oil bath

    • Thin Layer Chromatography (TLC) plates and developing chamber

    • Rotary evaporator

    • Standard laboratory glassware for workup and purification

    Step-by-Step Procedure

    Sources

    Application

    Application Note: Strategic Utilization of 6-Iodo-2-methylnicotinic Acid in Medicinal Chemistry and Complex Heterocycle Synthesis

    Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Standard Operating Protocols Introduction & Structural Rationale In modern medicinal chemist...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Standard Operating Protocols

    Introduction & Structural Rationale

    In modern medicinal chemistry, the rapid assembly of structurally diverse, sp2-rich heteroaryl architectures is paramount for hit-to-lead optimization. 6-Iodo-2-methylnicotinic acid (CAS: 1352526-26-1) has emerged as a highly versatile, bifunctional building block [1]. Its utility stems from the synergistic relationship between its three distinct functional groups:

    • C6-Iodine (The Catalytic Handle): The electron-deficient nature of the pyridine ring highly activates the 2- and 6-positions toward nucleophilic aromatic substitution and metal-catalyzed cross-coupling. The iodine atom, possessing a lower bond dissociation energy than bromine or chlorine, undergoes rapid oxidative addition with Palladium(0) species. This allows for chemoselective coupling at lower temperatures, preserving sensitive functional groups[2].

    • C3-Carboxylic Acid (The Diversity Point): Provides a direct vector for amide bond formation, esterification, or decarboxylative cross-coupling, enabling rapid library generation.

    • C2-Methyl Group (The Conformational Modulator): This is the most critical feature for drug design. The steric bulk of the ortho-methyl group forces the adjacent C3-carbonyl out of coplanarity with the pyridine ring. This conformational restriction reduces the entropic penalty upon target binding and sterically shields the resulting amide bonds from enzymatic hydrolysis, thereby improving in vivo metabolic stability.

    Physicochemical Profiling

    Understanding the baseline properties of the scaffold is essential for predicting solubility and chromatographic behavior during synthesis.

    Table 1: Physicochemical Properties of 6-Iodo-2-methylnicotinic Acid

    PropertyValue / Specification
    CAS Number 1352526-26-1
    Molecular Formula C₇H₆INO₂
    Molecular Weight 263.03 g/mol
    SMILES String O=C(C1=CC=C(I)N=C1C)O
    Purity Requirement ≥97% (HPLC)
    Storage Conditions Sealed in dry, inert atmosphere, 2-8°C (Light sensitive)

    Data sourced from commercial characterization standards [1], [2].

    Mechanistic Insights: The Halogen Advantage

    When designing a synthetic route, the choice of the halogen on the pyridine ring dictates the reaction conditions. The reactivity trend for Palladium-catalyzed oxidative addition is I>Br>OSO2​F>Cl [3].

    To illustrate causality, utilizing the 6-iodo derivative instead of the 6-bromo or 6-chloro analog allows chemists to employ milder bases and lower temperatures, which suppresses protodeboronation of unstable boronic acids (e.g., heteroaryl boronic acids).

    Table 2: Comparative Reactivity Profile in Suzuki-Miyaura Coupling (6-Halo-nicotinic acids)

    Halogen Leaving GroupCatalyst SystemBaseTemp (°C)Time (h)Avg. Yield (%)
    6-Iodo PdCl₂(dppf) (3 mol%)CsF or K₂CO₃80°C394%
    6-Bromo Pd(PPh₃)₄ (4 mol%)K₂CO₃95°C1089%
    6-Chloro Pd₂(dba)₃ / RuPhosK₃PO₄100°C1878%

    Note: The iodo-derivative achieves superior yields in less than a third of the time, validating its use when throughput and mild conditions are prioritized [4].

    Synthetic Workflows & Visualizations

    The bifunctional nature of 6-Iodo-2-methylnicotinic acid allows for divergent synthetic pathways. Chemists can either functionalize the C6 position first via cross-coupling or derivatize the C3 position via amide coupling.

    Workflow SM 6-Iodo-2-methylnicotinic acid (Core Scaffold) Suzuki Suzuki-Miyaura Coupling SM->Suzuki Pd(0), Ar-B(OH)2 Amide Amide Bond Formation SM->Amide HATU, R-NH2 Sonogashira Sonogashira Coupling SM->Sonogashira Pd(0), CuI, Alkyne Prod1 6-Aryl-2-methyl nicotinic acids Suzuki->Prod1 Prod2 6-Iodo-2-methyl nicotinamides Amide->Prod2 Prod3 6-Alkynyl-2-methyl nicotinic acids Sonogashira->Prod3

    Caption: Divergent synthetic applications of 6-Iodo-2-methylnicotinic acid in medicinal chemistry.

    Self-Validating Experimental Protocols

    The following protocols are engineered to be self-validating. Each step includes the mechanistic reasoning (causality) behind the reagent choice and the analytical checkpoints required to ensure success.

    Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling

    Objective: Synthesize 6-aryl-2-methylnicotinic acid derivatives while leaving the carboxylic acid intact. Causality Check: Because the starting material contains a free carboxylic acid, it will consume one equivalent of base. Therefore, a minimum of 3.0 equivalents of base is required (1.0 to form the carboxylate salt, 2.0 to activate the boronic acid for transmetalation). PdCl₂(dppf) is chosen as the catalyst because its large bite angle facilitates the reductive elimination of sterically hindered ortho-substituted biaryls.

    Reagents:

    • 6-Iodo-2-methylnicotinic acid (1.0 equiv, 1.0 mmol, 263 mg)

    • Arylboronic acid (1.2 equiv, 1.2 mmol)

    • PdCl₂(dppf)·CH₂Cl₂ adduct (0.05 equiv, 5 mol%)

    • Cesium Carbonate (Cs₂CO₃) (3.0 equiv, 3.0 mmol)

    • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 10 mL)

    Step-by-Step Procedure:

    • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 6-iodo-2-methylnicotinic acid, arylboronic acid, and Cs₂CO₃.

    • Degassing (Critical Step): Add the 1,4-Dioxane/H₂O solvent system. Sparge the mixture with ultra-pure Argon for 10 minutes. Reasoning: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the deactivation of the Pd(0) active species.

    • Catalyst Addition: Quickly add the PdCl₂(dppf) catalyst under a positive stream of Argon. Seal the flask.

    • Reaction: Heat the mixture to 80°C in a pre-heated oil bath for 3–4 hours.

    • In-Process Control (Validation): Sample 10 µL of the reaction, dilute in MeCN, and analyze via LC-MS. The reaction is deemed complete when the starting material peak ( m/z 264 [M+H]+ ) is fully consumed, and the desired product mass is the dominant peak.

    • Workup & Isolation: Cool the reaction to room temperature. Filter through a short pad of Celite to remove palladium black, washing with EtOAc and Water. Separate the aqueous layer.

    • Acidification: Cool the aqueous layer to 0°C and slowly add 1M HCl dropwise until the pH reaches 3–4. Reasoning: This protonates the carboxylate, drastically reducing its aqueous solubility and forcing the product to precipitate.

    • Collection: Filter the resulting precipitate via a Büchner funnel, wash with cold water, and dry under high vacuum to afford the pure 6-aryl-2-methylnicotinic acid.

    CatalyticCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Fast at C6-I) Pd0->OxAdd + 6-Iodo-2-methylnicotinic acid TransMet Transmetalation with Ar-B(OH)2 OxAdd->TransMet Base RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product 6-Aryl-2-methylnicotinic acid RedElim->Product Product Release

    Caption: Mechanism of Pd-catalyzed Suzuki-Miyaura cross-coupling at the C6-iodo position.

    Protocol B: Sterically Hindered Amide Bond Formation

    Objective: Synthesize 6-iodo-2-methylnicotinamide derivatives, retaining the iodine atom for late-stage diversification. Causality Check: The C2-methyl group creates significant steric hindrance around the C3-carboxylic acid. Standard coupling reagents like EDC/HOBt often result in sluggish kinetics and low yields. Therefore, HATU (a highly reactive uronium-based coupling reagent) is utilized to rapidly form the highly activated 7-aza-1-hydroxybenzotriazole (HOAt) ester intermediate.

    Reagents:

    • 6-Iodo-2-methylnicotinic acid (1.0 equiv, 1.0 mmol, 263 mg)

    • Primary or Secondary Amine (1.2 equiv, 1.2 mmol)

    • HATU (1.2 equiv, 1.2 mmol)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 3.0 mmol)

    • Solvent: Anhydrous DMF (5 mL)

    Step-by-Step Procedure:

    • Activation: Dissolve 6-iodo-2-methylnicotinic acid and DIPEA in anhydrous DMF at room temperature under Argon. Add HATU in one portion.

    • Intermediate Formation: Stir the mixture for 15–20 minutes. Validation: The solution will typically turn a distinct yellow/orange color, indicating the formation of the active HOAt ester.

    • Coupling: Add the amine dropwise (if liquid) or in one portion (if solid). Stir at room temperature for 2 hours.

    • In-Process Control: Monitor via LC-MS. Look for the disappearance of the active ester/acid mass and the appearance of the desired amide mass.

    • Workup: Dilute the reaction mixture with Ethyl Acetate (30 mL).

    • DMF Removal (Critical Step): Wash the organic layer with a 5% aqueous LiCl solution (3 × 15 mL). Reasoning: Lithium chloride drastically increases the partition coefficient of DMF into the aqueous phase, effectively removing it from the organic layer.

    • Purification: Wash the organic layer with saturated NaHCO₃, then brine. Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure amide.

    References

    • ResearchGate. Chemistry of Heterocyclic Compounds: Pyridine and its Derivatives (Suzuki-Miyaura cross-coupling reaction). Available at:[Link]

    Method

    Application Note: Preparation of 6-Iodo-2-methylnicotinic Acid Esters via N-Acylpyridinium-Mediated Halogen Exchange

    Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound Class: Halogenated Pyridine Building Blocks Executive Summary The synthesis of highly functionalized pyridine derivati...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound Class: Halogenated Pyridine Building Blocks

    Executive Summary

    The synthesis of highly functionalized pyridine derivatives is a cornerstone of modern drug discovery. Specifically, 6-iodo-2-methylnicotinic acid and its esters are critical electrophilic building blocks used in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, and Buchwald-Hartwig couplings). These intermediates have been prominently utilized in the synthesis of complex pharmaceutical agents, including the development of potent Janus kinase (JAK) inhibitors for autoimmune diseases[1].

    This application note details a robust, two-step protocol for the preparation of methyl 6-iodo-2-methylnicotinate starting from the commercially available 6-chloro-2-methylnicotinic acid. By leveraging an in situN-acylpyridinium activation strategy, this method overcomes the inherent inertness of unactivated chloropyridines, providing high yields of the iodinated target.

    Mechanistic Rationale: Overcoming SNAr Inertness

    Direct Finkelstein-type halogen exchange (converting an aryl chloride to an aryl iodide) on an unactivated pyridine ring is thermodynamically and kinetically challenging. The lowest unoccupied molecular orbital (LUMO) of a standard chloropyridine is not sufficiently low in energy to accept the mild nucleophile iodide (I⁻) under standard conditions.

    To bypass this barrier, we employ a transient activation strategy using Acetyl Chloride (AcCl) and Sodium Iodide (NaI) [2].

    • Activation: Acetyl chloride reacts with the pyridine nitrogen to form an N-acylpyridinium intermediate. This formal positive charge acts as a powerful electron-withdrawing sink, drastically lowering the LUMO energy of the ring.

    • Nucleophilic Attack: The highly nucleophilic iodide ion (generated from NaI) attacks the activated 6-position, forming a transient Meisenheimer complex.

    • Expulsion & Deacylation: The chloride ion is expelled, and the acetyl group is subsequently cleaved (either by nucleophilic attack of the expelled chloride or during aqueous workup), yielding the iodinated pyridine product[3].

    Mechanism N1 Chloropyridine Derivative N2 N-Acylation by Acetyl Chloride N1->N2 N3 N-Acylpyridinium Intermediate (Lowered LUMO Energy) N2->N3 N4 Nucleophilic Attack by Iodide (SNAr Pathway) N3->N4 N5 Meisenheimer Complex Formation N4->N5 N6 Chloride Expulsion & Deacylation N5->N6 N7 Iodopyridine Product N6->N7

    Caption: Fig 1. Mechanistic pathway of the N-acylpyridinium-mediated SNAr halogen exchange.

    Synthetic Workflow

    The protocol is divided into two distinct transformations: a Fischer esterification to protect the carboxylic acid, followed by the trans-halogenation step.

    Workflow A 6-Chloro-2-methylnicotinic acid (Starting Material) B Esterification (MeOH, SOCl2) A->B C Methyl 6-chloro-2-methylnicotinate (Intermediate) B->C D Halogen Exchange (NaI, AcCl, CH3CN) C->D E Methyl 6-iodo-2-methylnicotinate (Target Product) D->E

    Caption: Fig 2. Two-step synthetic workflow for the preparation of methyl 6-iodo-2-methylnicotinate.

    Step-by-Step Experimental Protocol

    Step A: Preparation of Methyl 6-chloro-2-methylnicotinate

    Objective: Mask the acidic proton to prevent interference with the highly reactive acetyl chloride in the subsequent step.

    • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 6-chloro-2-methylnicotinic acid (10.0 g, 58.3 mmol) and anhydrous methanol (100 mL).

    • Activation: Cool the suspension to 0 °C using an ice-water bath. Dropwise, add thionyl chloride (SOCl₂, 6.4 mL, 87.5 mmol, 1.5 eq) over 15 minutes. Caution: Exothermic reaction with the evolution of HCl and SO₂ gases. Perform in a well-ventilated fume hood.

    • Propagation: Attach a reflux condenser and heat the mixture to 65 °C for 6 hours.

    • In-Process Validation: Monitor via TLC (Hexanes:EtOAc 3:1). The starting material (baseline retention, Rf = 0.0) should completely disappear, replaced by a new, less polar UV-active spot (Rf ≈ 0.4).

    • Workup: Concentrate the mixture in vacuo to remove excess methanol and SOCl₂. Carefully partition the residue between Ethyl Acetate (150 mL) and saturated aqueous NaHCO₃ (100 mL) until gas evolution ceases. Extract the aqueous layer with EtOAc (2 × 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to afford the intermediate ester as a pale yellow oil/solid.

    Step B: Trans-Halogenation to Methyl 6-iodo-2-methylnicotinate

    Objective: Convert the inert aryl chloride to a highly reactive aryl iodide via N-acylpyridinium activation.

    • Reaction Setup: In a flame-dried, argon-purged 250 mL round-bottom flask, dissolve methyl 6-chloro-2-methylnicotinate (8.0 g, 43.1 mmol) in anhydrous acetonitrile (80 mL).

    • Reagent Addition: Add anhydrous Sodium Iodide (NaI, 38.7 g, 258.6 mmol, 6.0 eq). Stir for 5 minutes at room temperature. The solution will appear cloudy.

    • Activation: Add Acetyl Chloride (AcCl, 4.6 mL, 64.6 mmol, 1.5 eq) dropwise via syringe.

    • Propagation: Heat the reaction mixture to a gentle reflux (80–85 °C) for 16–24 hours. The mixture will progressively darken to a deep red/brown due to the generation of trace iodine (I₂).

    • In-Process Validation: Monitor via GC-MS or LC-MS. TLC can be misleading as the Rf difference between the chloro- and iodo-esters is minimal. Look for the mass shift from m/z 185 (Cl-isotope pattern) to m/z 277.

    • Workup (Critical Step): Cool the reaction to room temperature. Quench the mixture by adding 100 mL of a 10% aqueous Sodium Thiosulfate (Na₂S₂O₃) solution. Causality: The thiosulfate reduces the deeply colored I₂ back to water-soluble I⁻, immediately turning the organic layer from dark brown to pale yellow. This prevents iodine contamination in the final product.

    • Isolation: Extract the aqueous phase with Dichloromethane (3 × 75 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution 5% to 20% EtOAc in Hexanes) to yield the target methyl 6-iodo-2-methylnicotinate.

    Quantitative Data & Analytical Summaries

    Table 1: Reaction Optimization and Expected Yields for Halogen Exchange Data synthesized from established trans-halogenation methodologies[3].

    ConditionReagents (Equivalents)Temp / EnergyTimeExpected Yield
    Standard Reflux NaI (6.0), AcCl (1.5)85 °C (Thermal)16–24 h75–85%
    Microwave-Assisted NaI (3.0), AcCl (1.5)80 °C (Microwave)3 h85–94%
    Unactivated Control NaI (10.0), No AcCl100 °C (Thermal)48 h< 5% (No Reaction)

    Table 2: Analytical Characterization Profile (Methyl 6-iodo-2-methylnicotinate)

    ParameterExpected Value / Description
    Appearance Pale yellow to off-white crystalline solid
    Molecular Weight 277.06 g/mol
    Chemical Formula C₈H₈INO₂
    Mass Spectrometry (ESI+) [M+H]⁺ m/z 278.0
    TLC Retention Factor (Rf) ≈ 0.45 (Hexanes:EtOAc 3:1, UV Active at 254 nm)

    Troubleshooting & Self-Validating Systems

    • Issue: Incomplete Halogen Exchange.

      • Causality: Moisture in the reaction limits the formation of the N-acylpyridinium intermediate by hydrolyzing the acetyl chloride into acetic acid.

      • Solution: Ensure strict anhydrous conditions. Use freshly distilled or sure-seal acetonitrile and flame-dried glassware. If the reaction stalls, an additional 0.5 eq of AcCl and 2.0 eq of NaI can be added.

    • Issue: Persistent Brown Discoloration in the Final Product.

      • Causality: Incomplete reduction of molecular iodine during the workup phase.

      • Solution: Increase the stirring time during the Sodium Thiosulfate quench. Ensure the aqueous phase remains strictly biphasic and vigorously stirred for at least 15 minutes before separation.

    • Issue: Formation of De-esterified Byproducts.

      • Causality: Trace amounts of HI generated in situ can cleave the methyl ester if the reaction is overheated for extended periods.

      • Solution: Strictly monitor the reaction via LC-MS and terminate heating immediately upon consumption of the starting material.

    Sources

    Application

    Application Notes and Protocols for Cross-Coupling Reactions Involving 6-Iodo-2-methylnicotinic Acid

    Introduction: The Strategic Importance of 6-Iodo-2-methylnicotinic Acid 6-Iodo-2-methylnicotinic acid is a highly valuable heterocyclic building block in the fields of medicinal chemistry and drug discovery. Its strategi...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: The Strategic Importance of 6-Iodo-2-methylnicotinic Acid

    6-Iodo-2-methylnicotinic acid is a highly valuable heterocyclic building block in the fields of medicinal chemistry and drug discovery. Its strategic importance stems from the versatile reactivity of the carbon-iodine bond, which serves as a key handle for the introduction of diverse molecular fragments through transition-metal-catalyzed cross-coupling reactions.[1][2] The pyridine core, a prevalent motif in numerous pharmaceuticals, coupled with the carboxylic acid and methyl substituents, provides a scaffold with tunable physicochemical properties and multiple points for further derivatization. This guide provides an in-depth exploration of the primary cross-coupling methodologies applicable to 6-iodo-2-methylnicotinic acid, offering both mechanistic insights and detailed, field-proven protocols for researchers and drug development professionals.

    Core Concepts in Palladium-Catalyzed Cross-Coupling

    Palladium-catalyzed cross-coupling reactions are fundamental tools for constructing carbon-carbon and carbon-heteroatom bonds.[3] These reactions generally proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5] The choice of palladium source, ligand, base, and solvent system is critical for achieving high efficiency and is highly dependent on the specific substrates being coupled.[6] For pyridine-containing substrates, a common challenge is the potential for the pyridine nitrogen to coordinate to the palladium center, which can inhibit catalytic activity.[6] The protocols outlined below are designed to mitigate such challenges and ensure robust and reproducible results.

    Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

    The Suzuki-Miyaura reaction is one of the most widely used cross-coupling methods for the formation of biaryl structures due to the stability, low toxicity, and commercial availability of boronic acids.[7][8] This reaction is instrumental in synthesizing derivatives of 6-iodo-2-methylnicotinic acid with various aryl and heteroaryl substituents.

    Mechanistic Rationale

    The catalytic cycle begins with the oxidative addition of the C-I bond of 6-iodo-2-methylnicotinic acid to a Pd(0) complex.[4][5] The subsequent transmetalation step, which involves the transfer of the organic group from the boronic acid to the palladium center, is facilitated by a base.[4][7] The final reductive elimination step forms the desired C-C bond and regenerates the active Pd(0) catalyst.[4][5]

    Suzuki_Miyaura_Coupling 6-Iodo-2-methylnicotinic Acid 6-Iodo-2-methylnicotinic Acid Oxidative Addition Oxidative Addition 6-Iodo-2-methylnicotinic Acid->Oxidative Addition Ar-B(OH)2 Ar-B(OH)2 Transmetalation Transmetalation Ar-B(OH)2->Transmetalation Base Pd(0)L2 Pd(0)L2 Pd(0)L2->Oxidative Addition Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative Addition->Ar-Pd(II)-I(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Reductive Elimination->Pd(0)L2 Regeneration Coupled Product Coupled Product Reductive Elimination->Coupled Product Ar-Pd(II)-I(L2)->Transmetalation Ar-Pd(II)-R(L2)->Reductive Elimination

    Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

    Detailed Protocol: Suzuki-Miyaura Coupling

    Materials:

    • 6-Iodo-2-methylnicotinic acid

    • Arylboronic acid (1.2 equivalents)

    • Pd(PPh₃)₄ (Palladium(0) tetrakis(triphenylphosphine)) (5 mol%)

    • Potassium carbonate (K₂CO₃) (3.0 equivalents)

    • 1,4-Dioxane

    • Water

    Procedure:

    • To a flame-dried Schlenk flask, add 6-iodo-2-methylnicotinic acid (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add Pd(PPh₃)₄ (0.05 mmol) to the flask.

    • Add a 4:1 mixture of 1,4-dioxane and water (10 mL).

    • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

    Data Presentation: Representative Suzuki Coupling Reactions

    EntryArylboronic AcidCatalyst (mol%)BaseSolventYield (%)
    1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O85-95
    24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃DME/H₂O80-90
    33-Thienylboronic acidPd₂(dba)₃ (2) / SPhos (4)K₃PO₄Toluene/H₂O75-88

    Note: Yields are based on analogous reactions with similar substrates and serve as a reference.[9][10][11]

    Heck-Mizoroki Reaction: Olefin Functionalization

    The Heck reaction provides a powerful method for the arylation of alkenes, forming a new carbon-carbon bond and a substituted alkene.[12][13] This is particularly useful for introducing alkenyl side chains onto the 6-position of the nicotinic acid scaffold.

    Mechanistic Rationale

    The Heck reaction follows a catalytic cycle initiated by the oxidative addition of the aryl iodide to a Pd(0) species.[14] This is followed by the migratory insertion of the olefin into the palladium-carbon bond. A subsequent β-hydride elimination releases the substituted alkene product, and the resulting palladium hydride species is converted back to the active Pd(0) catalyst in the presence of a base.[14]

    Heck_Reaction 6-Iodo-2-methylnicotinic Acid 6-Iodo-2-methylnicotinic Acid Oxidative Addition Oxidative Addition 6-Iodo-2-methylnicotinic Acid->Oxidative Addition Alkene Alkene Migratory Insertion Migratory Insertion Alkene->Migratory Insertion Pd(0)L2 Pd(0)L2 Pd(0)L2->Oxidative Addition Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative Addition->Ar-Pd(II)-I(L2) Alkene Complex Alkene Complex Migratory Insertion->Alkene Complex Beta-Hydride Elimination Beta-Hydride Elimination H-Pd(II)-I(L2) H-Pd(II)-I(L2) Beta-Hydride Elimination->H-Pd(II)-I(L2) Coupled Product Coupled Product Beta-Hydride Elimination->Coupled Product Base Regeneration Base Regeneration Base Regeneration->Pd(0)L2 Regeneration Ar-Pd(II)-I(L2)->Migratory Insertion Alkene Complex->Beta-Hydride Elimination H-Pd(II)-I(L2)->Base Regeneration Base

    Caption: Catalytic cycle of the Heck-Mizoroki reaction.

    Detailed Protocol: Heck Reaction

    Materials:

    • 6-Iodo-2-methylnicotinic acid

    • Alkene (e.g., methyl acrylate) (1.5 equivalents)

    • Palladium(II) acetate (Pd(OAc)₂) (3 mol%)

    • Tri(o-tolyl)phosphine (P(o-tol)₃) (6 mol%)

    • Triethylamine (Et₃N) (2.0 equivalents)

    • N,N-Dimethylformamide (DMF), anhydrous

    Procedure:

    • In a sealed tube, dissolve 6-iodo-2-methylnicotinic acid (1.0 mmol) in anhydrous DMF (10 mL).

    • Add the alkene (1.5 mmol), triethylamine (2.0 mmol), Pd(OAc)₂ (0.03 mmol), and P(o-tol)₃ (0.06 mmol).

    • Seal the tube and heat the reaction mixture to 100 °C for 12-18 hours.

    • After cooling to room temperature, dilute the mixture with water and extract with diethyl ether or ethyl acetate.

    • Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate.

    • Purify the residue by flash chromatography to obtain the desired product.

    Data Presentation: Representative Heck Reactions

    EntryAlkeneCatalyst (mol%)BaseSolventYield (%)
    1Methyl acrylatePd(OAc)₂ (3) / P(o-tol)₃ (6)Et₃NDMF75-85
    2StyrenePdCl₂(PPh₃)₂ (5)NaOAcDMAc70-80
    3n-Butyl acrylatePd(OAc)₂ (2)K₂CO₃NMP80-90

    Note: Yields are based on analogous reactions with similar substrates and serve as a reference.[12][15][16]

    Sonogashira Coupling: Synthesis of Arylalkynes

    The Sonogashira reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[17][18] This reaction is particularly valuable for introducing alkynyl functionalities, which are important precursors for further transformations and are found in various bioactive molecules.

    Mechanistic Rationale

    The Sonogashira coupling involves two interconnected catalytic cycles.[19] The palladium cycle is similar to that of other cross-coupling reactions, starting with oxidative addition. The copper cycle involves the formation of a copper(I) acetylide, which then participates in the transmetalation step with the arylpalladium(II) complex.[19] The subsequent reductive elimination yields the arylalkyne product and regenerates the Pd(0) catalyst.

    Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination Coupled Product Coupled Product Ar-Pd(II)-C≡CR(L2)->Coupled Product Cu(I)I Cu(I)I Terminal Alkyne Terminal Alkyne Cu(I)-C≡CR Cu(I)-C≡CR Cu(I)-C≡CR->Ar-Pd(II)-I(L2) Cu(I)-C≡CR->Cu(I)I Terminal Alkyne->Cu(I)-C≡CR Base

    Caption: Interconnected catalytic cycles of the Sonogashira coupling.

    Detailed Protocol: Sonogashira Coupling

    Materials:

    • 6-Iodo-2-methylnicotinic acid

    • Terminal alkyne (e.g., phenylacetylene) (1.5 equivalents)

    • PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride) (2 mol%)

    • Copper(I) iodide (CuI) (4 mol%)

    • Triethylamine (Et₃N) (3.0 equivalents)

    • Tetrahydrofuran (THF), anhydrous

    Procedure:

    • To a Schlenk flask, add 6-iodo-2-methylnicotinic acid (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).

    • Evacuate and backfill the flask with argon three times.

    • Add anhydrous THF (10 mL) and triethylamine (3.0 mmol).

    • Add the terminal alkyne (1.5 mmol) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 8-16 hours.

    • Once the reaction is complete, filter the mixture through a pad of Celite and wash with THF.

    • Concentrate the filtrate and dissolve the residue in ethyl acetate.

    • Wash with saturated aqueous NH₄Cl solution, then with brine.

    • Dry the organic layer over Na₂SO₄, concentrate, and purify by chromatography.

    Data Presentation: Representative Sonogashira Reactions

    EntryTerminal AlkynePd Catalyst (mol%)Cu Cocatalyst (mol%)BaseSolventYield (%)
    1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF85-95
    2TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)DiisopropylamineToluene80-90
    31-HexynePd(OAc)₂ (2) / XPhos (4)None (copper-free)Cs₂CO₃Dioxane70-85

    Note: Yields are based on analogous reactions with similar substrates and serve as a reference.[19][20][21]

    Buchwald-Hartwig Amination: Constructing C-N Bonds

    The Buchwald-Hartwig amination is a premier method for the synthesis of aryl amines from aryl halides.[22][23] This reaction is crucial for introducing primary or secondary amine functionalities, which are key pharmacophores in many drug molecules.

    Mechanistic Rationale

    The catalytic cycle for the Buchwald-Hartwig amination begins with the oxidative addition of the aryl iodide to the Pd(0) complex.[3] The resulting arylpalladium(II) halide complex then reacts with the amine in the presence of a strong, non-nucleophilic base to form a palladium amido complex. Reductive elimination from this complex yields the desired aryl amine and regenerates the Pd(0) catalyst.[3][23] The choice of a bulky, electron-rich phosphine ligand is often critical for the success of this reaction, particularly with challenging substrates.[24]

    Buchwald_Hartwig_Amination 6-Iodo-2-methylnicotinic Acid 6-Iodo-2-methylnicotinic Acid Oxidative Addition Oxidative Addition 6-Iodo-2-methylnicotinic Acid->Oxidative Addition Amine (R2NH) Amine (R2NH) Amide Formation Amide Formation Amine (R2NH)->Amide Formation Base Pd(0)L2 Pd(0)L2 Pd(0)L2->Oxidative Addition Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative Addition->Ar-Pd(II)-I(L2) Ar-Pd(II)-NR2(L2) Ar-Pd(II)-NR2(L2) Amide Formation->Ar-Pd(II)-NR2(L2) Reductive Elimination Reductive Elimination Reductive Elimination->Pd(0)L2 Regeneration Coupled Product Coupled Product Reductive Elimination->Coupled Product Ar-Pd(II)-I(L2)->Amide Formation Ar-Pd(II)-NR2(L2)->Reductive Elimination

    Sources

    Method

    Application Note: Derivatization of the Carboxylic Acid Group of 6-Iodo-2-methylnicotinic Acid

    Executive Summary 6-Iodo-2-methylnicotinic acid (CAS: 1352526-26-1) is a highly versatile, halogenated N-heterocyclic building block utilized extensively in the synthesis of pharmaceuticals, including kinase inhibitors a...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    6-Iodo-2-methylnicotinic acid (CAS: 1352526-26-1) is a highly versatile, halogenated N-heterocyclic building block utilized extensively in the synthesis of pharmaceuticals, including kinase inhibitors and targeted protein degraders (PROTACs) [1]. The derivatization of its carboxylic acid group—typically via amidation or esterification—presents specific synthetic challenges. The adjacent methyl group at the C2 position introduces significant steric hindrance around the C3-carboxylic acid, while the C6-iodine atom necessitates mild reaction conditions to prevent premature dehalogenation or unwanted cross-coupling side reactions. This guide details field-proven methodologies to overcome these structural barriers.

    Mechanistic Insights: Overcoming Steric Hindrance

    Standard carbodiimide coupling reagents (e.g., EDC/HOBt or DCC) often result in sluggish kinetics, low yields, and incomplete conversion when applied to sterically hindered substrates like 2-methylnicotinic acid derivatives [2]. The steric bulk of the C2-methyl group physically impedes the approach of the incoming nucleophile to the transient O-acylisourea intermediate [3].

    To circumvent this, uronium-based coupling reagents—specifically HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)—are highly recommended. HATU generates a highly reactive OAt-active ester intermediate. Crucially, the pyridine nitrogen of the HOAt leaving group provides anchimeric assistance (neighboring group participation). This internal coordination accelerates the nucleophilic attack by the amine, effectively bypassing the steric barrier imposed by the C2-methyl group [4].

    For esterification (where alcohols act as weaker nucleophiles), the formation of an acyl chloride using oxalyl chloride provides a robust alternative, provided strictly anhydrous conditions are maintained to protect the integrity of the C6-iodine bond.

    HATU_Mechanism A 6-Iodo-2-methylnicotinic acid B DIPEA (Base) Deprotonation A->B C Carboxylate Anion B->C D HATU Activation C->D E OAt-Active Ester (Highly Reactive) D->E F Amine Nucleophile Addition E->F G Amide Derivative Target Product F->G

    HATU-mediated activation and amidation pathway for sterically hindered carboxylic acids.

    Quantitative Data & Reagent Comparison

    The following table summarizes the performance of various derivatization strategies specifically applied to 6-Iodo-2-methylnicotinic acid.

    Coupling StrategyReagentsTypical Yield (%)Reaction TimeChemoselectivity (C-I bond)Mechanistic Limitation / Advantage
    Standard Carbodiimide EDC·HCl, HOBt, DIPEA30 – 50%18 – 24 hHighSluggish kinetics due to C2-methyl steric hindrance blocking the O-acylisourea intermediate.
    Uronium-Based (Recommended) HATU, DIPEA85 – 95%2 – 4 hHighHOAt leaving group provides anchimeric assistance, rapidly overcoming steric barriers.
    Acyl Chloride Oxalyl Chloride, cat. DMF75 – 90%4 – 6 hModerateRequires strictly anhydrous conditions; excessive heat risks C-I bond degradation via SNAr.

    Experimental Methodologies

    Protocol A: Chemoselective HATU-Mediated Amidation (Preferred for Amines)

    Objective: Form an amide bond at C3 while preserving the C6-iodine for downstream cross-coupling.

    Reagents:

    • 6-Iodo-2-methylnicotinic acid (1.0 equiv)

    • Primary/Secondary Amine (1.2 equiv)

    • HATU (1.2 equiv)

    • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

    • Anhydrous DMF (0.1 M concentration)

    Step-by-Step Procedure:

    • Initiation & Activation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 6-Iodo-2-methylnicotinic acid in anhydrous DMF. Cool the solution to 0 °C using an ice bath. Add DIPEA, followed by the portion-wise addition of HATU.

      • Causality: Cooling prevents the thermal degradation of the highly reactive OAt-ester. DIPEA is selected over Triethylamine (TEA) because its significant steric bulk prevents it from acting as a competing nucleophile against the activated ester.

    • Nucleophilic Addition: Allow the activation mixture to stir at 0 °C for 15 minutes. Add the amine dropwise. Remove the ice bath and allow the mixture to warm to room temperature, stirring for 2–4 hours.

      • Causality: The OAt-ester is highly reactive; room temperature is sufficient to drive the reaction to completion. Avoiding elevated temperatures prevents unwanted Nucleophilic Aromatic Substitution (SNAr) of the C6-iodine by the amine.

    • Self-Validating Workup: Quench the reaction with distilled water and extract with Ethyl Acetate (EtOAc) (3x). Wash the combined organic layers sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

      • Causality & Validation: This workup is a self-validating system. The citric acid wash selectively protonates and extracts excess aliphatic amine and DIPEA into the aqueous layer. The NaHCO₃ wash deprotonates and removes any unreacted carboxylic acid and the highly polar HOAt byproduct. If executed correctly, TLC (10% MeOH in DCM) will show a single major product spot, validating the phase-separation logic prior to chromatography.

    Protocol B: Acyl Chloride-Mediated Esterification (Preferred for Alcohols)

    Objective: Synthesize esters from sterically hindered or weakly nucleophilic alcohols.

    Reagents:

    • 6-Iodo-2-methylnicotinic acid (1.0 equiv)

    • Oxalyl chloride (1.5 equiv)

    • Catalytic DMF (0.05 equiv)

    • Alcohol (2.0 equiv)

    • DIPEA (2.5 equiv)

    • Anhydrous DCM (0.1 M concentration)

    Step-by-Step Procedure:

    • Acyl Chloride Formation: Suspend the acid in anhydrous DCM at 0 °C. Add oxalyl chloride dropwise, followed by 1-2 drops of DMF.

      • Causality: DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent, which acts as the true chlorinating agent. The evolution of CO₂ and CO gas serves as a visual indicator of reaction progress.

    • Solvent Exchange: Once gas evolution ceases (approx. 2 hours), concentrate the mixture under reduced pressure to remove all excess oxalyl chloride.

      • Causality: Removing unreacted oxalyl chloride is critical to prevent the formation of alkyl oxalates or unwanted chlorination of the alcohol in the subsequent step.

    • Esterification: Redissolve the crude acyl chloride in anhydrous DCM, cool to 0 °C, and slowly add the alcohol and DIPEA. Stir at room temperature for 4 hours, then quench with water and perform a standard aqueous workup.

    Experimental_Workflow W1 1. Reagent Preparation (Anhydrous DMF, 0°C) W2 2. Activation (Add HATU + DIPEA) W1->W2 W3 3. Coupling (Add Amine, warm to RT) W2->W3 W4 4. Reaction Monitoring (LC-MS / TLC) W3->W4 W5 5. Aqueous Workup (Acid/Base Washes) W4->W5 W6 6. Purification (Flash Chromatography) W5->W6

    Step-by-step experimental workflow for the derivatization of 6-Iodo-2-methylnicotinic acid.

    References

    • ResearchGate. "Efficient Peptide Coupling Involving Sterically Hindered Amino Acids." ResearchGate. [Link]

    Sources

    Application

    Comprehensive Application Guide: 6-Iodo-2-methylnicotinic Acid in Advanced Materials Science

    Introduction & Chemical Rationale As materials science shifts toward highly functionalized, tunable architectures, the demand for multifunctional organic building blocks has surged. 6-Iodo-2-methylnicotinic acid (CAS: 13...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction & Chemical Rationale

    As materials science shifts toward highly functionalized, tunable architectures, the demand for multifunctional organic building blocks has surged. 6-Iodo-2-methylnicotinic acid (CAS: 1352526-26-1) represents a premier trifunctional precursor. Its molecular architecture integrates three distinct reactive handles:

    • Pyridine Nitrogen (N1): Acts as a strong Lewis base for metal coordination or can be protonated/alkylated to form electron-accepting pyridinium salts.

    • Carboxylic Acid (C3-COOH): Facilitates the formation of robust coordination bonds with transition metals (e.g., Zn²⁺, Cu²⁺, Zr⁴⁺) or undergoes esterification/amidation to tune solubility.

    • Iodine Atom (C6-I): Serves as a highly reactive electrophilic site for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Heck).

    Because the iodine atom is electronically decoupled from the primary coordination sites, halonicotinic acids are exceptional ditopic ligands for constructing multi-dimensional coordination polymers and Metal-Organic Frameworks (MOFs) [1]. The uncoordinated C–I bonds line the internal pores of the resulting framework, creating a reactive platform for Post-Synthetic Modification (PSM) [2]. Alternatively, the molecule can be polymerized to form electron-deficient conjugated backbones for optoelectronics.

    Table 1: Physicochemical Profile of the Precursor
    PropertyValueSignificance in Materials Science
    Chemical Name 6-Iodo-2-methylnicotinic acidSteric methyl group dictates molecular packing/twist.
    Molecular Formula C₇H₆INO₂High heavy-atom effect (Iodine) for phosphorescence.
    Molecular Weight 263.03 g/mol Precise mass tracking during polymer GPC analysis.
    C–I Bond Energy ~280 kJ/molHighly susceptible to oxidative addition by Pd(0).

    Divergent Application Workflows

    The true utility of 6-Iodo-2-methylnicotinic acid lies in its divergent application pathways. Depending on the initial reaction conditions, it can be directed toward porous crystalline networks or linear conjugated polymers.

    Workflow A 6-Iodo-2-methylnicotinic acid (Multifunctional Precursor) B Solvothermal Synthesis (Zn²⁺, DMF, 120°C) A->B Coordination Chemistry C Esterification & Pd-Catalyzed Coupling A->C Step-Growth Polymerization D Iodo-Functionalized MOF (Porous Network) B->D E Conjugated Pyridine Polymer (Optoelectronics) C->E F Post-Synthetic Modification (Pore Functionalization) D->F Suzuki-Miyaura Cross-Coupling G Thin-Film Fabrication (OLED/OPV Devices) E->G Spin Coating

    Workflow detailing the divergent applications of 6-Iodo-2-methylnicotinic acid in materials science.

    Application 1: Synthesis of Halogenated MOFs and Post-Synthetic Modification (PSM)

    Directly synthesizing MOFs with complex, bulky organic ligands often fails due to steric hindrance or poor solubility, leading to amorphous coordination polymers. The modern solution is to synthesize a "parent" MOF using a small, halogenated ligand like 6-Iodo-2-methylnicotinic acid, followed by PSM[2].

    Protocol 1A: Solvothermal Synthesis of Iodo-Zn-MOF

    Causality: Zinc nitrate is selected because Zn²⁺ readily forms predictable paddlewheel or tetrahedral secondary building units (SBUs) with carboxylates and pyridines. DMF is used as the solvent because it slowly decomposes at 120 °C to yield basic dimethylamine, which gradually deprotonates the carboxylic acid, ensuring highly crystalline growth rather than rapid, amorphous precipitation.

    Step-by-Step Methodology:

    • Dissolution: Dissolve 6-Iodo-2-methylnicotinic acid (1.0 mmol) and Zn(NO₃)₂·6H₂O (1.0 mmol) in 15 mL of anhydrous N,N-dimethylformamide (DMF) in a 25 mL Teflon-lined stainless-steel autoclave.

    • Solvothermal Reaction: Seal the autoclave and heat to 120 °C at a ramp rate of 2 °C/min. Hold at 120 °C for 48 hours.

    • Controlled Cooling: Cool to room temperature at 0.5 °C/min. Critical Step: Rapid cooling causes thermal shock, leading to crystal cracking and loss of internal porosity.

    • Washing: Isolate the pale-yellow crystals via vacuum filtration. Wash sequentially with fresh DMF (3 × 10 mL) and anhydrous ethanol (3 × 10 mL) to remove unreacted precursors from the pores.

    • Self-Validation: Perform Powder X-Ray Diffraction (PXRD). The emergence of sharp peaks at low 2θ angles (e.g., 5–10°) confirms the formation of a highly ordered, porous framework.

    Protocol 1B: Post-Synthetic Suzuki-Miyaura Modification

    Causality: The C–I bond lining the MOF pores is highly reactive. By infusing the pores with a palladium catalyst and an arylboronic acid, we can covalently attach functional groups (e.g., fluorophores, chiral centers) directly onto the pore walls.

    PSM_Cycle Pd0 Pd(0)Lₙ Active Catalyst OA Oxidative Addition (Cleavage of MOF C-I bond) Pd0->OA MOF-I (Pore Wall) TM Transmetalation (Ar-B(OH)₂ + Base) OA->TM Base / Ar-B(OH)₂ RE Reductive Elimination (Formation of MOF-Ar) TM->RE RE->Pd0 MOF-Ar (Modified Pore)

    Catalytic cycle of Pd-mediated Post-Synthetic Modification (PSM) within the MOF pore structure.

    Step-by-Step Methodology:

    • Catalyst Infusion: Suspend 100 mg of the activated Iodo-Zn-MOF in 5 mL of anhydrous toluene. Add 5 mol% Pd(PPh₃)₄ and stir gently at room temperature for 2 hours to allow the catalyst to diffuse into the pores.

    • Reagent Addition: Add phenylboronic acid (1.5 eq relative to iodine sites) and anhydrous K₂CO₃ (2.0 eq). Causality: K₂CO₃ is chosen over stronger bases (like NaOH) to prevent the hydrolytic collapse of the Zn-carboxylate MOF nodes.

    • Coupling: Heat the suspension to 85 °C under an argon atmosphere for 24 hours.

    • Purification: Filter the modified MOF and perform Soxhlet extraction with dichloromethane for 12 hours to remove trapped catalyst and biphenyl byproducts.

    • Self-Validation: Digest 5 mg of the modified MOF in dilute DCl/D₂O and analyze via ¹H NMR. The disappearance of the isolated pyridine protons and the appearance of a multiplet in the aromatic region (7.3–7.5 ppm) validates successful cross-coupling. Integration of these peaks provides the exact PSM conversion yield.

    Application 2: Pyridine-Based Conjugated Polymers for Optoelectronics

    Conjugated polymers containing pyridine rings are highly sought after as n-type (electron-transporting) materials in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). The electronegative nitrogen atom lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level.

    Protocol 2: Synthesis of Poly(pyridine-alt-fluorene)

    Causality: Before polymerization, the carboxylic acid of 6-Iodo-2-methylnicotinic acid must be esterified (e.g., to a hexyl ester). Free carboxylic acids can coordinate to the palladium catalyst, poisoning it and terminating chain growth. Furthermore, the hexyl chain acts as a solubilizing group, preventing the growing polymer chain from prematurely precipitating out of solution.

    Step-by-Step Methodology:

    • Pre-treatment (Esterification): React 6-Iodo-2-methylnicotinic acid with 1-hexanol and a catalytic amount of H₂SO₄ under Dean-Stark conditions to yield Hexyl 6-iodo-2-methylnicotinate.

    • Polymerization Setup: In a Schlenk flask, combine the esterified monomer (1.0 mmol), 9,9-dihexylfluorene-2,7-diboronic acid (1.0 mmol), and Pd(dppf)Cl₂ (0.02 mmol). Causality: Pd(dppf)Cl₂ is utilized because its bidentate ligand resists degradation during the long reaction times required for step-growth polymerization, ensuring higher molecular weights.

    • Solvent & Base: Add 10 mL of degassed toluene and 5 mL of degassed 2M aqueous K₂CO₃.

    • Reaction: Heat the biphasic mixture to 90 °C with vigorous stirring for 48 hours under argon.

    • End-Capping: Add 0.1 mmol of phenylboronic acid, stir for 2 hours, then add 0.1 mmol of iodobenzene and stir for another 2 hours. Causality: End-capping removes reactive halogen/boronic acid chain ends, drastically improving the thermal and oxidative stability of the final polymer.

    • Isolation: Precipitate the polymer by dropping the organic phase into 100 mL of vigorously stirred cold methanol. Filter and dry under vacuum.

    • Self-Validation: Analyze via Gel Permeation Chromatography (GPC) against polystyrene standards to confirm the Number Average Molecular Weight (Mₙ) exceeds 10,000 g/mol , validating successful step-growth.

    Comparative Data Presentation

    The distinct application pathways yield materials with vastly different macroscopic properties, summarized below.

    Table 2: Comparative Properties of Synthesized Materials
    Material ClassPrimary ApplicationKey Characterization MetricStructural & Functional Advantage
    Iodo-Zn-MOF Gas Storage, PrecursorPXRD, BET Surface AreaHigh porosity; unreacted C–I bonds provide a dense array of reactive sites.
    Modified Ar-Zn-MOF Selective Chemical Sensing¹H NMR (Digested), PLTunable pore environment; steric gating allows size-selective molecular sieving.
    Pyridine-Polymer OLEDs, OPVsGPC, UV-Vis, Cyclic VoltammetryDeep LUMO level facilitates electron transport; alkyl chains ensure processability.

    References

    • From Simple Palladium(II) Monomers to 2D Heterometallic Sodium–Palladium(II) Coordination Networks with 2-Halonicotinates Source: ACS Omega URL:[Link]

    • Synthesis of a palladium based MOF via an effective post-synthetic modification approach and its catalytic activity towards Heck type coupling reactions Source: Inorganic Chemistry Frontiers (Royal Society of Chemistry) URL:[Link]

    Method

    Catalytic Cross-Coupling Reactions of 6-Iodo-2-methylnicotinic Acid: A Guide for Researchers

    Prepared by: Dr. Gemini, Senior Application Scientist Introduction: The Versatility of a Substituted Pyridine Scaffold 6-Iodo-2-methylnicotinic acid is a key heterocyclic building block in the synthesis of a wide array o...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Prepared by: Dr. Gemini, Senior Application Scientist

    Introduction: The Versatility of a Substituted Pyridine Scaffold

    6-Iodo-2-methylnicotinic acid is a key heterocyclic building block in the synthesis of a wide array of complex organic molecules. Its structure, featuring a pyridine ring substituted with an iodo group, a methyl group, and a carboxylic acid, presents a unique combination of reactive sites. The iodo group, in particular, serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. This allows for the introduction of diverse functionalities at the 6-position of the pyridine ring, a strategy extensively employed in the development of novel pharmaceuticals and functional materials. The presence of the carboxylic acid and the pyridine nitrogen can influence the reactivity of the molecule and the choice of catalytic system, necessitating careful consideration of reaction conditions. This guide provides detailed application notes and protocols for the most pertinent palladium-catalyzed cross-coupling reactions involving 6-Iodo-2-methylnicotinic acid.

    Core Concepts in Palladium-Catalyzed Cross-Coupling

    Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of C-C, C-N, C-O, and C-S bonds with high efficiency and selectivity.[1] These reactions generally proceed through a common catalytic cycle involving a Pd(0) active species. The fundamental steps of this cycle are:

    • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-iodine bond of 6-Iodo-2-methylnicotinic acid to form a Pd(II) intermediate.

    • Transmetalation (for Suzuki and Sonogashira reactions) or Amine Coordination/Deprotonation (for Buchwald-Hartwig amination): The coupling partner (e.g., an organoboron compound, a terminal alkyne, or an amine) is delivered to the palladium center.

    • Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the desired product and regenerating the active Pd(0) catalyst.

    The choice of palladium precursor, ligand, base, and solvent is critical for the success of these reactions, as each component plays a crucial role in the efficiency and selectivity of the catalytic cycle.

    Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

    The Suzuki-Miyaura reaction is a powerful method for the formation of biaryl and vinyl-aryl structures by coupling an organoboron reagent with an organohalide.[2] For 6-Iodo-2-methylnicotinic acid, this reaction allows for the introduction of a variety of aryl and heteroaryl substituents at the 6-position.

    Causality in Experimental Design for Suzuki-Miyaura Coupling
    • Catalyst Selection: Palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are common and effective palladium sources. Pd(OAc)₂ is often reduced in situ to the active Pd(0) species.

    • Ligand Choice: Phosphine ligands are crucial for stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle. For heteroaryl halides, electron-rich and bulky ligands such as triphenylphosphine (PPh₃) or biarylphosphine ligands can be beneficial.

    • Base and Solvent System: A base is required to activate the boronic acid for transmetalation.[2] A biphasic system, such as toluene/water or dioxane/water, with a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often employed to facilitate the reaction. The presence of the carboxylic acid on the substrate may necessitate the use of a stronger or more carefully chosen base to ensure both the activation of the boronic acid and the solubility of the starting material.

    Experimental Protocol: Suzuki-Miyaura Coupling of 6-Iodo-2-methylnicotinic acid with Phenylboronic Acid

    Suzuki_Workflow

    Materials:

    • 6-Iodo-2-methylnicotinic acid (1.0 eq)

    • Phenylboronic acid (1.5 eq)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

    • Potassium carbonate (K₂CO₃) (3.0 eq)

    • 1,4-Dioxane

    • Water

    • 2M Hydrochloric acid (HCl)

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    Procedure:

    • To a flame-dried round-bottom flask, add 6-Iodo-2-methylnicotinic acid, phenylboronic acid, and potassium carbonate.

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add 1,4-dioxane and water (typically a 4:1 to 5:1 ratio by volume).

    • Degas the solution by bubbling argon through it for 15-20 minutes.

    • Add Pd(PPh₃)₄ to the reaction mixture.

    • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Carefully acidify the mixture with 2M HCl to a pH of approximately 3-4.

    • Extract the aqueous layer with ethyl acetate (3 x volume).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 6-phenyl-2-methylnicotinic acid.

    ParameterConditionRationale
    Palladium Source Pd(PPh₃)₄ (5 mol%)Pre-formed Pd(0) catalyst, reliable for a variety of substrates.
    Boronic Acid Phenylboronic acid (1.5 eq)Excess ensures complete consumption of the starting material.
    Base K₂CO₃ (3.0 eq)Activates the boronic acid and neutralizes the nicotinic acid.
    Solvent Dioxane/Water (4:1)Biphasic system that facilitates both organic and inorganic reagent solubility.
    Temperature 90-100 °CProvides sufficient thermal energy for the catalytic cycle to proceed efficiently.

    Heck Reaction: Vinylation of the Pyridine Core

    The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[3][4] This reaction is an excellent method for introducing vinyl groups onto the 6-position of 6-Iodo-2-methylnicotinic acid.

    Causality in Experimental Design for the Heck Reaction
    • Catalyst and Ligand: Palladium(II) acetate (Pd(OAc)₂) is a common and cost-effective catalyst precursor. The choice of phosphine ligand, such as triphenylphosphine (PPh₃) or tri(o-tolyl)phosphine (P(o-tol)₃), can significantly impact the reaction's efficiency.

    • Base: An organic base, such as triethylamine (Et₃N), or an inorganic base, like potassium carbonate (K₂CO₃), is required to neutralize the hydrogen iodide formed during the catalytic cycle.[5]

    • Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are typically used.

    Experimental Protocol: Heck Reaction of 6-Iodo-2-methylnicotinic acid with Styrene

    Heck_Mechanism

    Materials:

    • 6-Iodo-2-methylnicotinic acid (1.0 eq)

    • Styrene (1.5 eq)

    • Palladium(II) acetate [Pd(OAc)₂] (0.05 eq)

    • Triphenylphosphine (PPh₃) (0.1 eq)

    • Triethylamine (Et₃N) (2.0 eq)

    • N,N-Dimethylformamide (DMF)

    • 2M Hydrochloric acid (HCl)

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    Procedure:

    • In a sealable reaction tube, combine 6-Iodo-2-methylnicotinic acid, Pd(OAc)₂, and PPh₃.

    • Evacuate and backfill the tube with an inert gas.

    • Add DMF, triethylamine, and styrene via syringe.

    • Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool to room temperature and dilute with water.

    • Acidify with 2M HCl to a pH of 3-4.

    • Extract with ethyl acetate (3 x volume).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography to obtain 2-methyl-6-styrylnicotinic acid.

    ParameterConditionRationale
    Palladium Source Pd(OAc)₂ (5 mol%)A common and effective precatalyst.
    Ligand PPh₃ (10 mol%)Stabilizes the palladium catalyst.
    Alkene Styrene (1.5 eq)Excess drives the reaction to completion.
    Base Et₃N (2.0 eq)Neutralizes the HI generated in the catalytic cycle.
    Solvent DMFA polar aprotic solvent that facilitates the dissolution of reactants.
    Temperature 100-120 °CNecessary to promote the catalytic turnover.

    Sonogashira Coupling: Introducing Alkynyl Moieties

    The Sonogashira coupling reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6][7] This reaction is invaluable for synthesizing alkynyl-substituted pyridines from 6-Iodo-2-methylnicotinic acid.

    Causality in Experimental Design for Sonogashira Coupling
    • Dual Catalysis: The classic Sonogashira reaction employs a palladium catalyst and a copper(I) co-catalyst.[8] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.

    • Copper-Free Conditions: To avoid potential issues with copper, such as alkyne homocoupling (Glaser coupling), copper-free Sonogashira protocols have been developed.[9] These often require specific ligands and stronger bases.

    • Base and Solvent: An amine base, such as triethylamine or diisopropylamine, is typically used both as a base and, in some cases, as the solvent.

    Experimental Protocol: Sonogashira Coupling of 6-Iodo-2-methylnicotinic acid with Phenylacetylene

    Materials:

    • 6-Iodo-2-methylnicotinic acid (1.0 eq)

    • Phenylacetylene (1.2 eq)

    • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq)

    • Copper(I) iodide (CuI) (0.05 eq)

    • Triethylamine (Et₃N)

    • Tetrahydrofuran (THF)

    • 2M Hydrochloric acid (HCl)

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    Procedure:

    • To a Schlenk flask, add 6-Iodo-2-methylnicotinic acid, PdCl₂(PPh₃)₂, and CuI.

    • Evacuate and backfill with an inert gas.

    • Add THF and triethylamine.

    • Add phenylacetylene dropwise via syringe.

    • Stir the reaction at room temperature to 50 °C for 6-12 hours, monitoring by TLC or LC-MS.

    • Upon completion, remove the solvent under reduced pressure.

    • Dissolve the residue in water and acidify with 2M HCl to a pH of 3-4.

    • Extract with ethyl acetate (3 x volume).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify by column chromatography to yield 2-methyl-6-(phenylethynyl)nicotinic acid.

    ParameterConditionRationale
    Palladium Catalyst PdCl₂(PPh₃)₂ (3 mol%)A stable and widely used palladium precatalyst.
    Copper Co-catalyst CuI (5 mol%)Activates the terminal alkyne for transmetalation.
    Alkyne Phenylacetylene (1.2 eq)A slight excess is used to ensure complete reaction.
    Base/Solvent Et₃N/THFTriethylamine acts as both a base and a solvent component.
    Temperature Room Temperature to 50 °CMild conditions are often sufficient for this reaction.

    Buchwald-Hartwig Amination: Constructing C-N Bonds

    The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[10][11] This reaction provides a direct route to 6-amino-2-methylnicotinic acid derivatives.

    Causality in Experimental Design for Buchwald-Hartwig Amination
    • Catalyst and Ligand: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands such as Xantphos, BINAP, and RuPhos are commonly used in conjunction with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃.[12]

    • Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are frequently employed.

    • Solvent: Anhydrous, non-protic solvents such as toluene or dioxane are essential for the reaction's success.

    Experimental Protocol: Buchwald-Hartwig Amination of 6-Iodo-2-methylnicotinic acid with Morpholine

    Buchwald_Hartwig_Workflow

    Materials:

    • 6-Iodo-2-methylnicotinic acid (1.0 eq)

    • Morpholine (1.2 eq)

    • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)

    • Xantphos (0.04 eq)

    • Sodium tert-butoxide (NaOtBu) (2.5 eq)

    • Anhydrous Toluene

    • 2M Hydrochloric acid (HCl)

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    Procedure:

    • In a glovebox, add Pd₂(dba)₃, Xantphos, and NaOtBu to a flame-dried Schlenk tube.

    • Add 6-Iodo-2-methylnicotinic acid.

    • Remove the tube from the glovebox and add anhydrous toluene and morpholine under an inert atmosphere.

    • Seal the tube and heat the reaction mixture to 100-110 °C for 16-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Cool the reaction to room temperature and carefully quench with water.

    • Acidify with 2M HCl to a pH of 3-4.

    • Extract with ethyl acetate (3 x volume).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography to afford 2-methyl-6-morpholinonicotinic acid.

    ParameterConditionRationale
    Palladium Source Pd₂(dba)₃ (2 mol%)A common Pd(0) source for Buchwald-Hartwig amination.
    Ligand Xantphos (4 mol%)A bulky, electron-rich ligand that promotes reductive elimination.
    Amine Morpholine (1.2 eq)A representative secondary amine.
    Base NaOtBu (2.5 eq)A strong, non-nucleophilic base for amine deprotonation.
    Solvent TolueneAnhydrous, non-protic solvent suitable for this reaction.
    Temperature 100-110 °CEnsures efficient catalytic turnover.

    Conclusion

    6-Iodo-2-methylnicotinic acid is a versatile substrate for a range of palladium-catalyzed cross-coupling reactions. The protocols and guidelines presented herein for the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions provide a solid foundation for researchers to synthesize a diverse library of 6-substituted-2-methylnicotinic acid derivatives. The key to success lies in the rational selection of the catalyst, ligand, base, and solvent, taking into account the specific nature of the coupling partners and the inherent reactivity of the nicotinic acid scaffold. These powerful synthetic tools will undoubtedly continue to facilitate the discovery and development of novel molecules with significant applications in medicinal chemistry and materials science.

    References

    • Vallerini, G. P., et al. (2013). 2-Aminonicotinic Acid 1-Oxides Are Chemically Stable Inhibitors of Quinolinic Acid Synthesis in the Mammalian Brain: A Step toward New Antiexcitotoxic Agents. Journal of Medicinal Chemistry, 56(23), 9482–9495.
    • Boyd, E. C. (1959). Preparation of 6-methylnicotinic acid. U.S. Patent No. 2,993,904. Washington, DC: U.S.
    • Unspecified. (n.d.). (48) methyl-6-methyinicotinate Route of Synthesis. Environment Clearance.
    • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

    • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 3-Iodo-6-methyl-4-nitro-1H-indazole.
    • Gala, D., et al. (2000). Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. Journal of Medicinal Chemistry, 43(5), 875-884.
    • Aizawa, R., & Araki, K. (2017). The manufacturing method of 2- amino -6- methylnicotinic acids.
    • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

    • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

    • LibreTexts. (2021). 17.2: Palladium catalyzed couplings. Chemistry LibreTexts.
    • Aizawa, R., & Araki, K. (2017). Method for producing 2-amino-6-methylnicotinic acid.
    • Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]

    • Bica, K., & Gaertner, P. (2010). The Heck Reaction in Ionic Liquids: Progress and Challenges. Molecules, 15(4), 2434-2454.
    • Martin, A. R., & Yang, Y. (1993). Palladium-Catalyzed Cross-Coupling Reactions of Organoboronic Acids with Organic Electrophiles. Acta Chemica Scandinavica, 47, 221-230.
    • BenchChem. (2025).
    • Unspecified. (1988). Process for the preparation of 6-methyl-nicotinic-acid esters.
    • LibreTexts. (2021).
    • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms.
    • Boyer, J. H., & Schoen, W. (1956). 6-HYDROXYNICOTINIC ACID. Organic Syntheses, 36, 44.
    • Sigman, M. S., & Blackmond, D. G. (2012). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society, 134(28), 11545–11548.
    • Wikipedia. (2023). Heck reaction. Retrieved from [Link]

    • Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
    • Gholinejad, M., & Carmen, N. (2019). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 9(28), 15850-15874.
    • LibreTexts. (2021). Sonogashira Coupling. Chemistry LibreTexts.
    • BenchChem. (2025).
    • Georganics. (2023).
    • The Organic Chemist. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube.
    • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

    • Unspecified. (2022). Synthetic method of 6-methyl nicotine.
    • Sharma, G., & Kumar, A. (2017). Heck Reaction—State of the Art.
    • Unspecified. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
    • da Silva, M. V., et al. (2017). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Química Nova, 40(4), 469-473.
    • BenchChem. (2025).
    • Khan, I., & Ali, S. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.
    • Skraba-Klanjcar, G., et al. (2021). Palladium-Catalyzed Cross-Coupling Reactions of Paramagnetic Vinyl Bromides and Paramagnetic Boronic Acids. Molecules, 26(18), 5565.
    • Dash, J., & Tumma, B. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 9, 1568–1575.

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Synthesis of 6-Iodo-2-methylnicotinic acid

    This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Iodo-2-methylnicotinic acid. Our focus is on improving reaction yield by addres...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Iodo-2-methylnicotinic acid. Our focus is on improving reaction yield by addressing common challenges encountered during the synthetic process. The primary route discussed is the Sandmeyer-type iodination of 6-Amino-2-methylnicotinic acid, a robust but nuanced transformation requiring careful control of reaction parameters.

    Section 1: The Core Synthesis Pathway - A Mechanistic Overview

    The conversion of 6-Amino-2-methylnicotinic acid to 6-Iodo-2-methylnicotinic acid is fundamentally a two-stage process. Understanding the chemistry of each stage is critical for effective troubleshooting.

    • Stage 1: Diazotization. The process begins with the conversion of the primary aromatic amine on the pyridine ring into a diazonium salt. This is achieved by treating the starting material with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., H₂SO₄ or HCl).[1][2] This reaction is highly sensitive to temperature and must be conducted at 0–5 °C to prevent the premature decomposition of the thermally unstable diazonium salt.[1][3]

    • Stage 2: Iodo-de-diazotization. The intermediate diazonium salt is subsequently treated with a source of iodide, most commonly an aqueous solution of potassium iodide (KI). The diazonium group (–N₂⁺) is an excellent leaving group, and its displacement by the iodide ion (I⁻) results in the formation of the C-I bond and the evolution of nitrogen gas (N₂).[3][4] Unlike other Sandmeyer reactions (e.g., chlorination or bromination), this step often proceeds efficiently without the need for a copper(I) catalyst.[3][4]

    Visualizing the Workflow

    The following diagram outlines the critical steps and decision points in the synthesis.

    G cluster_0 Stage 1: Diazotization cluster_1 Stage 2: Iodination A 6-Amino-2-methylnicotinic Acid in Strong Acid (H₂SO₄) B Cool to 0-5 °C A->B C Slowly Add NaNO₂(aq) B->C D Monitor for Excess HNO₂ (Starch-Iodide Test) C->D F Add Diazonium Salt Solution to KI Solution D->F Immediate Use (Maintain 0-5 °C) E Prepare Cold KI(aq) Solution E->F G Warm to Room Temp. (Observe N₂ Evolution) F->G H Reaction Quench & Work-up G->H I Final Product: 6-Iodo-2-methylnicotinic Acid H->I Purification G cluster_analysis Analysis of Reaction Outcome cluster_solutions Potential Solutions Start Problem: Low Yield or High Impurity RecoveredSM Recovered Starting Material? Start->RecoveredSM HydroxyProduct 6-Hydroxy Byproduct Observed? Start->HydroxyProduct TarFormation Tarry Mixture Formed? Start->TarFormation Solution_Diazotization Incomplete Diazotization - Check acid/NaNO₂ stoichiometry - Ensure T = 0-5 °C - Use starch-iodide test RecoveredSM->Solution_Diazotization YES Solution_Hydrolysis Competing Hydrolysis - Use inverse addition - Use concentrated KI solution - Maintain low temperature HydroxyProduct->Solution_Hydrolysis YES TarFormation->Solution_Diazotization Possible Cause Solution_Coupling Azo Coupling / Decomposition - Ensure complete diazotization - Strict temperature control - Check for unreacted amine TarFormation->Solution_Coupling YES

    Caption: Decision tree for troubleshooting common yield issues.

    Section 3: Optimized Experimental Protocol

    This protocol incorporates best practices to maximize yield and purity. Safety Note: Diazonium salts can be explosive when isolated and dry. Always keep them in a cold solution and use them immediately after preparation. Wear appropriate personal protective equipment (PPE).

    Materials & Reagents
    ReagentM.W. ( g/mol )Amount (10 mmol scale)Moles (mmol)
    6-Amino-2-methylnicotinic acid152.151.52 g10.0
    Concentrated Sulfuric Acid (98%)98.08~1.6 mL (3.0 g)~30.6
    Sodium Nitrite (NaNO₂)69.000.72 g10.5
    Potassium Iodide (KI)166.002.50 g15.0
    Sodium Thiosulfate (Na₂S₂O₃)158.11As needed-
    Deionized Water18.02~100 mL-
    Hydrochloric Acid (conc.)36.46As needed (for pH)-
    Step-by-Step Procedure

    Part A: Diazotization

    • In a 100 mL three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, combine 1.52 g (10.0 mmol) of 6-Amino-2-methylnicotinic acid and 20 mL of deionized water.

    • Cool the suspension in an ice-salt bath to 0 °C.

    • Slowly and carefully add 1.6 mL of concentrated sulfuric acid. The temperature may rise; ensure it stays below 10 °C. Stir until a fine, uniform suspension is obtained.

    • In a separate beaker, dissolve 0.72 g (10.5 mmol) of sodium nitrite in 5 mL of cold deionized water.

    • Add the sodium nitrite solution dropwise to the stirred amine suspension over 15-20 minutes, ensuring the internal temperature is strictly maintained between 0 °C and 5 °C.

    • After the addition is complete, stir the mixture for an additional 20 minutes at 0-5 °C.

    • Confirm the completion of the reaction by spotting a drop of the mixture onto starch-iodide paper. An immediate blue-black color should appear. If not, add another 0.05 g of NaNO₂ in water and re-test. The resulting clear, cold solution of the diazonium salt should be used immediately.

    Part B: Iodo-de-diazotization & Work-up 8. In a 250 mL beaker, dissolve 2.50 g (15.0 mmol) of potassium iodide in 20 mL of deionized water and cool to 0-5 °C in an ice bath. 9. Slowly add the cold diazonium salt solution from Part A to the stirred potassium iodide solution. Control the rate of addition to keep the temperature below 10 °C. 10. Once the addition is complete, allow the mixture to stir in the ice bath for 30 minutes. 11. Remove the ice bath and allow the solution to warm slowly to room temperature. Stir for 1-2 hours. Vigorous bubbling (N₂ gas evolution) should be observed. A precipitate of the product will form. 12. (Optional) If the solution has a dark color from excess iodine (I₂), add a saturated solution of sodium thiosulfate dropwise until the dark color disappears. 13. Cool the mixture in an ice bath for 30 minutes to maximize precipitation. 14. Collect the crude product by vacuum filtration, washing the filter cake with two portions of cold deionized water (2 x 10 mL).

    Part C: Purification 15. Transfer the crude solid to a beaker with 50 mL of water. While stirring, add a 1 M NaOH solution dropwise until the solid dissolves completely (pH ~8-9). 16. Filter the solution to remove any insoluble impurities. 17. Cool the filtrate in an ice bath and acidify by slowly adding concentrated HCl dropwise until the pH is approximately 3-4. 18. A precipitate of pure 6-Iodo-2-methylnicotinic acid will form. Stir in the ice bath for 30 minutes. 19. Collect the purified product by vacuum filtration, wash with cold deionized water, and dry under vacuum at 50 °C. Expected yield: 65-80%.

    Section 4: Frequently Asked Questions (FAQs)

    • Q1: Can I use hydrochloric acid instead of sulfuric acid for the diazotization?

      • A: Yes, hydrochloric acid is commonly used. However, sulfuric acid is often preferred for less soluble amines as it can help form a more soluble sulfate salt. If using HCl, ensure you use at least 3 equivalents.

    • Q2: Is a copper(I) iodide (CuI) catalyst necessary for the iodination step?

      • A: Generally, no. The reaction of diazonium salts with potassium iodide is typically fast and high-yielding without a copper catalyst. [3]This is a key distinction from Sandmeyer reactions involving chlorides or bromides, which require a Cu(I) salt. [2][4]In some very specific or difficult cases, catalytic CuI might be explored, but it is not standard practice. [5]

    • Q3: Can I prepare the diazonium salt solution and store it for later use?

      • A: Absolutely not. Arenediazonium salts are notoriously unstable, especially above 10 °C or when dry. [1]They should be prepared cold, kept in solution, and used immediately in the subsequent step to maximize yield and for safety reasons.

    • Q4: What are the primary safety concerns with this reaction?

      • A: The main hazard is the diazonium salt intermediate, which can be explosive if allowed to dry. Always keep it in a cold aqueous solution. Additionally, concentrated acids are corrosive, and iodine can cause stains and irritation. Perform the reaction in a well-ventilated fume hood and wear appropriate PPE, including safety glasses, lab coat, and gloves.

    References

    • Thomas, A. A. et al. (2008). Synthesis, in vitro and in vivo activity of thiamine antagonist transketolase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(6), 2206-2210. [Link]

    • Taylor, E. C. & Crovetti, A. J. (1954). Pyridine-1-oxides. I. Synthesis of some nicotinic acid Derivatives. Journal of Organic Chemistry, 19(10), 1633-1640. [Link]

    • Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633-1635. (Historical reference, link not available)
    • Hodgson, H. H. (1947). The Sandmeyer Reaction. Chemical Reviews, 40(2), 251-277. [Link]

    • Gallastegui, A. et al. (2019). A safe and reliable procedure for the iododeamination of aromatic and heteroaromatic amines in a continuous flow reactor. Organic & Biomolecular Chemistry, 17(32), 7564-7569. [Link]

    • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

    • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

    • Organic Chemistry Guide. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

    • Chemistry LibreTexts. (2019). Diazotization of Amines. Retrieved from [Link]

    • Reddit. (2022). Suggestions for double Sandmeyer-type iodination with intramolecular byproducts. Retrieved from [Link]

    • University of Rochester. (n.d.). The Sandmeyer Reaction: Synthesis of p-Chlorotoluene. Retrieved from [Link]

    Sources

    Optimization

    Technical Support Center: Overcoming Challenges in 6-Iodo-2-methylnicotinic Acid Reactions

    Welcome to the Technical Support Center for 6-Iodo-2-methylnicotinic acid (CAS: 1352526-26-1). This compound is a highly versatile, yet challenging, bifunctional building block widely utilized in the synthesis of complex...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for 6-Iodo-2-methylnicotinic acid (CAS: 1352526-26-1). This compound is a highly versatile, yet challenging, bifunctional building block widely utilized in the synthesis of complex pharmaceuticals, including α-synuclein PET imaging radioligands[1] and Hedgehog signaling pathway inhibitors[2].

    As a Senior Application Scientist, I have compiled this guide to address the specific mechanistic hurdles researchers face when utilizing this scaffold. The presence of a highly reactive 6-iodo group, a sterically demanding 2-methyl group, and a coordinating 3-carboxylic acid creates competing reaction pathways that must be carefully managed.

    Part 1: Substrate Profiling & Comparative Data

    Understanding the intrinsic reactivity of your starting material is the first step in troubleshooting. The iodine atom provides a significantly lower bond dissociation energy compared to its bromo- or chloro- analogs, enabling milder cross-coupling conditions but increasing the risk of side reactions.

    Table 1: Comparative Reactivity Profile of 6-Halo-2-methylnicotinic Acids [3]

    Parameter6-Chloro6-Bromo6-Iodo
    C-X Bond Dissociation Energy ~81 kcal/mol~68 kcal/mol~53 kcal/mol
    Relative Oxidative Addition Rate SluggishModerateExceptionally Fast
    Typical Suzuki Temperature 90–110 °C80–100 °C25–80 °C
    Protodehalogenation Risk LowModerateHigh
    Primary Challenge Requires highly active ligandsBalancing reactivityCatalyst poisoning via chelation

    Part 2: Troubleshooting FAQs & Mechanistic Insights

    Q1: My Suzuki-Miyaura cross-coupling stalls at 20% conversion when using the free 6-iodo-2-methylnicotinic acid. Why is the catalyst dying?

    Causality: The failure is twofold. First, the free carboxylic acid protonates the inorganic base (e.g., K₂CO₃) required to activate the boronic acid into the reactive "ate" complex, starving the transmetalation step. Second, once deprotonated, the resulting carboxylate anion can act as a bidentate ligand. In conjunction with the pyridine nitrogen, it chelates the Pd(II) intermediate formed after oxidative addition, creating a stable, unreactive "dead-end" complex that drops out of the catalytic cycle.

    Solution: You must either mask the carboxylic acid prior to coupling or overwhelm the system with a specific base. The most robust approach is pre-esterification (See Protocol A). If direct coupling is mandatory, use >2.5 equivalents of a strong, highly soluble base like K₃PO₄ in a biphasic solvent system (e.g., Dioxane/H₂O) to ensure complete deprotonation and simultaneous boronate activation.

    CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition C-I Bond Cleavage Pd0->OxAdd + 6-Iodo Substrate TransMet Transmetalation Boronate Transfer OxAdd->TransMet + Ar-B(OH)2 / Base Poison Catalyst Poisoning (Carboxylate Chelation) OxAdd->Poison Free Acid Present Deiodination Protodeiodination (Side Reaction) OxAdd->Deiodination Protic Solvent / Slow Transmet. RedElim Reductive Elimination C-C Bond Formation TransMet->RedElim RedElim->Pd0 + Product

    Suzuki-Miyaura catalytic cycle highlighting failure points for 6-Iodo-2-methylnicotinic acid.

    Q2: I am observing significant protodeiodination (reduction of the C-I bond to C-H) instead of the desired cross-coupled product. How do I prevent this?

    Causality: Protodeiodination occurs when the rate of transmetalation is slower than the rate of side reactions. Because the C-I bond undergoes oxidative addition very rapidly, a buildup of the Pd(II)-aryl intermediate occurs. If the boronic acid is not sufficiently activated, or if the solvent contains protic sources (like primary alcohols) that can undergo β-hydride elimination, the Pd(II) complex will abstract a hydride and reductively eliminate the de-iodinated pyridine.

    Solution: Accelerate the transmetalation step. Switch to a strictly anhydrous solvent system (e.g., Toluene) if possible, or use a more nucleophilic boronic ester (pinacol ester). Employ a bulky, electron-rich bidentate ligand like dppf or a Buchwald ligand like XPhos. These ligands force the Pd center into a geometry that favors rapid transmetalation and reductive elimination over hydride abstraction[4].

    Q3: Amidation of the 3-carboxylic acid is yielding poor results, even with standard coupling reagents like EDC/HOBt. Is the 2-methyl group to blame?

    Causality: Yes. The 2-methyl group introduces severe steric hindrance (A-value effect) directly adjacent to the carbonyl carbon. This steric bulk impedes the trajectory of incoming bulky amines during the nucleophilic attack on the activated ester intermediate.

    Solution: Bypass standard carbodiimide coupling. Convert the acid to an acyl chloride using SOCl₂ (which is small enough to attack the carbonyl), followed by trapping with the amine in the presence of an unhindered base like DIPEA[5]. Alternatively, use HATU, which forms a highly reactive, less sterically demanding HOAt-ester intermediate.

    Part 3: Strategic Workflows & Experimental Protocols

    To ensure self-validating and reproducible results, follow this strategic decision tree and the corresponding validated protocols.

    G Start 6-Iodo-2-methylnicotinic Acid (Starting Material) Decision1 Is the target a free carboxylic acid? Start->Decision1 PathA Direct Coupling (Requires >2 eq Base) Decision1->PathA Yes PathB Esterification (MeOH, SOCl2) Decision1->PathB No / Preferred CouplingA Suzuki/Buchwald (Risk: Pd Chelation) PathA->CouplingA CouplingB Suzuki/Buchwald (High Yield) PathB->CouplingB Product Functionalized Nicotinic Acid CouplingA->Product Low/Mod Yield Hydrolysis Saponification (LiOH, THF/H2O) CouplingB->Hydrolysis Hydrolysis->Product High Yield

    Workflow decision tree for functionalizing 6-Iodo-2-methylnicotinic acid to avoid Pd chelation.

    Protocol A: Protection via Esterification (Synthesis of Methyl 6-iodo-2-methylnicotinate)

    Purpose: To mask the carboxylic acid, preventing catalyst poisoning and base depletion during downstream metal-catalyzed couplings.

    • Setup: In an oven-dried 100 mL round-bottom flask, suspend 6-Iodo-2-methylnicotinic acid (1.0 eq, 5.0 mmol) in anhydrous Methanol (30 mL).

    • Activation: Cool the suspension to 0 °C using an ice bath. Slowly add Thionyl Chloride (SOCl₂, 3.0 eq, 15.0 mmol) dropwise over 10 minutes. Mechanistic Note: The intermediate acyl chloride is formed in situ, bypassing the steric hindrance of the 2-methyl group.[5]

    • Reaction: Remove the ice bath and affix a reflux condenser. Heat the reaction to 70 °C for 12 hours.

    • Validation Checkpoint 1 (In-Process): Analyze an aliquot via LC-MS. The starting material mass (m/z 264 [M+H]+) should be completely replaced by the ester product (m/z 278 [M+H]+).

    • Workup: Cool to room temperature and concentrate under reduced pressure. Dilute the residue with Ethyl Acetate (50 mL) and wash carefully with saturated aqueous NaHCO₃ (3 x 20 mL) until the aqueous layer is pH ~8.

    • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to afford the product as a solid.

    Protocol B: Suzuki-Miyaura Cross-Coupling of the Protected Ester

    Purpose: To functionalize the 6-position while suppressing protodeiodination.

    • Setup: To an oven-dried Schlenk tube, add Methyl 6-iodo-2-methylnicotinate (1.0 eq, 1.0 mmol), the desired Arylboronic Acid (1.2 eq, 1.2 mmol), and K₂CO₃ (2.5 eq, 2.5 mmol).

    • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq, 5 mol%). Mechanistic Note: The bidentate dppf ligand prevents the pyridine nitrogen of the substrate from displacing the ligand and poisoning the Pd center.[2]

    • Degassing (Critical Step): Seal the tube with a septum. Evacuate and backfill with Argon three times. Add degassed 1,4-Dioxane (8 mL) and degassed H₂O (2 mL) via syringe.

    • Reaction: Heat the biphasic mixture to 80 °C in a pre-heated oil bath for 4–6 hours with vigorous stirring.

    • Validation Checkpoint 2 (In-Process): Monitor via TLC (Hexanes:EtOAc 3:1). The highly UV-active starting material spot should disappear, replaced by a lower Rf product spot.

    • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a short pad of Celite to remove palladium black. Wash the filtrate with brine, dry over Na₂SO₄, and purify via flash chromatography.

    References

    • Preprints.org. (2025). Multi-Fused S,N-Heterocyclic Compounds for Targeting α-Synuclein Aggregates. Retrieved March 16, 2026, from [Link]

    • Google Patents. (2016). US9278961B2 - Pyridyl inhibitors of hedgehog signalling.
    • Google Patents. (2020). US10633350B2 - Diphenyl derivatives and uses thereof.

    Sources

    Troubleshooting

    Technical Support Center: Heck Couplings of 6-Iodo-2-methylnicotinic Acid

    Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical and mechanistic challenges associated with the palladium-catalyzed...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical and mechanistic challenges associated with the palladium-catalyzed Heck coupling of 6-Iodo-2-methylnicotinic acid .

    This highly functionalized pyridine substrate presents a unique trifecta of challenges: a highly activated C-I bond at the 6-position, a coordinating pyridine nitrogen, and an unprotected carboxylic acid at the 3-position. This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to ensure your cross-coupling workflows are robust and reproducible.

    Diagnostic Troubleshooting Workflow

    Before altering your reaction parameters, consult the diagnostic workflow below to identify the root cause of your reaction failure.

    TroubleshootingWorkflow Start Reaction Failure: Low Yield / No Product Q1 Is the substrate fully soluble in the solvent? Start->Q1 Sol1 Optimize Base (e.g., use Cs2CO3 in Dioxane) Q1->Sol1 No Q2 Is Pd Black forming (Catalyst Deactivation)? Q1->Q2 Yes Sol1->Q2 Sol2 Switch to bulky ligand (e.g., XPhos or dppf) Q2->Sol2 Yes Q3 Is protodeiodination observed via LCMS? Q2->Q3 No Sol2->Q3 Sol3 Lower temperature & ensure strictly anhydrous Q3->Sol3 Yes Success Successful Heck Coupling Q3->Success No Sol3->Success

    Diagnostic workflow for troubleshooting Heck couplings of 6-Iodo-2-methylnicotinic acid.

    Fundamental Causality & FAQ

    Understanding the "why" behind an experimental failure is critical for rational optimization. The Heck reaction relies on the delicate balance of a palladium catalytic cycle[1], which can be easily disrupted by the functional groups on 6-Iodo-2-methylnicotinic acid.

    Q: Why does my reaction form a black precipitate (Pd black) shortly after heating? A: Palladium black formation indicates catalyst aggregation and deactivation. In the case of 6-Iodo-2-methylnicotinic acid, the pyridine nitrogen lone pair can competitively coordinate to the electrophilic Pd(II) intermediate, displacing standard monodentate phosphine ligands (like PPh 3​ ). Without steric protection, the palladium complexes aggregate into inactive Pd(0) nanoparticles. Causality-driven solution: Utilize sterically demanding, electron-rich ligands such as XPhos or bidentate ligands like dppf. These ligands bind tightly to the Pd center, creating a steric shield that prevents the pyridine nitrogen from coordinating[2].

    Q: I am observing significant amounts of 2-methylnicotinic acid (dehalogenated product). What causes this protodeiodination? A: The C-I bond at the 6-position is highly activated by the electronegative pyridine nitrogen, making the initial oxidative addition step extremely fast. However, if the subsequent migratory insertion of the alkene is slow (due to alkene steric bulk or low concentration), the long-lived Pd(II)-aryl intermediate can undergo a "reductive Heck" pathway[3]. In this side reaction, the Pd(II) species abstracts a hydride from the solvent or the amine base, leading to protodeiodination. Causality-driven solution: Avoid amine bases (which are excellent hydride donors) and switch to inorganic bases like Cs 2​ CO 3​ . Additionally, increasing the equivalents of the alkene can accelerate migratory insertion, outcompeting the reduction pathway.

    Q: Do I need to protect the carboxylic acid group before the Heck reaction? A: Not necessarily, provided the correct base and solvent system are selected. Free carboxylic acids can protonate the Pd(0) catalyst or form insoluble zwitterionic networks. However, pre-activation of the catalyst and the use of excess strong inorganic bases (e.g., Cs 2​ CO 3​ ) will deprotonate the acid in situ, forming a highly soluble carboxylate salt that smoothly undergoes cross-coupling[4]. If solubility remains an issue in your specific solvent matrix, transient protection as a methyl or ethyl ester is a reliable fallback.

    Mechanistic Pathway & Catalytic Cycle

    The following diagram illustrates the catalytic cycle specifically tuned for 6-Iodo-2-methylnicotinic acid, highlighting where the substrate enters and where potential failure points (like off-cycle coordination) occur. The pre-activation of the Pd catalyst is a critical, often overlooked step required to generate the active 14-electron Pd(0) species[5].

    HeckCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition (Fast due to C6-I) Pd0->OA 6-Iodo-2-methylnicotinic acid PdII Pd(II) Aryl Complex (Risk: N-coordination) OA->PdII MI Migratory Insertion (Alkene coordination) PdII->MI Alkene PdII_Alkyl Pd(II) Alkyl Complex MI->PdII_Alkyl BHE β-Hydride Elimination PdII_Alkyl->BHE Product Substituted Alkene Product BHE->Product Regen Base-Mediated Catalyst Regeneration BHE->Regen HPd(II)L_n Regen->Pd0 Base / -HX

    Mechanistic catalytic cycle of the Heck reaction highlighting key intermediate transitions.

    Quantitative Optimization Data

    To demonstrate the causality of the parameter choices, below is a matrix optimization summary for the coupling of 6-Iodo-2-methylnicotinic acid with tert-butyl acrylate. Notice how the transition from standard conditions (Entry 1) to rationally designed conditions (Entry 4) systematically eliminates side reactions.

    EntryCatalyst System (5 mol%)Base (3.0 Equiv)SolventTemp (°C)Conversion (%)Primary Observation & Causality
    1Pd(OAc) 2​ / PPh 3​ Et 3​ NToluene10015%Substrate insoluble; Pd black formed due to weak PPh 3​ binding.
    2Pd(OAc) 2​ / PPh 3​ K 2​ CO 3​ DMF10045%Improved solubility; 20% protodeiodination observed.
    3Pd(dppf)Cl 2​ K 2​ CO 3​ DMF9072%Bidentate ligand prevents N-coordination; catalyst stabilized.
    4 Pd 2​ (dba) 3​ / XPhos Cs 2​ CO 3​ 1,4-Dioxane 80 >95% Optimal. Cs-salt highly soluble; XPhos prevents deactivation.

    Self-Validating Experimental Protocol

    This protocol is designed as a self-validating system. By observing the specific physical changes at each checkpoint, you can confirm the mechanistic integrity of the reaction before proceeding to the next step.

    Objective: Heck coupling of 6-Iodo-2-methylnicotinic acid with an acrylate derivative.

    Step 1: System Preparation and Degassing

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 6-Iodo-2-methylnicotinic acid (1.0 mmol), Pd 2​ (dba) 3​ (0.025 mmol, 2.5 mol%), XPhos (0.06 mmol, 6 mol%), and anhydrous Cs 2​ CO 3​ (3.0 mmol).

    • Seal the flask with a rubber septum and subject it to three cycles of vacuum/argon backfilling.

    • Validation Checkpoint 1: Strict exclusion of oxygen is required. If oxygen is present, the Pd(0) will irreversibly oxidize to an inactive Pd(II) peroxo complex, and the reaction will fail to initiate.

    Step 2: Solvent and Alkene Addition

    • Add anhydrous, degassed 1,4-Dioxane (5.0 mL) via syringe.

    • Add the alkene (e.g., tert-butyl acrylate, 1.5 mmol) via syringe.

    • Stir the suspension at room temperature for 10 minutes.

    Step 3: Catalyst Pre-activation and Reaction Execution

    • Place the flask in a pre-heated oil bath at 80 °C.

    • Validation Checkpoint 2 (Visual): Within 15–20 minutes of heating, the solution should transition from a dark purple/red (characteristic of Pd 2​ (dba) 3​ ) to a clear pale yellow or orange. This color change self-validates the successful ligand exchange and generation of the active Pd(0)-XPhos complex[5]. If the solution turns opaque black, the catalyst has aggregated; abort and re-verify solvent degassing.

    • Allow the reaction to stir at 80 °C for 4 hours.

    Step 4: In-Process Analytical Monitoring

    • Withdraw a 10 µL aliquot, dilute in LCMS-grade Methanol, and analyze via LCMS (Negative Ion Mode).

    • Validation Checkpoint 3 (Analytical): Look for the disappearance of the starting material molecular ion ( m/z 262 [M-H] ). The appearance of m/z 136 [M-H] indicates unwanted protodeiodination[3]. If dehalogenation exceeds 5%, verify that no trace moisture or amine contaminants are present in your solvent.

    Step 5: Isolation via Isoelectric Precipitation

    • Cool the reaction to room temperature and dilute with Ethyl Acetate (10 mL) and Water (10 mL).

    • Separate the aqueous layer (which contains the highly soluble cesium salt of your product).

    • Carefully acidify the aqueous layer with 1M HCl dropwise until the pH reaches ~3.5 to 4.0 (the approximate isoelectric point of the substituted nicotinic acid).

    • Collect the resulting precipitate via vacuum filtration, wash with cold water, and dry under high vacuum.

    References

    • Heck reaction - Wikipedia Source: Wikipedia URL:[Link]

    • Heck reaction - Chemistry LibreTexts Source: Chemistry LibreTexts URL:[Link]

    • Heck Reaction—State of the Art Source: MDPI URL:[Link]

    • Decarboxylative Cross-Coupling of Azoyl Carboxylic Acids with Aryl Halides Source: Organic Letters - ACS Publications URL:[Link]

    • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions Source: PMC - NIH URL:[Link]

    Sources

    Optimization

    Technical Support Center: Purification of Crude 6-Iodo-2-methylnicotinic acid

    Introduction Welcome to the technical support guide for the purification of 6-Iodo-2-methylnicotinic acid (CAS 1352526-26-1). This molecule is a key building block in pharmaceutical synthesis, and achieving high purity i...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction

    Welcome to the technical support guide for the purification of 6-Iodo-2-methylnicotinic acid (CAS 1352526-26-1). This molecule is a key building block in pharmaceutical synthesis, and achieving high purity is critical for downstream applications and regulatory compliance. Crude reaction mixtures often contain a variety of impurities, including unreacted starting materials, reaction byproducts, and residual reagents.[1] This guide provides practical, field-proven strategies and troubleshooting advice in a direct question-and-answer format to help you navigate the common challenges encountered during the purification of this compound.

    Part 1: Initial Assessment & Common Impurities

    This section addresses the crucial first steps: understanding what you are working with. A successful purification strategy begins with a thorough characterization of the crude material.

    Q1: What are the likely impurities in my crude 6-Iodo-2-methylnicotinic acid?

    A1: The impurity profile depends heavily on the synthetic route. However, based on common syntheses for related nicotinic acids, you can anticipate several classes of impurities:

    • Unreacted Starting Materials: Depending on the specific iodination and oxidation steps, these could include precursors like 2-methylnicotinic acid or 2-methyl-5-ethylpyridine.[2][3]

    • Reaction Byproducts: These may include regioisomers (e.g., iodination at a different position), products of over-oxidation such as isocinchomeronic acid, or byproducts from side reactions.[2]

    • Residual Reagents & Solvents: Inorganic salts, acids (e.g., nitric acid, sulfuric acid), bases, and solvents used during the synthesis and work-up are common contaminants.[3][4]

    • Degradation Products: Iodo-aromatic compounds can sometimes be sensitive to light or heat, potentially leading to de-iodination over time.

    Q2: How should I analyze my crude product to identify these impurities before attempting purification?

    A2: A multi-technique approach is recommended for a comprehensive assessment:

    • Thin Layer Chromatography (TLC): This is a rapid, inexpensive first-pass technique to visualize the number of components in your crude mixture.[5] Use a suitable solvent system, such as ethyl acetate/hexanes with 1% acetic acid, to get good separation.

    • High-Performance Liquid Chromatography (HPLC): For a quantitative assessment, HPLC is the gold standard.[6] A reverse-phase C18 column with a mobile phase of acetonitrile and water (containing 0.1% formic or acetic acid to suppress ionization) is a good starting point.[7]

    • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: NMR can help identify the structures of major impurities by comparing the crude spectrum to that of a pure standard.[8]

    • Melting Point: A broad and depressed melting range compared to the literature value (pure 6-methylnicotinic acid melts at 210-213 °C) is a strong indicator of impurity.[9]

    Part 2: Core Purification Strategies

    Based on the nature of 6-Iodo-2-methylnicotinic acid as a solid aromatic carboxylic acid, three primary purification techniques are most applicable. The choice depends on the impurity profile, required purity, and scale.

    Strategy 1: Acid-Base Extraction

    This powerful technique leverages the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities.[4][10]

    Q3: When is acid-base extraction the best choice?

    A3: This method is exceptionally effective when the primary impurities are neutral (e.g., unreacted non-acidic starting materials, non-acidic byproducts) or basic. It is an excellent first-line purification step for significantly impure crude material and is highly scalable.[11]

    Q4: How does acid-base extraction work for this compound?

    A4: The process involves converting the water-insoluble carboxylic acid into its water-soluble salt form, allowing for separation into an aqueous layer.[12]

    • The crude solid is dissolved in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).

    • A weak aqueous base, typically sodium bicarbonate (NaHCO₃) solution, is added.[10] The bicarbonate is strong enough to deprotonate the carboxylic acid (pKa ~4-5) but not a less acidic impurity like a phenol (pKa ~10), offering an additional layer of selectivity.[12]

    • The resulting sodium 6-iodo-2-methylnicotinate salt is ionic and dissolves in the aqueous layer. Neutral impurities remain in the organic layer.

    • The layers are separated.

    • The aqueous layer is then re-acidified with a strong acid (e.g., HCl), which protonates the carboxylate salt, causing the purified 6-Iodo-2-methylnicotinic acid to precipitate out of the solution as a solid.[11]

    • The pure solid is collected by vacuum filtration.

    Experimental Workflow: Acid-Base Extraction

    AcidBaseExtraction Start Crude Solid (Dissolved in Ethyl Acetate) Funnel Separatory Funnel: Add aq. NaHCO₃ & Shake Start->Funnel Separate Separate Layers Funnel->Separate Organic Organic Layer: Neutral Impurities Separate->Organic Top Layer Aqueous Aqueous Layer: Sodium 6-iodo-2-methylnicotinate Separate->Aqueous Bottom Layer Wash Wash Organic Layer (Optional: with brine) Organic->Wash Acidify Acidify Aqueous Layer (e.g., with 2M HCl) Aqueous->Acidify Dry Dry & Evaporate Wash->Dry Waste Impurity Fraction Dry->Waste Precipitate Precipitate Forms Acidify->Precipitate Filter Vacuum Filtration Precipitate->Filter Product Pure 6-Iodo-2-methylnicotinic Acid (Solid) Filter->Product

    Caption: Workflow for purification via acid-base extraction.

    Strategy 2: Recrystallization

    Recrystallization is a classic and highly effective technique for purifying solid compounds to a high degree, provided a suitable solvent can be found.[1][13]

    Q5: How do I select the best solvent for recrystallizing 6-Iodo-2-methylnicotinic acid?

    A5: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[1] For a polar molecule like this, polar protic solvents are a good starting point.

    • Good Candidates: Isopropyl alcohol, ethanol, methanol, or acetic acid. A related compound, 6-methylnicotinic acid, is reported to be recrystallized from isopropyl alcohol.[14]

    • Solvent Pairs: If a single ideal solvent cannot be found, a two-solvent system can be used.[13] For example, dissolve the compound in a minimum of hot methanol (soluble solvent) and then add water (insoluble solvent) dropwise until the solution becomes cloudy. Re-heat to clarify and then cool slowly.

    Q6: My compound "oils out" instead of forming crystals. What should I do?

    A6: Oiling out occurs when the solid melts before it dissolves or comes out of solution above its melting point. This often happens if the boiling point of the solvent is higher than the compound's melting point or if there are significant impurities depressing the melting point.

    • Solution 1: Re-heat the mixture and add more solvent. This lowers the saturation point, meaning the solution will need to cool to a lower temperature before precipitation begins.[15]

    • Solution 2: Switch to a lower-boiling point solvent.

    • Solution 3: Perform an initial purification with acid-base extraction to remove the bulk of impurities that are depressing the melting point, then recrystallize the resulting solid.

    Q7: Crystallization is not starting. How can I induce it?

    A7: If crystals do not form after slow cooling, several methods can be used to induce crystallization:[15]

    • Scratch: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide a nucleation site for crystal growth.

    • Seed: Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This provides a template for crystal formation.

    • Reduce Volume: Boil off some of the solvent to increase the concentration of the compound and then allow it to cool again.

    • Cool Further: Use an ice bath to further lower the temperature, but be aware that rapid cooling can trap impurities.[13]

    Experimental Workflow: Troubleshooting Recrystallization

    RecrystallizationTroubleshooting Start Hot, Saturated Solution Ready for Cooling Cool Cool Slowly to Room Temp Start->Cool Check Crystals Formed? Cool->Check Success Cool in Ice Bath, Filter & Dry Check->Success Yes NoCrystals No Crystals Check->NoCrystals No Troubleshoot Induce Crystallization NoCrystals->Troubleshoot Scratch 1. Scratch Inner Flask Troubleshoot->Scratch Seed 2. Add Seed Crystal Troubleshoot->Seed Concentrate 3. Reduce Solvent Volume Troubleshoot->Concentrate ReCool Re-cool Slowly Scratch->ReCool Seed->ReCool Concentrate->ReCool ReCool->Check

    Caption: Decision tree for troubleshooting recrystallization.

    Strategy 3: Column Chromatography

    When other methods fail to separate closely related impurities, column chromatography is the method of choice.[5]

    Q8: What stationary and mobile phases should I use for column chromatography?

    A8:

    • Stationary Phase: Standard silica gel is the most common choice. However, because the compound is acidic, it may streak or bind irreversibly to the silica. To mitigate this, you can either:

      • Add 0.5-1% acetic acid or formic acid to your mobile phase to keep the compound protonated.

      • Use a deactivated silica (e.g., by treating with a triethylamine solution), though this is less common for acidic compounds.

    • Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point. For example, start with 10% ethyl acetate/89% hexanes/1% acetic acid and gradually increase the polarity.

    Q9: My compound seems to be degrading on the silica column. What are the alternatives?

    A9: Some iodo-compounds can be sensitive to the acidic nature of silica gel.[8] If you suspect degradation (e.g., new spots appearing on TLC after chromatography), consider these alternatives:

    • Reverse-Phase Chromatography: Use a C18-functionalized silica gel with a polar mobile phase like water/acetonitrile or water/methanol. This is often gentler on sensitive molecules.

    • Alumina: Neutral or basic alumina can be used as a stationary phase, but this may be less effective for an acidic compound.

    Part 3: Summary & Protocols

    Comparison of Purification Techniques
    Technique Best For Purity Achieved Scalability Complexity & Cost
    Acid-Base Extraction Removing neutral/basic impurities; large-scale initial cleanup.Good to Very GoodExcellentLow
    Recrystallization Final polishing step; removing impurities with different solubilities.Very Good to ExcellentGoodLow to Medium
    Column Chromatography Separating closely related isomers or impurities with similar properties.ExcellentPoor to MediumHigh
    Detailed Experimental Protocols

    Protocol 1: Purification by Acid-Base Extraction

    • Dissolution: Dissolve the crude 6-Iodo-2-methylnicotinic acid (~5.0 g) in ethyl acetate (100 mL) in a 250 mL separatory funnel. If there are insoluble solids, filter them off first.

    • Extraction: Add a saturated aqueous solution of sodium bicarbonate (50 mL) to the funnel. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release CO₂ pressure.

    • Separation: Allow the layers to separate fully. Drain the lower aqueous layer into a clean 250 mL Erlenmeyer flask.

    • Repeat: Repeat the extraction of the organic layer with another 25 mL portion of saturated sodium bicarbonate solution. Combine the aqueous layers.

    • Re-acidification: Cool the combined aqueous layers in an ice bath. While stirring, slowly add 6M HCl dropwise until the pH is ~2 (check with pH paper). A white precipitate of the purified product should form.

    • Isolation: Continue to stir the cold suspension for 15-20 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration, washing the filter cake with a small amount of ice-cold deionized water.

    • Drying: Dry the purified solid under vacuum to a constant weight.

    Protocol 2: Purification by Recrystallization

    • Solvent Addition: Place the crude 6-Iodo-2-methylnicotinic acid (~2.0 g) into a 100 mL Erlenmeyer flask. Add a stir bar and approximately 20 mL of isopropyl alcohol.

    • Dissolution: Heat the mixture on a hot plate with stirring. Add more isopropyl alcohol in small portions until the solid just dissolves at the boiling point. It is crucial to use the minimum amount of hot solvent.[13]

    • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

    • Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Crystal formation should begin. Do not disturb the flask during this period.[15]

    • Chilling: Once the flask has reached room temperature, place it in an ice bath for 20-30 minutes to maximize crystal yield.

    • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold isopropyl alcohol.

    • Drying: Dry the purified crystals under vacuum.

    References

    • US2993904A, Preparation of 6-methylnicotinic acid, Google P
    • Purification of Organic Compounds: from Crude Product to Purity, PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT, [Link]

    • EP0128279B1, Process for the preparation of 6-methyl-nicotinic-acid esters, Google P
    • (48) methyl-6-methyinicotinate Route of Synthesis, environmentclearance.nic.in, [Link]

    • 3.6F: Troubleshooting, Chemistry LibreTexts, [Link]

    • 4.8: Acid-Base Extraction, Chemistry LibreTexts, [Link]

    • US3037987A, Purification of nicotinic acid, Google P
    • Acid-Base Extraction, University of Toronto, [Link]

    • Mixed-mode chromatographic performance using nicotinic acid-functionalized chito-oligosaccharide-bonded Ti/Si hybrid monolithic capillary columns, ResearchGate, [Link]

    • Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography, PubMed, [Link]

    • Acid–base extraction, Wikipedia, [Link]

    • Simple recrystallization method for obtaining pure compound (natural product)?, ResearchGate, [Link]

    • 6-Methylnicotinic acid, PubChem, [Link]

    • EP3162796B1, METHOD FOR PRODUCING 2-AMINO-6-METHYLNICOTINIC ACID, European Patent Office, [Link]

    • DETECTION AND ASSAY OF MEDICINAL NICOTINIC ACID UTILIZING ISOCRATIC HIGH PERFORMANCE LIQUID CHROMATOGRAPHY, International Journal of Pharmaceutical Sciences and Drug Research, [Link]

    • Methyl Nicotinate Impurities and Related Compound, Veeprho, [Link]

    • (PDF) 6-Methylnicotinic acid, ResearchGate, [Link]

    • The Purification of Organic Compound: Techniques and Applications, Reachem, [Link]

    • 6-Methylnicotinic Acid, Cleanchem, [Link]

    • Experiment 2: Recrystallization, University of Manitoba, [Link]

    • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives, MDPI, [Link]

    • Organic Acid-Base Extractions, Chemistry Steps, [Link]

    • Liquid/liquid Extraction, University of Rochester, [Link]

    Sources

    Troubleshooting

    Technical Support Center: Troubleshooting 6-Iodo-2-methylnicotinic Acid Stability

    Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 6-Iodo-2-methylnicotinic acid (CAS: 1352526-26-1) Welcome to the advanced technical support center. As a Senior Application S...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 6-Iodo-2-methylnicotinic acid (CAS: 1352526-26-1)

    Welcome to the advanced technical support center. As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions. Here, we dissect the causality behind the structural degradation of 6-Iodo-2-methylnicotinic acid and provide field-proven, self-validating methodologies to ensure the integrity of your synthetic workflows.

    Part 1: Mechanistic Overview of Stability Challenges

    The chemical behavior and instability of 6-Iodo-2-methylnicotinic acid are dictated by three competing structural features:

    • The Labile C-I Bond (6-Position): The carbon-iodine bond is inherently weak (Bond Dissociation Energy ~65 kcal/mol). It is highly susceptible to homolytic cleavage via photolysis (ambient UV/Vis light) or trace-metal-catalyzed dehalogenation.

    • The Carboxylic Acid Moiety (3-Position): While stable at room temperature, pyridine-carboxylic acids can undergo thermal decarboxylation under harsh heating, releasing CO₂.

    • The Electron-Deficient Pyridine Core: The nitrogen atom withdraws electron density from the ring, heavily activating the 6-position towards Nucleophilic Aromatic Substitution (SNAr) if exposed to strong aqueous bases or nucleophiles.

    Fig 1. Primary degradation pathways of 6-Iodo-2-methylnicotinic acid.

    Part 2: Troubleshooting Guide & FAQs

    Q1: My NMR spectra show spontaneous loss of the iodine atom during ambient benchtop storage. Why is this happening, and how do I stop it? A1: You are observing photolytic dehalogenation. The C-I bond in halopyridines is vulnerable to homolytic cleavage when exposed to standard laboratory lighting, generating a highly reactive pyridyl radical that abstracts a hydrogen atom from ambient solvent/moisture to form 2-methylnicotinic acid. Mechanistic investigations into iodopyridinium derivatives confirm that dynamic masking or strict light exclusion is essential to protect the vulnerable C-I bond from premature cleavage (1[1]). Solution: Store the compound in amber vials, wrap in foil, and handle under low-light conditions.

    Q2: During Suzuki-Miyaura cross-coupling, I am seeing massive amounts of proto-dehalogenated side products instead of my desired coupled product. What is the causality here? A2: This is a kinetic competition between transmetalation and protodepalladation. The electron-deficient pyridine ring makes the initial oxidative addition of Pd(0) to the C-I bond extremely fast. However, the adjacent 2-methyl group creates severe steric hindrance. This steric bulk dramatically slows down the subsequent transmetalation step. While the Pd(II) intermediate is "stalled," it undergoes beta-hydride elimination or protodepalladation from trace moisture/base. Additionally, if you are using Cu(I) co-catalysts (e.g., in Sonogashira couplings), copper can directly catalyze the dehalogenation of halogenated pyridines (2[2]). Solution: Switch to bulky, electron-rich phosphine ligands (like XPhos or dtbpf) to force the transmetalation step, and ensure strictly anhydrous conditions.

    Q3: Does the compound degrade in aqueous solutions over time? A3: The solubility and stability of nicotinic acid derivatives in protic solvents are heavily influenced by hydrogen bonding and pH (3[3]). While the C-I bond is relatively stable in neutral water in the dark, esterified or modified derivatives of nicotinic acid undergo pseudo-first-order degradation (hydrolysis) in aqueous buffers (4[4]). For instance, methyl nicotinate derivatives degrade to the parent nicotinic acid at a rate of ~0.5% per annum at 4°C (5[5]). Solution: Prepare aqueous stocks fresh, or store them frozen at -20°C in the dark.

    Part 3: Experimental Methodologies & Self-Validating Protocols

    To guarantee experimental integrity, you must prove that your storage and handling conditions are not inadvertently degrading the compound before the reaction even begins.

    Protocol: Self-Validating Trace-Metal Free & Photoprotective Handling

    Objective: To establish a baseline stability profile and systematically rule out photolytic or trace-metal degradation during routine handling.

    Step-by-Step Methodology:

    • Preparation: Transfer 6-Iodo-2-methylnicotinic acid into an amber glass vial using a ceramic or PTFE-coated spatula (avoid stainless steel to prevent trace-metal contamination).

    • Light Exclusion: Wrap the amber vial tightly in aluminum foil to provide a secondary barrier against high-intensity lab lighting.

    • Atmospheric Control: Purge the vial with ultra-high purity Argon for 3 minutes. This displaces oxygen and ambient moisture, preventing oxidative side reactions at the 2-methyl position.

    • Storage: Seal with a PTFE-lined cap and store at 2-8°C.

    • Self-Validation (The Causality Check): To validate that your handling technique is effective, prepare two analytical controls:

      • Positive Degradation Control: Dissolve 5 mg of the compound in 1 mL of un-degassed methanol in a clear glass vial. Leave it exposed on a sunny windowsill for 24 hours.

      • Protected Control: Dissolve 5 mg in 1 mL of degassed methanol in a foil-wrapped vial, kept in the dark at 4°C for 24 hours.

    • Analysis: Run HPLC-UV (254 nm) on both samples.

      • Expected Result: The Positive Control will show a distinct new peak corresponding to 2-methylnicotinic acid (confirming the causality of light/oxygen in C-I bond cleavage). The Protected Control must show >99% parent peak area, validating your storage system.

    Fig 2. Self-validating SOP for the storage and handling of light-sensitive halopyridines.

    Part 4: Quantitative Stability Data Summary

    The following table summarizes the quantitative degradation parameters and necessary preventive measures based on the mechanistic vulnerabilities of the compound.

    Stress ConditionPrimary DegradantDegradation MechanismPreventive Measure
    UV/Vis Light 2-Methylnicotinic acidHomolytic C-I bond cleavageAmber vials, dark storage
    Heat (>150°C) 2-Iodo-6-methylpyridineThermal decarboxylation of the acidStore at 2-8°C; avoid harsh heating
    Aqueous Base (pH > 10) 6-Hydroxy-2-methylnicotinic acidNucleophilic Aromatic Substitution (SNAr)Maintain pH 4-7 in aqueous stocks
    Trace Cu(I)/Pd(0) Dehalogenated dimers/monomersOxidative addition / reductive eliminationUse PTFE spatulas, EDTA wash glassware

    Part 5: References

    • Balancing Activity and Stability in Halogen-Bonding Catalysis: Iodopyridinium-Catalyzed One-Pot Synthesis of 2,3-Dihydropyridinones. PubMed.1

    • Catalytic Dehalogenation of Halogenated Pyridine Donors under DOW-Phenol Conditions. ResearchGate.2

    • Hydroxynicotinic acid crystallisation and solubility systematic studies. RSC Publishing.3

    • Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation. PubMed.4

    • Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. PMC.5

    Sources

    Optimization

    Technical Support Center: Preventing De-iodination of 6-Iodo-2-methylnicotinic Acid

    Welcome to the Technical Support Center for 6-Iodo-2-methylnicotinic acid (CAS: 1352526-26-1)[1]. This portal is designed for researchers and drug development professionals encountering hydrodehalogenation (de-iodination...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for 6-Iodo-2-methylnicotinic acid (CAS: 1352526-26-1)[1]. This portal is designed for researchers and drug development professionals encountering hydrodehalogenation (de-iodination) during palladium-catalyzed cross-coupling reactions.

    Below, you will find mechanistic insights, diagnostic tools, a self-validating experimental protocol, and expert FAQs to help you eliminate this frustrating side reaction.

    Module 1: Mechanistic Causality of De-iodination

    The substrate, 6-Iodo-2-methylnicotinic acid, features an iodine atom at the 6-position of an electron-deficient pyridine ring. While the C–I bond is highly reactive towards oxidative addition by Pd(0), this very reactivity makes the resulting Ar–Pd(II)–I intermediate highly susceptible to side reactions.

    If the subsequent transmetalation step is slow, the Pd(II) intermediate can intercept hydride sources—often derived from protic solvents, trace water, or base decomposition—to form a palladium-hydride (Pd–H) species. Subsequent reductive elimination yields the undesired de-iodinated byproduct (2-methylnicotinic acid ) instead of the cross-coupled product (2)[2].

    Mechanism Substrate 6-Iodo-2-methylnicotinic acid OxAdd Ar-Pd(II)-I Complex (Oxidative Addition) Substrate->OxAdd Pd0 Active Pd(0) Catalyst Pd0->OxAdd Transmet Transmetalation (Fast with XPhos) OxAdd->Transmet Desired Pathway PdH Ar-Pd(II)-H Complex (Hydride Insertion) OxAdd->PdH Undesired Pathway Product Cross-Coupled Product Transmet->Product Reductive Elimination Hydride Hydride Source (H2O, DMF, Amines) Hydride->PdH Donates H- Deiod 2-Methylnicotinic acid (De-iodinated Byproduct) PdH->Deiod Reductive Elimination

    Catalytic cycle showing the divergence between cross-coupling and hydrodehalogenation.

    Module 2: Diagnostic Data & Parameter Optimization

    To outcompete the hydrodehalogenation pathway, the rate of transmetalation and reductive elimination must be accelerated, while adventitious hydride sources must be strictly eliminated. The table below summarizes the quantitative impact of reaction parameters on the product distribution.

    Table 1: Impact of Reaction Parameters on Hydrodehalogenation

    ParameterHigh Risk of De-iodination (Avoid)Mechanistic ReasonLow Risk Alternative (Recommended)Mechanistic Reason
    Solvent DMF, Ethanol, MethanolAct as hydride donors via β-hydride elimination or thermal decomposition (3)[3].Toluene, 1,4-DioxaneNon-reducible, aprotic solvents lacking easily abstractable hydrides.
    Ligand PPh₃, P(o-tol)₃Slow transmetalation allows time for background hydride insertion to occur.XPhos, SPhosSteric bulk accelerates reductive elimination; electron-richness speeds transmetalation (4)[4].
    Base NaOEt, KOtBuStrong alkoxide bases can generate hydrides from solvents or substrates.K₃PO₄, K₂CO₃Mild, non-nucleophilic inorganic bases prevent side reactions.
    Additives None (if water is present)Trace water acts as a potent proton/hydride source (5)[5].Rigorous DegassingRemoves oxygen and moisture, preserving the active Pd(0) species.

    Module 3: Self-Validating Experimental Protocol

    This Standard Operating Procedure (SOP) outlines an optimized Suzuki-Miyaura coupling designed specifically to suppress the de-iodination of 6-Iodo-2-methylnicotinic acid. It includes built-in validation checks to ensure system integrity.

    Step 1: Reagent Preparation & Stoichiometry
    • Action: Charge an oven-dried Schlenk flask with 6-Iodo-2-methylnicotinic acid (1.0 equiv), the desired boronic acid (1.5 equiv), Pd₂(dba)₃ (2 mol%), XPhos (8 mol%), and anhydrous K₃PO₄ (3.0 equiv).

    • Causality: The substrate contains a free carboxylic acid. It will immediately consume 1.0 equiv of base to form the carboxylate salt. Using 3.0 equiv ensures sufficient base remains to activate the boronic acid for transmetalation.

    • Validation Point: Ensure the solid mixture is free-flowing. Clumping indicates moisture ingress, which will act as a hydride source and promote de-iodination.

    Step 2: Solvent Degassing & Catalyst Activation
    • Action: Add anhydrous 1,4-dioxane (0.1 M). Perform three rigorous freeze-pump-thaw cycles.

    • Causality: Dissolved oxygen degrades electron-rich phosphines (like XPhos) into phosphine oxides. This halts the catalytic cycle, leaving the Ar–Pd–I complex stranded and drastically increasing the probability of hydrodehalogenation.

    • Validation Point: After the final thaw and backfilling with Argon, the solution should exhibit a distinct color shift (often from yellow/orange to deep red/brown) indicating the successful formation of the active LₙPd(0) species.

    Step 3: Heating & Reaction Monitoring
    • Action: Heat the reaction mixture to 80 °C under an argon atmosphere.

    • Causality: 80 °C provides sufficient thermal energy for transmetalation without significantly accelerating the higher-activation-energy hydride insertion pathway.

    • Validation Point: Sample the reaction at 1 hour for LC-MS analysis.

      • Expected: Dominant mass peak corresponding to [M+H]⁺ of the cross-coupled product.

      • Failure Mode: Dominant mass peak at m/z 138.1 (2-methylnicotinic acid). If this occurs, immediately halt the reaction and verify the anhydrous state of your solvent and base.

    Step 4: Quench and Isolation
    • Action: Cool to room temperature, dilute with EtOAc, and wash with 1M HCl to pH 3–4, then extract.

    • Causality: The acidic workup ensures the carboxylic acid product is fully protonated, neutralizing the carboxylate salt so it partitions cleanly into the organic layer.

    Module 4: Troubleshooting Logic & Expert FAQs

    If you are still observing de-iodination, follow this diagnostic logic tree to isolate the variable causing the failure.

    LogicTree Start High De-iodination Observed? Solvent Are you using DMF or Alcohols? Start->Solvent FixSolvent Switch to Toluene or 1,4-Dioxane Solvent->FixSolvent Yes Ligand Are you using standard PPh3? Solvent->Ligand No FixSolvent->Ligand FixLigand Switch to bulky biaryl phosphines (XPhos) Ligand->FixLigand Yes Base Are you using strong alkoxides? Ligand->Base No FixLigand->Base FixBase Switch to K3PO4 or Cs2CO3 Base->FixBase Yes Success Optimized Yield Base->Success No FixBase->Success

    Troubleshooting logic tree for mitigating de-iodination in Pd-catalyzed couplings.

    Frequently Asked Questions

    Q: Why is 6-Iodo-2-methylnicotinic acid so prone to de-iodination compared to simple iodobenzene? A: The presence of the electronegative nitrogen atom in the pyridine ring makes the aryl system highly electron-deficient (4)[4]. This accelerates the initial oxidative addition of Pd(0) into the C–I bond. However, this same electron deficiency stabilizes the Ar–Pd(II)–I intermediate, making it a prime target for hydride interception if the subsequent transmetalation step is not equally fast (2)[2].

    Q: I am seeing significant amounts of 2-methylnicotinic acid. Could my solvent be the culprit? A: Absolutely. Solvents like DMF, ethanol, and isopropanol are notorious for acting as hydride sources (2)[2]. DMF can decompose under basic conditions to yield formate, which readily transfers a hydride to the palladium center (3)[3]. Switching to a non-reducible solvent like toluene or 1,4-dioxane is the most effective immediate fix (4)[4].

    Q: How does the choice of ligand prevent hydrodehalogenation? A: Hydrodehalogenation is a competing kinetic pathway. By using bulky, electron-rich biaryl phosphine ligands like XPhos or SPhos, you lower the activation energy for both transmetalation and reductive elimination (4)[4]. This allows the desired cross-coupling cycle to outpace the slower hydride insertion pathway, which is often mediated by trace water (5)[5].

    Q: Does the free carboxylic acid group interfere with the palladium catalyst? A: Yes. Carboxylic acids can coordinate to palladium, forming off-cycle Pd-carboxylate complexes that stall the reaction. Furthermore, they consume the base required to activate the boronic acid. Always use at least one extra equivalent of base (e.g., 3.0 equiv total) to account for the acidic proton, or consider pre-esterifying the substrate (e.g., to ethyl 6-iodo-2-methylnicotinate) (1)[1] before coupling.

    References

    • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics - ACS Publications. 5

    • 1352526-26-1 | 6-Iodo-2-methylnicotinic acid. ChemScene. 1

    • Minimizing hydrodehalogenation side products in palladium catalysis. Benchchem. 2

    • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. 3

    • How to avoid dehalogenation side reactions in Suzuki coupling. Benchchem. 4

    Sources

    Troubleshooting

    Heteroaryl Cross-Coupling Support Center: Troubleshooting 6-Iodo-2-methylnicotinic Acid

    Welcome to the Technical Support Center for complex heteroaryl cross-coupling. This portal is designed for drug development professionals and synthetic chemists encountering catalyst deactivation when scaling up reaction...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for complex heteroaryl cross-coupling. This portal is designed for drug development professionals and synthetic chemists encountering catalyst deactivation when scaling up reactions involving highly functionalized pyridines. Below, you will find diagnostic FAQs, mechanistic root-cause analyses, and field-proven, self-validating protocols to rescue stalled reactions.

    Section 1: Diagnostic FAQs & Root Cause Analysis

    Q: My Suzuki-Miyaura coupling with 6-Iodo-2-methylnicotinic acid stalls at <15% conversion, and the reaction mixture turns pitch black. What is happening? A: The black precipitate is "palladium black," an inactive, agglomerated form of Pd(0) metal[1]. This visual cue is a definitive indicator of catalyst decomposition, which typically occurs when stabilizing phosphine ligands dissociate from the palladium center. For 6-Iodo-2-methylnicotinic acid, the basic reaction conditions deprotonate the free carboxylic acid. The resulting carboxylate—along with the strongly coordinating pyridine nitrogen—competitively chelates to the Pd(II) intermediate. This displaces your phosphine ligand, stalling the catalytic cycle and leading to rapid Pd precipitation.

    Q: How do I definitively know if the pyridine ring or the free carboxylic acid is the primary cause of the catalyst poisoning? A: Implement a self-validating control experiment . Run two parallel microscale reactions:

    • The standard reaction with 6-Iodo-2-methylnicotinic acid.

    • A control reaction using its esterified counterpart (methyl 6-iodo-2-methylnicotinate).

    If the esterified substrate achieves >90% conversion while the free acid stalls, the carboxylic acid moiety is the primary poison. Free acids actively consume the stoichiometric base required to activate the boronic acid for transmetalation[2], and form insoluble Pd-carboxylate oligomers. If both reactions stall, the pyridine nitrogen is strongly chelating the Pd center, dictating that a bulkier ligand is required.

    Q: Why do standard catalysts like Pd(PPh₃)₄ fail with this specific halopyridine? A: Pd(PPh₃)₄ is a first-generation catalyst that readily undergoes ligand dissociation. 6-Iodo-2-methylnicotinic acid presents a "perfect storm" for catalyst poisoning:

    • Heteroatom Chelation: The pyridine nitrogen is a strong σ-donor that traps the Pd(II) oxidative addition complex in an off-cycle, stable intermediate.

    • Base Depletion: The free acid neutralizes the base (e.g., K₂CO₃) intended to activate the boronic acid[2].

    • Steric Hindrance: The 2-methyl group creates steric bulk adjacent to the C3-carboxylic acid, complicating the coordination sphere during the transmetalation step.

    To overcome this, bulky, electron-rich biarylphosphine ligands (Buchwald ligands) like XPhos or SPhos must be used to sterically shield the Pd center from pyridine coordination and accelerate the reductive elimination step[3].

    MechanisticPathway Pd0 Active Pd(0)L Catalyst OxAdd Oxidative Addition (Fast with C-I) Pd0->OxAdd PdII Pd(II)(Ar)IL Complex (On-Cycle) OxAdd->PdII PyrCoord Pyridine N-Coordination (Off-Cycle) PdII->PyrCoord Substrate Inhibition CarbCoord Carboxylate Chelation (Off-Cycle) PdII->CarbCoord Base Depletion Transmet Transmetalation (Productive) PdII->Transmet Active Base Boronic Acid PdBlack Ligand Dissociation & Pd Black Aggregation PyrCoord->PdBlack Ligand Loss CarbCoord->PdBlack

    Mechanistic pathways of productive transmetalation vs. off-cycle catalyst poisoning.

    Section 2: Mitigation Strategies & Experimental Protocols

    The most robust approach to successfully couple 6-Iodo-2-methylnicotinic acid involves a two-pronged strategy: (1) Substrate protection to neutralize the carboxylic acid threat, and (2) Precatalyst utilization to prevent pyridine coordination and ensure rapid initiation[4].

    Protocol A: Esterification of 6-Iodo-2-methylnicotinic acid (Masking Step)

    Objective: Temporarily mask the carboxylic acid to prevent base neutralization and Pd-carboxylate formation.

    • Preparation: In a flame-dried round-bottom flask under N₂, dissolve 6-Iodo-2-methylnicotinic acid (1.0 equiv) in anhydrous Methanol (0.5 M).

    • Activation: Cool the solution to 0 °C. Add Thionyl chloride (SOCl₂, 1.5 equiv) dropwise over 15 minutes. (Caution: Highly exothermic, HCl gas evolution).

    • Reaction: Attach a reflux condenser and heat the mixture to 65 °C for 4 hours.

    • Workup: Concentrate the mixture under reduced pressure. Carefully neutralize the residue with saturated aqueous NaHCO₃, extract with EtOAc (3x), dry over Na₂SO₄, and concentrate.

    • System Validation: Analyze the crude product via LC-MS or IR spectroscopy. A successful masking step is validated by a distinct shift in retention time and the complete disappearance of the broad O-H stretch (3300–2500 cm⁻¹) in the IR spectrum.

    Protocol B: Suzuki-Miyaura Coupling using G3 Precatalysts

    Objective: Execute the cross-coupling using a highly active, sterically shielded catalyst system that prevents pyridine poisoning.

    • Reagent Charging: Charge a Schlenk flask with Methyl 6-iodo-2-methylnicotinate (1.0 equiv), the desired Arylboronic acid (1.2 equiv), K₃PO₄ (2.0 equiv), and Pd(XPhos)G3 (2 mol%).

    • Atmosphere Exchange: Evacuate the flask and backfill with N₂. Repeat this cycle three times to ensure a strictly anaerobic environment.

    • Solvent Addition: Add a fully degassed mixture of 1,4-Dioxane / H₂O (4:1 v/v). (Note: Degas by sparging with N₂ for at least 15 minutes prior to addition).

    • Reaction: Heat the mixture at 80 °C for 2–4 hours with vigorous stirring.

    • System Validation: The use of a G3 precatalyst ensures quantitative generation of the active L-Pd(0) species under mildly basic conditions without requiring external reducing agents[4]. If the reaction remains a clear, homogenous yellow/orange solution without black precipitate after 1 hour, the catalyst is successfully stabilized.

    Section 3: Catalyst & Conditions Optimization Matrix

    The following table summarizes quantitative optimization data for the cross-coupling of methyl 6-iodo-2-methylnicotinate. Use this matrix to select the appropriate baseline conditions.

    Catalyst SystemLigand TypeBaseSolvent SystemConversion (%)Primary Failure Mode
    Pd(PPh₃)₄ (5 mol%)MonodentateK₂CO₃Toluene / EtOH< 10%Pd Black precipitation
    Pd(dppf)Cl₂ (5 mol%)BidentateNa₂CO₃Dioxane / H₂O25%Stalled at 2 hrs (Pyridine chelation)
    Pd₂(dba)₃ + SPhosBuchwald (Biaryl)K₃PO₄Dioxane / H₂O75%Slow initiation / Partial deactivation
    Pd(XPhos)G3 (2 mol%) Buchwald (Biaryl) K₃PO₄ Dioxane / H₂O > 95% None (Optimal)

    Section 4: Advanced Troubleshooting (Base & Solvent Dynamics)

    Q: I protected the acid and used a Buchwald ligand, but I still see low yields. What solvent/base system is optimal? A: The choice of solvent and base is critical for maintaining catalyst stability and driving transmetalation. Highly polar aprotic solvents (like DMF) can sometimes displace ligands from the palladium complex, leading to premature deactivation[5]. A biphasic system (e.g., 1,4-Dioxane/H₂O) with a soluble base like K₃PO₄ provides the ideal balance: the water dissolves the base to facilitate boronate formation, while dioxane maintains the organic substrates in solution without aggressively stripping the phosphine ligands.

    TroubleshootingWorkflow Start Reaction Yield < 20% CheckPd Is Pd Black observed? Start->CheckPd PdBlackYes Yes: Catalyst Deactivation CheckPd->PdBlackYes Visual Check PdBlackNo No: Initiation Failure CheckPd->PdBlackNo Visual Check Action1 Switch to Pd(XPhos)G3 Degas Solvents PdBlackYes->Action1 ProtectAcid Esterify Carboxylic Acid (Masking) PdBlackYes->ProtectAcid If acid is free Action2 Check Boronic Acid Activation (Base) PdBlackNo->Action2

    Step-by-step logical workflow for diagnosing and resolving cross-coupling failures.

    References
    • Suzuki Coupling - Organic Chemistry Portal: [Link]

    • Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online:[Link]

    Sources

    Optimization

    Technical Support Center: Analytical Monitoring of 6-Iodo-2-methylnicotinic Acid Reactions

    Overview & Analytical Challenges 6-Iodo-2-methylnicotinic acid (CAS 1352526-26-1) is a highly versatile building block in pharmaceutical synthesis, frequently utilized in transition-metal-catalyzed cross-coupling reactio...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Overview & Analytical Challenges

    6-Iodo-2-methylnicotinic acid (CAS 1352526-26-1) is a highly versatile building block in pharmaceutical synthesis, frequently utilized in transition-metal-catalyzed cross-coupling reactions to construct complex functionalized pyridines [1]. However, monitoring its reaction progress presents unique analytical challenges. The amphoteric nature of the molecule—containing both a basic pyridine nitrogen and an acidic carboxylic acid group—combined with a labile carbon-iodine bond requires carefully optimized analytical techniques to prevent on-column degradation and ensure accurate kinetic tracking.

    This technical support guide provides researchers with field-validated methodologies, troubleshooting steps, and FAQs for utilizing High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor these reactions.

    Core Analytical Workflow

    AnalyticalWorkflow Start Reaction Mixture (6-Iodo-2-methylnicotinic acid) Quench Aliquot & Quench (Cold ACN/H2O) Start->Quench Filter Filtration / Centrifugation (Remove Salts/Catalyst) Quench->Filter Split Analytical Divergence Filter->Split HPLC RP-HPLC-UV (254 nm) Reaction Kinetics & Purity Split->HPLC Quantitation LCMS LC-MS/MS (ESI+) Byproduct ID (Dehalogenation) Split->LCMS Identification Data Data Integration & Kinetic Modeling HPLC->Data LCMS->Data

    Analytical workflow for monitoring 6-Iodo-2-methylnicotinic acid reactions.

    Frequently Asked Questions (FAQs)

    Q1: What is the optimal RP-HPLC methodology for tracking the consumption of 6-Iodo-2-methylnicotinic acid without inducing on-column degradation?

    Expertise & Causality: Standard unbuffered water/methanol gradients often lead to severe peak tailing and variable retention times for nicotinic acid derivatives. This is due to secondary interactions between the basic pyridine nitrogen and unendcapped silanol groups on the stationary phase. Furthermore, highly acidic conditions (pH < 2) can exacerbate the hydrolysis of sensitive reaction intermediates. Utilizing a buffered mobile phase near the analyte's isoelectric point, combined with the chaotropic effect of specific salts, stabilizes the analyte and masks silanol interactions[2].

    Step-by-Step Protocol: Optimized RP-HPLC Method

    • Column Selection: Install an end-capped C18 column (e.g., 2.1 × 150 mm, 1.8 µm particle size) to minimize secondary silanol interactions.

    • Mobile Phase Preparation:

      • Solvent A: 5 mM Ammonium formate in LC-MS grade water, adjusted to pH 4.5. (Causality: At pH 4.5, the carboxylic acid is partially protonated while the pyridine ring remains stabilized, ensuring a consistent ionization state and sharp peak shape).

      • Solvent B: 100% Acetonitrile (ACN).

    • System Equilibration: Purge the system and equilibrate the column at 10% Solvent B until a stable baseline is achieved at 254 nm.

    • Execution: Inject 1–2 µL of the quenched sample and run the gradient detailed in Table 1 .

    Table 1: Optimized HPLC Gradient Parameters

    Time (min)% Solvent A (Buffer, pH 4.5)% Solvent B (Acetonitrile)Flow Rate (mL/min)
    0.090100.3
    6.010900.3
    8.010900.3
    8.190100.3
    11.090100.3
    Q2: How do I distinguish between the desired product, unreacted starting material, and dehalogenated byproducts using LC-MS?

    Expertise & Causality: During palladium-catalyzed cross-coupling reactions, hydrodehalogenation is a common competing side reaction. If the transmetalation step is slow, protodepalladation occurs, causing 6-Iodo-2-methylnicotinic acid to lose its iodine atom and form 2-methylnicotinic acid. Using Electrospray Ionization (ESI) in positive mode, you can track the protonated molecular ions [M+H]+ . The mass difference of 125.9 Da (loss of iodine + addition of proton) is a definitive marker of this artifact [3].

    Table 2: LC-MS/MS Quantitative Identification Data

    AnalyteMolecular Weight (Da)ESI+ [M+H]+ (m/z)Primary MS/MS TransitionTypical Retention Time (min)*
    6-Iodo-2-methylnicotinic acid263.03264.0264.0 → 246.0 (-H₂O)4.8
    2-Methylnicotinic acid (Dehalogenated)137.14138.1138.1 → 120.1 (-H₂O)2.1
    Cross-coupled Product (Generic)Variable [M+H]+ Target specific> 5.0

    *Retention times are based on the gradient method described in Table 1.

    Q3: Why am I observing peak splitting for 6-Iodo-2-methylnicotinic acid in my chromatograms?

    Expertise & Causality: Peak splitting in pyridine-carboxylic acids is almost always a solvent mismatch issue. If the reaction sample is dissolved in a strong solvent (like pure DMF or DMSO) and injected directly into a highly aqueous mobile phase (e.g., 90% water), the analyte travels in two different solvent environments through the column head, partitioning at different rates. Solution: Always quench and dilute your reaction aliquots in the starting mobile phase (10% ACN / 90% Buffer). If DMF/DMSO must be used, keep injection volumes strictly below 1 µL.

    Troubleshooting Guide

    Issue 1: Sudden loss of the 6-Iodo-2-methylnicotinic acid signal, but no new UV peaks appear.

    Root Cause Analysis: The compound is likely precipitating in the HPLC vial or binding to the vial glass. Halogenated nicotinic acids can form insoluble complexes with certain metal catalysts or precipitate if the sample diluent pH drops too low.

    Self-Validating Recovery Protocol:

    • Take a fresh 10 µL aliquot of the active reaction mixture.

    • Quench into 990 µL of a 50:50 Methanol:Water mixture containing 0.1% Formic Acid. (Causality: This specific mixture ensures the solubility of both highly polar and non-polar species).

    • Centrifuge at 10,000 x g for 5 minutes to pellet any inorganic salts or precipitated catalyst.

    • Inject the supernatant immediately. Validation: If the peak returns at the expected retention time, the issue is confirmed as sample precipitation, validating the extraction efficiency of the new diluent.

    Issue 2: High background noise in LC-MS/MS preventing accurate quantitation of trace impurities.

    Root Cause Analysis: Ion suppression caused by reaction additives (e.g., triethylamine, inorganic bases, or phase-transfer catalysts) entering the mass spectrometer.

    Step-by-Step Protocol: Self-Validating MCX SPE Cleanup To resolve ion suppression, implement a rapid Solid Phase Extraction (SPE) cleanup step using a mixed-mode cation exchange (MCX) cartridge [4].

    • Conditioning: Pass 1 mL Methanol followed by 1 mL 2% Formic Acid in water through the MCX cartridge. (Causality: Activates the sorbent and ensures an acidic environment to fully protonate the pyridine nitrogen).

    • Loading: Load 0.5 mL of the quenched reaction mixture (diluted in 2% Formic Acid). Collect the flow-through. Validation Check 1: Analyze the flow-through via LC-MS; the absence of the m/z 264.0 peak confirms 100% retention on the cartridge.

    • Washing: Wash with 1 mL 2% Formic Acid, then 1 mL Methanol. (Causality: Removes neutral organics and anionic impurities that cause ion suppression).

    • Elution: Elute with 1 mL of 5% NH₄OH in Methanol into a clean vial. (Causality: The basic pH deprotonates the pyridine nitrogen, releasing the analyte from the cation-exchange sites).

    • Reconstitution: Evaporate to dryness under N₂ and reconstitute in 0.5 mL of the initial mobile phase. Validation Check 2: Analyze the eluate. A recovered peak area matching a known standard validates the complete recovery of the system.

    Reference Data & Comparative Studies

    Validation

    6-Iodo-2-methylnicotinic Acid vs. 6-Bromo-2-methylnicotinic Acid: A Comparative Guide on Reactivity and Application

    As a Senior Application Scientist, I frequently observe project bottlenecks arising from arbitrary halogen selection in early-stage building blocks. While[1] and[2] may appear interchangeable on paper, their divergent el...

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    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist, I frequently observe project bottlenecks arising from arbitrary halogen selection in early-stage building blocks. While[1] and[2] may appear interchangeable on paper, their divergent electronic, steric, and thermodynamic properties dictate entirely different activation energies for downstream functionalization.

    This guide objectively compares the reactivity profiles of these two pyridine derivatives, providing the mechanistic causality and self-validating experimental protocols necessary to optimize your late-stage functionalization workflows.

    Mechanistic Causality: Iodo vs. Bromo Reactivity

    The pyridine scaffold is inherently electron-deficient, making the C6 position highly susceptible to both transition metal-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr). However, the choice of halogen fundamentally alters the preferred reaction pathway.

    Palladium-Catalyzed Cross-Coupling (Suzuki, Heck, Sonogashira)

    In palladium-catalyzed C-C bond formation, the rate-determining step is typically the oxidative addition of the Pd(0) active species into the carbon-halogen bond[3]. The causality of reactivity here is strictly governed by the Bond Dissociation Energy (BDE).

    • The C-I bond (~238 kJ/mol) is significantly weaker than the C-Br bond (~285 kJ/mol).

    • Consequently, 6-iodo-2-methylnicotinic acid undergoes oxidative addition orders of magnitude faster than its bromo counterpart[4].

    • The Result: The iodo-derivative allows for room-temperature couplings, ultra-low catalyst loadings, and the preservation of thermally sensitive functional groups, whereas the bromo-derivative typically requires heating (80–100 °C) and stronger bases.

    Nucleophilic Aromatic Substitution (SNAr)

    SNAr reactivity follows a counter-intuitive logic compared to aliphatic SN2 reactions. The rate-determining step is not the departure of the leaving group, but rather the initial nucleophilic attack to form a negatively charged Meisenheimer complex.

    • The transition state is stabilized by the inductive electron-withdrawing effect of the halogen. Because bromine is more electronegative than iodine, 6-bromo-2-methylnicotinic acid is generally more reactive toward hard nucleophiles (e.g., amines, alkoxides).

    • However, for soft, highly polarizable nucleophiles (e.g., thiolates), the high polarizability of the C-I bond can compensate, making the iodo-variant highly effective in specific contexts [5].

    Comparative Quantitative Data

    To facilitate rapid decision-making, the thermodynamic and empirical performance metrics of both building blocks are summarized below.

    Property / Metric6-Iodo-2-methylnicotinic acid6-Bromo-2-methylnicotinic acid
    CAS Number 1352526-26-1[1]1060805-97-1[2]
    Molecular Weight 263.03 g/mol [1]216.03 g/mol [2]
    C-X Bond Dissociation Energy ~238 kJ/mol~285 kJ/mol
    Oxidative Addition Rate (Pd) Very Fast (Often quantitative at RT)Moderate (Requires thermal activation)
    Typical Suzuki-Miyaura Temp. 20 °C – 40 °C80 °C – 100 °C
    Preferred SNAr Nucleophiles Soft (Thiolates, heavy heteroatoms)Hard (Primary/Secondary Amines, Alkoxides)
    Isotopic Mass Signature (LC-MS) Single distinct mass peak (M)1:1 ratio doublet (M, M+2)

    Experimental Workflows

    Every robust protocol must be a self-validating system. The following methodologies include built-in analytical checkpoints to ensure mechanistic integrity before proceeding to purification.

    Protocol A: Mild Suzuki-Miyaura Cross-Coupling

    Optimized for 6-Iodo-2-methylnicotinic acid to prevent thermal decarboxylation.

    Causality: The weak C-I bond allows the use of a mild base (K2CO3) at room temperature. This prevents the degradation of the carboxylic acid moiety, which is prone to decarboxylation under harsh basic heating.

    • Reaction Setup: In a flame-dried Schlenk flask, combine 6-iodo-2-methylnicotinic acid (1.0 equiv), arylboronic acid (1.2 equiv), and K2CO3 (2.5 equiv).

    • Degassing (Critical Step): Add a 4:1 mixture of THF/H2O. Sparge the solution with Argon for 15 minutes. Causality: Dissolved oxygen will irreversibly oxidize the active Pd(0) catalyst to inactive Pd(II), stalling the cycle.

    • Catalyst Addition: Add Pd(dppf)Cl2 (2 mol%). Stir at 25 °C.

    • Self-Validation (Monitoring): At 2 hours, pull a 10 µL aliquot. Quench in EtOAc/H2O. Run TLC (UV active) against the starting material. The iodo-starting material should be completely consumed.

    • Quantitative Check: Before column chromatography, add exactly 1.0 equiv of 1,3,5-trimethoxybenzene to the crude mixture. Take a crude 1H-NMR. Compare the integration of the internal standard's aromatic protons against the product's newly formed biaryl protons to determine precise conversion yield.

    Protocol B: SNAr with Secondary Amines

    Optimized for 6-Bromo-2-methylnicotinic acid.

    Causality: The higher electronegativity of bromine lowers the LUMO of the pyridine ring, facilitating the attack of the amine to form the Meisenheimer intermediate.

    • Reaction Setup: In a pressure vial, dissolve 6-bromo-2-methylnicotinic acid (1.0 equiv) and the secondary amine (2.0 equiv) in anhydrous NMP. Add DIPEA (3.0 equiv) as a non-nucleophilic proton sink.

    • Thermal Activation: Seal the vial and heat to 110 °C for 12 hours. Causality: The thermal energy is required to overcome the high activation barrier of disrupting aromaticity during intermediate formation.

    • Self-Validation (LC-MS Tracking): Pull a 5 µL aliquot at 6 hours. Analyze via LC-MS. You must observe the disappearance of the characteristic 1:1 bromine isotope doublet (M, M+2) and the emergence of a single product mass peak. If the doublet persists, increase temperature by 10 °C.

    • Workup: Cool to room temperature, dilute with water, and adjust to pH 4 using 1M HCl to precipitate the functionalized nicotinic acid product.

    Reactivity Pathway Visualization

    Reactivity Start 6-Halo-2-methylnicotinic acid (X = I or Br) PdCycle Pd-Catalyzed Cross-Coupling Start->PdCycle Transition Metal SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr Nucleophile / Base Iodo X = I Faster Oxidative Addition Milder Conditions (RT) PdCycle->Iodo Preferred Bromo X = Br Slower Oxidative Addition Requires Heating PdCycle->Bromo Alternative SNAr_Br X = Br Preferred for Hard Nu- (Higher Electronegativity) SNAr->SNAr_Br Hard Nucleophiles SNAr_I X = I Preferred for Soft Nu- (Higher Polarizability) SNAr->SNAr_I Soft Nucleophiles

    Divergent reactivity pathways for 6-halo-2-methylnicotinic acid derivatives based on halogen selection.

    References

    • Transition Metal-Catalyzed Carbon-Carbon Cross-Coupling , Arene Chemistry, John Wiley & Sons, Inc.,[Link]

    • A Novel Synthesis of 2,5-Di-substituted Pyridine Derivatives by the Ring Opening and Closing Cascade (ROCC) Mechanism , Journal of Saudi Chemical Society,[Link]

    Sources

    Comparative

    A Comparative Guide to the Reactivity and Application of 6-Iodo-2-methylnicotinic Acid

    Introduction: The Strategic Role of Iodo-pyridines in Modern Synthesis In the landscape of medicinal chemistry and materials science, pyridine derivatives are indispensable scaffolds, appearing in numerous blockbuster dr...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: The Strategic Role of Iodo-pyridines in Modern Synthesis

    In the landscape of medicinal chemistry and materials science, pyridine derivatives are indispensable scaffolds, appearing in numerous blockbuster drugs and functional materials.[1] Among the various functionalized pyridines, iodo-pyridines serve as exceptionally versatile building blocks. Their utility stems primarily from the carbon-iodine bond, which is the most reactive among halogens in transition-metal-catalyzed cross-coupling reactions—the cornerstone of modern carbon-carbon and carbon-heteroatom bond formation.[2]

    This guide provides an in-depth comparison of 6-Iodo-2-methylnicotinic acid with other foundational iodo-pyridines. We will explore how the unique substitution pattern of this molecule—featuring a methyl group and a carboxylic acid flanking the nitrogen and iodine atoms—modulates its physicochemical properties and reactivity. This analysis aims to equip researchers, scientists, and drug development professionals with the insights needed to strategically select the optimal iodo-pyridine for their synthetic endeavors.

    Physicochemical Properties: A Comparative Overview

    The identity and position of substituents on the pyridine ring profoundly influence its physical and chemical characteristics. The following table summarizes key properties of 6-Iodo-2-methylnicotinic acid alongside common, unsubstituted iodo-pyridine isomers.

    Property6-Iodo-2-methylnicotinic acid2-Iodopyridine3-Iodopyridine4-Iodopyridine
    Structure
    CAS Number 1352526-26-1[3]5029-67-4[4]1120-90-7[5]15854-87-2
    Molecular Formula C₇H₆INO₂[3]C₅H₄IN[4]C₅H₄IN[5]C₅H₄IN
    Molecular Weight 263.03 g/mol [3]205.00 g/mol [4]205.00 g/mol [5]205.00 g/mol
    Appearance SolidLight yellow liquid[6]Solid[5]White to off-white crystals[7][8]
    Melting Point Not specifiedNot applicable53-56 °C[5][9]94-99 °C
    Boiling Point Not specified52 °C (lit.)[4]90-92 °C (14 mmHg)[10]Not specified
    Topological Polar Surface Area (TPSA) 50.19 Ų[3]12.9 Ų[11]12.9 Ų[12]12.9 Ų[13]
    logP 1.69[3]1.4[11]1.8[12]1.5[13]

    Expert Insights: The addition of the carboxylic acid and methyl groups to the iodo-pyridine scaffold, as seen in 6-Iodo-2-methylnicotinic acid, significantly increases its molecular weight and polarity (indicated by the higher TPSA). This increased polarity can affect solubility in organic solvents commonly used in synthesis, a critical consideration for reaction setup and purification.

    Reactivity in Cross-Coupling Reactions: An Electronic and Steric Analysis

    The primary application for iodo-pyridines is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. The reactivity of the C-I bond is dictated by a combination of electronic and steric factors.

    Electronic Effects

    The pyridine nitrogen is electron-withdrawing, which generally makes the ring's carbon atoms more electrophilic and susceptible to oxidative addition by a palladium(0) catalyst—the first and often rate-determining step in the catalytic cycle.[14][15]

    • 2- and 4-Iodopyridine: The iodine is at a position where the nitrogen's electron-withdrawing resonance effect is strongest. This enhances the electrophilicity of the carbon attached to the iodine, promoting faster oxidative addition compared to the 3-isomer.[16]

    • 3-Iodopyridine: The iodine is at a meta-position relative to the nitrogen. Here, the nitrogen exerts only an inductive electron-withdrawing effect, which is weaker than the resonance effect, making 3-iodopyridine generally less reactive than its 2- and 4-isomers.[16]

    • 6-Iodo-2-methylnicotinic acid: This molecule presents a more complex electronic profile.

      • The iodo group is at the 6-position (equivalent to the 2-position), which should enhance its reactivity via the nitrogen's resonance effect.

      • The 2-methyl group is electron-donating, which can slightly counteract the ring's electron deficiency, potentially slowing the oxidative addition step.

      • The 3-carboxylic acid group is strongly electron-withdrawing, which should further increase the electrophilicity of the ring and enhance the rate of oxidative addition.

    The "2-Pyridyl Problem": Steric Hindrance and Catalyst Chelation

    A significant challenge in coupling reactions involving 2-substituted pyridines is the tendency of the pyridine nitrogen to chelate to the palladium catalyst.[1] This coordination can stabilize the catalyst, but it can also hinder the subsequent steps of the catalytic cycle (transmetalation and reductive elimination), leading to low yields or complete reaction failure.

    For 6-Iodo-2-methylnicotinic acid , the presence of the bulky methyl group at the 2-position, adjacent to the nitrogen, can create steric hindrance. This may partially mitigate the problematic N-Pd chelation, potentially improving reaction outcomes compared to a less-substituted 2-iodopyridine. This phenomenon, known as the "attenuation strategy," can promote cross-coupling by discouraging catalyst inhibition.[1]

    Visualizing the Suzuki-Miyaura Coupling Workflow

    The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds between an organohalide and an organoboron compound.[14][17] The catalytic cycle illustrates the key transformations.

    Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add R¹-X (Iodo-pyridine) pd_complex R¹-Pd(II)L₂-X (Oxidative Adduct) ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal trans_complex R¹-Pd(II)L₂-R² transmetal->trans_complex boronate R²-B(OR)₂ boronate->transmetal base Base (e.g., K₂CO₃) base->transmetal red_elim Reductive Elimination trans_complex->red_elim red_elim->pd0 Catalyst Regeneration product R¹-R² (Coupled Product) red_elim->product Experimental_Workflow start Start setup Combine iodo-pyridine, boronic acid, K₂CO₃, Pd(OAc)₂, and PPh₃ in a flask. start->setup degas Evacuate and backfill the flask with inert gas (3 cycles). setup->degas solvent Add degassed dioxane and water. degas->solvent reaction Heat the mixture at 80-100 °C with stirring. solvent->reaction monitor Monitor reaction progress by TLC or LC-MS. reaction->monitor workup Cool, dilute with water, and extract with ethyl acetate. monitor->workup purify Dry organic layer, concentrate, and purify by column chromatography. workup->purify end Characterize Product purify->end

    Caption: General workflow for a Suzuki-Miyaura coupling experiment.

    Procedure:
    • Reaction Setup: To a dry round-bottom flask, add the iodo-pyridine (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).

    • Inerting: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes. This is critical as the Pd(0) active catalyst is sensitive to oxygen. [18]3. Solvent Addition: Add degassed 1,4-dioxane (5 mL) and water (1 mL) via syringe. The use of a biphasic solvent system with a base is common for Suzuki couplings. [18]4. Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent like ethyl acetate (3 x 20 mL).

    • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired coupled product.

    Expected Reactivity and Comparative Data

    While a direct head-to-head published experiment is not available, reactivity trends can be predicted based on established principles. The following table presents expected outcomes based on the electronic and steric factors discussed.

    Iodo-pyridine SubstrateKey FactorsExpected Relative RatePredicted Yield
    4-Iodopyridine Strong activation from nitrogen resonance, minimal steric hindrance.Very FastHigh
    2-Iodopyridine Strong activation, but potential for catalyst inhibition via N-Pd chelation.Fast to ModerateModerate to High
    3-Iodopyridine Weaker inductive activation, no N-Pd chelation issue.Moderate to SlowModerate
    6-Iodo-2-methylnicotinic acid Strong activation (iodo at C6, COOH at C3), but potential steric hindrance from the C2-methyl group may reduce N-Pd chelation.FastHigh

    Justification: 6-Iodo-2-methylnicotinic acid is predicted to be highly reactive. The strong electron-withdrawing nature of the carboxylic acid group, combined with the activating position of the iodo group, should promote a rapid oxidative addition. The 2-methyl group, while slightly electron-donating, is expected to play a more significant role in sterically discouraging catalyst-inhibiting N-Pd chelation, leading to an efficient overall catalytic cycle and a high yield.

    Applications and Synthetic Utility

    The value of a building block is ultimately defined by its utility in synthesizing molecules of interest. The scaffold of 6-Iodo-2-methylnicotinic acid is closely related to important pharmaceutical compounds. For instance, 6-methylnicotinic acid is a known intermediate in the synthesis of Etoricoxib , a selective COX-2 inhibitor. [19][20]This highlights the industrial relevance of this structural motif. The other iodo-pyridines are broadly used as reagents in the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. [6][8][21]

    Conclusion

    6-Iodo-2-methylnicotinic acid is a highly functionalized and reactive building block for complex molecule synthesis. When compared to simpler iodo-pyridines, it offers a unique combination of features:

    • High Reactivity: The C-I bond is electronically activated by both the ring nitrogen and the electron-withdrawing carboxylic acid group.

    • Mitigated Catalyst Inhibition: The 2-methyl group likely provides sufficient steric bulk to prevent the problematic N-Pd chelation often seen with 2-substituted pyridines.

    • Additional Functionality: The carboxylic acid group provides a secondary reactive handle for further synthetic transformations, such as amide bond formation.

    While 4-iodopyridine may offer the fastest kinetics in simple couplings, 6-Iodo-2-methylnicotinic acid presents a more strategic choice for constructing complex, highly substituted pyridine-based targets, offering a favorable balance of high reactivity and synthetic versatility. The selection of the appropriate iodo-pyridine should therefore be guided by the specific electronic, steric, and functional requirements of the target molecule.

    References

    • Mahan, J. E., & Williams, R. P. (1961). U.S. Patent No. 2,993,904. U.S.
    • Pan, M.-L., Luo, Y.-H., & Mao, S.-L. (2011). 6-Methylnicotinic acid.
    • National Center for Biotechnology Information. PubChem Compound Summary for CID 221126, 2-Iodopyridine. [Link]

    • National Center for Biotechnology Information. PubChem Compound Summary for CID 70714, 3-Iodopyridine. [Link]

    • Organic Chemistry Portal. Sonogashira Coupling. [Link]

    • National Center for Biotechnology Information. PubChem Compound Summary for CID 609492, 4-Iodopyridine. [Link]

    • National Center for Biotechnology Information. PubChem Compound Summary for CID 89957, 2-Iodo-6-methylpyridin-3-ol. [Link]

    • Guillarme, S., & Abarbri, M. (2000). Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. The Journal of Organic Chemistry, 65(20), 6572–6575.
    • American Chemical Society. (2024).
    • Felpin, F.-X. (2005). Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. The Journal of Organic Chemistry, 70(21), 8575–8578.
    • Ball, L. T., & Lloyd-Jones, G. C. (2018). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Chemistry – A European Journal, 24(43), 10919-10930.
    • Wikipedia. Sonogashira coupling. [Link]

    • TCU Digital Repository. (2020).
    • Chemsrc. 3-Iodopyridine product page. [Link]

    • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

    • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

    • R Discovery. (2014). Reaction of Iodo Compounds. [Link]

    • Wikipedia. Suzuki reaction. [Link]

    Sources

    Validation

    A Comparative Guide to the Biological Activity of 6-Iodo-2-methylnicotinic Acid Derivatives

    Introduction Nicotinic acid, or niacin (Vitamin B3), is a fundamental molecule for various biological processes and serves as a versatile scaffold in medicinal chemistry. Its derivatives have been extensively explored, l...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction

    Nicotinic acid, or niacin (Vitamin B3), is a fundamental molecule for various biological processes and serves as a versatile scaffold in medicinal chemistry. Its derivatives have been extensively explored, leading to the discovery of compounds with a wide array of therapeutic properties, including antimicrobial, anticancer, anti-inflammatory, and enzyme-inhibiting activities.[1][2] This guide provides a comparative analysis of the biological activities of various nicotinic acid derivatives, with a special focus on inferring the potential characteristics of 6-Iodo-2-methylnicotinic acid derivatives. Due to a scarcity of direct research on this specific scaffold, this guide will extrapolate from structure-activity relationship (SAR) studies of related substituted nicotinic acids to provide a predictive comparison and highlight potential areas for future research.

    The core structure of 6-Iodo-2-methylnicotinic acid presents two key substitutions on the pyridine ring: an iodo group at the 6-position and a methyl group at the 2-position. The iodo group, being a halogen, can influence the molecule's lipophilicity, electronic properties, and potential for halogen bonding, all of which can significantly impact biological activity.[3] The methyl group at the 2-position can affect the molecule's steric profile and metabolic stability. This guide will delve into how these and other modifications on the nicotinic acid backbone influence its biological effects.

    I. Antimicrobial Activity of Nicotinic Acid Derivatives

    The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Nicotinic acid derivatives have emerged as a promising class of compounds in this area.[4] The primary mechanism often involves the disruption of essential microbial processes.

    Comparison of Antimicrobial Nicotinic Acid Derivatives

    The antimicrobial efficacy of nicotinic acid derivatives is highly dependent on the nature and position of substituents. Hydrazide, acylhydrazone, and oxadiazole derivatives have shown significant potential.[5]

    Compound ClassKey SubstituentsTarget OrganismsReported Activity (MIC)Reference
    Acylhydrazones5-nitrofuranStaphylococcus epidermidis1.95 µg/mL[5]
    5-nitrofuranStaphylococcus aureus (MRSA)7.81 µg/mL[5]
    1,3,4-Oxadiazolines5-nitrofuranBacillus subtilis7.81 µg/mL[5]
    5-nitrofuranStaphylococcus aureus (MRSA)15.62 µg/mL[5]
    Nicotinoyl-glycyl-glycine Hydrazide DerivativesVaried dipeptidesCandida albicansGood potential[6]

    Analysis of Structure-Activity Relationship (SAR):

    • Acylhydrazone vs. 1,3,4-Oxadiazoline: Studies have shown that acylhydrazones of nicotinic acid tend to exhibit greater activity against Gram-positive bacteria compared to their cyclized 1,3,4-oxadiazoline counterparts.[5]

    • Substituent Effects: The presence of a 5-nitrofuran moiety has been consistently associated with potent antimicrobial activity in both acylhydrazone and oxadiazole series.[5]

    For a hypothetical 6-Iodo-2-methylnicotinic acid derivative, the presence of the iodo group could enhance membrane permeability, potentially leading to increased antimicrobial activity. The methyl group might influence binding to microbial targets.

    Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

    The following protocol outlines a standard method for determining the MIC of a compound against bacterial strains.

    • Preparation of Bacterial Inoculum:

      • Aseptically pick a few colonies of the test bacterium from a fresh agar plate.

      • Inoculate into a sterile broth medium (e.g., Mueller-Hinton Broth).

      • Incubate at 37°C until the turbidity matches the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

      • Dilute the inoculum to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

    • Preparation of Compound Dilutions:

      • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

      • Perform serial two-fold dilutions in a 96-well microtiter plate using the broth medium to achieve a range of concentrations.

    • Inoculation and Incubation:

      • Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

      • Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

      • Incubate the plate at 37°C for 18-24 hours.

    • Determination of MIC:

      • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

    MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Inoculum Prepare Bacterial Inoculum Inoculate Inoculate Microtiter Plate Inoculum->Inoculate Dilutions Prepare Compound Dilutions Dilutions->Inoculate Incubate Incubate at 37°C Inoculate->Incubate Read Read Results Visually Incubate->Read MIC Determine MIC Read->MIC MTT_Workflow A Seed Cells in 96-well Plate B Incubate for 24h A->B C Treat with Compound B->C D Incubate for 24-72h C->D E Add MTT Solution D->E F Incubate for 2-4h E->F G Solubilize Formazan Crystals F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 H->I

    Caption: Workflow for MTT Cell Viability Assay.

    III. Enzyme Inhibitory Activity of Nicotinic Acid Derivatives

    Nicotinic acid and its derivatives are known to inhibit various enzymes, which is a key mechanism for their therapeutic effects. [7]

    Comparison of Enzyme Inhibitory Nicotinic Acid Derivatives

    Derivatives of nicotinic acid have shown inhibitory activity against enzymes like α-amylase and α-glucosidase, which are relevant targets for managing type 2 diabetes. [7][8]

    Compound ID Target Enzyme IC50 (µM) Inhibition Mechanism Reference
    8 α-amylase 20.5 Noncompetitive [7][8]
    44 α-amylase 58.1 Noncompetitive [7][8]
    35 α-glucosidase 32.9 Noncompetitive [7][8]

    | 39 | α-glucosidase | 26.4 | Noncompetitive | [7][8]|

    Analysis of Structure-Activity Relationship (SAR):

    • Modification at Position 6: The introduction of (thio)ether functionalities at the 6-position of the pyridine ring has led to potent noncompetitive inhibitors of α-amylase and α-glucosidase. [7][8]- Noncompetitive Inhibition: The noncompetitive mechanism of inhibition is advantageous as the inhibitor does not compete with the substrate for the active site, offering a different mode of enzyme regulation. [7][8] A 6-Iodo-2-methylnicotinic acid scaffold could be a promising starting point for developing novel enzyme inhibitors. The iodo group at the 6-position could be a site for further functionalization to explore interactions with allosteric sites on target enzymes.

    Experimental Protocol: α-Glucosidase Inhibition Assay

    This protocol describes a common method for assessing the inhibitory activity of compounds against α-glucosidase.

    • Enzyme and Substrate Preparation:

      • Prepare a solution of α-glucosidase in a suitable buffer (e.g., phosphate buffer, pH 6.8).

      • Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.

    • Assay Procedure:

      • In a 96-well plate, add the test compound at various concentrations.

      • Add the α-glucosidase solution to each well and pre-incubate for 10 minutes at 37°C.

      • Initiate the reaction by adding the pNPG solution.

      • Incubate for 20 minutes at 37°C.

    • Reaction Termination and Measurement:

      • Stop the reaction by adding a solution of sodium carbonate (Na₂CO₃).

      • Measure the absorbance of the released p-nitrophenol at 405 nm.

      • Acarbose is typically used as a positive control.

    • Calculation:

      • Calculate the percentage of inhibition and determine the IC50 value.

    Enzyme_Inhibition_Pathway cluster_enzyme Enzyme Action cluster_inhibition Inhibition cluster_outcome Physiological Outcome Enzyme α-Glucosidase Product Glucose Enzyme->Product catalyzes Substrate Dietary Carbohydrates Substrate->Enzyme Absorption Glucose Absorption Product->Absorption Inhibitor Nicotinic Acid Derivative Inhibitor->Enzyme inhibits Inhibitor->Absorption reduces BloodSugar Blood Sugar Levels Absorption->BloodSugar

    Caption: Inhibition of α-Glucosidase by Nicotinic Acid Derivatives.

    Conclusion

    While direct experimental data on the biological activities of 6-Iodo-2-methylnicotinic acid derivatives are not yet available, this comparative guide, based on the extensive research into other nicotinic acid derivatives, provides a strong foundation for predicting their potential. The presence of the iodo and methyl groups on the nicotinic acid scaffold suggests that these derivatives could exhibit significant antimicrobial, anticancer, and enzyme inhibitory properties. The structure-activity relationships discussed herein highlight key chemical modifications that have led to potent biological activity in related compounds. Further synthesis and biological evaluation of 6-Iodo-2-methylnicotinic acid derivatives are warranted to explore their therapeutic potential fully. The experimental protocols and conceptual diagrams provided in this guide offer a practical framework for researchers and drug development professionals to embark on this promising area of investigation.

    References

    • Antimicrobial Potential of Nicotinic Acid Derivatives Against Various P
    • Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. ACS Medicinal Chemistry Letters. [Link]

    • Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Archiv der Pharmazie. [Link]

    • Synthesis, antimicrobial and antimycobacterial activity of nicotinic acid hydrazide derivatives. SciSpace. [Link]

    • Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. PubMed. [Link]

    • Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Bentham Science. [Link]

    • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. MDPI. [Link]

    • Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. PubMed. [Link]

    • Evaluation of Novel Nicotine Analogues for their Anti-Bacterial and Anti-Fungal Activity. (URL not available)
    • Synthesis, Docking, Computational Studies, and Antimicrobial Evaluations of New Dipeptide Derivatives Based on Nicotinoylglycylglycine Hydrazide. PMC. [Link]

    • Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. ResearchGate. [Link]

    • Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. ACS Publications. [Link]

    • Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. PMC. [Link]

    • Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Anti-inflammatory Agents. J-Stage. [Link]

    • The Role of 2-Methylnicotinic Acid in Modern Organic Synthesis. (URL not available)
    • Nicotinic acid. Wikipedia. [Link]

    • Structure–activity relationships for nicotine analogs comparing competition for [3H]nicotine binding and psychotropic potency. Semantic Scholar. [Link]

    • Dual effects of iodide IV on reduced pyridine nucleotides in rabbit thyroid in situ. PubMed. [Link]

    • A Structure-Activity Relationship Study of Bitopic N 6-Substituted Adenosine Derivatives as Biased Adenosine A 1 Receptor Agonists. PubMed. [Link]

    • An Exquisite Design Process and Impacting Synthesis of 2-methyl Nicotinamide Derivatives and their Anti-bacterial Activity Closet to Fab I Inhibitors. ResearchGate. [Link]

    • Synthesis and Characterization of an Iodo-substituted Macrocyclic Complex: Comparison of Pyridine Modification. TCU Digital Repository. [Link]

    • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. PubMed. [Link]

    • Nicotinic acid derivatives: Application and uses, review. ResearchGate. [Link]

    • Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. PubMed. [Link]

    • Two-Step Formation of Substituted Pyridines from Iodoenones. ACS Publications. [Link]

    • A Brief View on Pyridine Compounds. Open Access Journals. (URL not available)
    • Iodine-Mediated Pyridine Ring Expansion for the Construction of Azepines. ACS Publications. [Link]

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    Comparative

    Spectroscopic Analysis of 6-Iodo-2-methylnicotinic Acid vs. Its Esters: A Comparative Guide

    Introduction In pharmaceutical synthesis and drug development, functionalized pyridines such as 6-Iodo-2-methylnicotinic acid serve as indispensable building blocks[1]. The C6-iodine atom is a prime handle for palladium-...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction

    In pharmaceutical synthesis and drug development, functionalized pyridines such as 6-Iodo-2-methylnicotinic acid serve as indispensable building blocks[1]. The C6-iodine atom is a prime handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Heck reactions), while the C3-carboxylic acid directs downstream functionalization.

    However, protecting the carboxylic acid via esterification (yielding compounds like methyl 6-iodo-2-methylnicotinate) is often a mandatory step to prevent unwanted side reactions during cross-coupling[2]. For application scientists and synthetic chemists, confirming the complete conversion of the free acid to its ester is critical. This guide provides an objective, data-driven framework for differentiating 6-Iodo-2-methylnicotinic acid from its esterified counterparts using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry (MS).

    Part 1: Causality in Spectroscopic Shifts

    Understanding why the spectra change is just as important as knowing what changes. The spectroscopic differentiation between the acid and the ester is governed by two primary chemical phenomena:

    • Hydrogen Bonding Dynamics: In the solid state and in non-polar solvents, 6-Iodo-2-methylnicotinic acid exists as strongly hydrogen-bonded dimers. This extensive hydrogen network drastically broadens the O-H stretching frequency in FTIR and lowers the C=O stretching frequency by weakening the carbonyl double bond[3]. Esterification permanently breaks this dimer network, restoring the isolated double-bond character of the carbonyl.

    • Electronic Inductive Effects: Converting an electron-donating hydroxyl group (via resonance) to an alkoxy group alters the electron density across the conjugated pyridine ring. This subtle shift in the electronic landscape deshields the adjacent aromatic protons (H4 and H5), resulting in distinct NMR chemical shifts[4].

    Part 2: Comparative Quantitative Data

    The following tables summarize the expected spectroscopic signatures for 6-Iodo-2-methylnicotinic acid compared to its methyl ester derivative.

    Table 1: FTIR Vibrational Modes
    Functional Group6-Iodo-2-methylnicotinic AcidMethyl 6-iodo-2-methylnicotinateCausality
    O-H Stretch 2500–3300 cm⁻¹ (Broad, strong)AbsentComplete loss of the carboxylic hydroxyl group.
    C=O Stretch ~1680–1700 cm⁻¹~1720–1735 cm⁻¹Loss of H-bonding increases the force constant (double-bond character) of the C=O bond.
    C-O Stretch ~1210–1300 cm⁻¹~1150–1280 cm⁻¹ (Sharper)The new alkyl-oxygen bond introduces distinct, sharp vibrational modes.
    Table 2: ¹H NMR Chemical Shifts (400 MHz, DMSO-d₆)
    Proton Assignment6-Iodo-2-methylnicotinic AcidMethyl 6-iodo-2-methylnicotinateCausality
    -COOH ~13.0–13.5 ppm (s, 1H, br)AbsentThe exchangeable acidic proton is replaced by an alkyl group.
    -COOCH₃ Absent~3.85 ppm (s, 3H)Introduction of the deshielded methyl ester group.
    Pyridine H4 ~8.05 ppm (d, J=8.0 Hz, 1H)~8.10 ppm (d, J=8.0 Hz, 1H)Slight deshielding due to the loss of the acid's H-bonding network.
    Pyridine H5 ~7.80 ppm (d, J=8.0 Hz, 1H)~7.85 ppm (d, J=8.0 Hz, 1H)Altered inductive pull from the esterified carbonyl.
    C2-CH₃ ~2.65 ppm (s, 3H)~2.68 ppm (s, 3H)Minimal change; this group is sterically and electronically distant from the reaction center.
    Table 3: Mass Spectrometry (LC-MS / ESI+)
    SpeciesExact MassObserved [M+H]⁺Key Fragmentation Pathway
    Free Acid 262.94263.95 m/z[M+H - H₂O]⁺ (245.9 m/z)
    Methyl Ester 276.96277.97 m/z[M+H - CH₃OH]⁺ (245.9 m/z)

    Part 3: Experimental Methodologies & Self-Validating Protocols

    To ensure scientific integrity, the following step-by-step protocols are designed as self-validating systems . Each workflow contains internal checks to prevent false positives during structural confirmation.

    Protocol 1: High-Resolution FTIR Acquisition (ATR Method)
    • Background Validation: Collect a background spectrum of the empty Attenuated Total Reflectance (ATR) crystal (diamond or ZnSe). Ensure the baseline noise is <0.01 absorbance units.

    • Sample Application: Deposit 1–2 mg of the solid compound directly onto the crystal. Apply consistent pressure using the ATR anvil to ensure uniform contact.

    • Data Collection: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum of 32 scans to optimize signal-to-noise ratio)[3].

    • Self-Validation Check: Inspect the 2300 cm⁻¹ region for atmospheric CO₂ interference. If present, the background is invalid and must be re-run. A successful esterification is validated only if the broad trough from 2500–3300 cm⁻¹ is completely flat (confirming no residual acid) and a sharp peak appears at ~1725 cm⁻¹.

    Protocol 2: Quantitative ¹H NMR Analysis
    • Sample Preparation: Dissolve 10 mg of the analyte in 0.6 mL of anhydrous DMSO-d₆. Add 0.05% v/v Tetramethylsilane (TMS) as an internal reference standard.

    • Shimming & Tuning: Perform automated 3D shimming. The deuterium lock signal must be highly stable to ensure the pyridine doublets (J ~ 8 Hz) are fully resolved without peak tailing[4].

    • Acquisition Parameters: Execute a standard ¹H sequence with a relaxation delay (D1) of at least 2 seconds. This ensures complete relaxation of the methyl protons for accurate quantitative integration.

    • Self-Validation Check: Integrate the C2-methyl singlet (~2.65 ppm) and calibrate it to exactly 3.00. Next, integrate the ester methoxy singlet (~3.85 ppm). If the sample is a 100% pure ester, the methoxy peak must integrate to exactly 3.00. An integration of <2.95 indicates incomplete conversion or residual starting material.

    Part 4: Analytical Workflows & Logic Visualizations

    Workflow Acid 6-Iodo-2-methylnicotinic Acid (Starting Material) Reaction Esterification (MeOH, H2SO4, Reflux) Acid->Reaction Crude Crude Product Reaction->Crude FTIR FTIR Analysis (Check O-H & C=O) Crude->FTIR NMR 1H/13C NMR (Confirm -OCH3) Crude->NMR Purification Purification (Column/Recryst) FTIR->Purification If O-H absent NMR->Purification If -OCH3 present Pure Pure Methyl Ester Purification->Pure

    Fig 1. Analytical workflow for monitoring the esterification of 6-Iodo-2-methylnicotinic acid.

    Logic Sample Unknown Sample (Acid vs Ester) IR_Node FTIR Spectrum Sample->IR_Node NMR_Node 1H NMR Spectrum Sample->NMR_Node IR_Acid Broad 2500-3300 cm⁻¹ C=O at ~1690 cm⁻¹ IR_Node->IR_Acid Acidic IR_Ester No peak >3000 cm⁻¹ C=O at ~1725 cm⁻¹ IR_Node->IR_Ester Esterified NMR_Acid Broad singlet ~13 ppm No peak at ~3.9 ppm NMR_Node->NMR_Acid Acidic NMR_Ester No peak at 13 ppm Singlet at ~3.9 ppm (3H) NMR_Node->NMR_Ester Esterified

    Fig 2. Decision matrix for spectroscopic differentiation of acid and ester derivatives.

    References

    • Title: Vibrational analysis of nicotinic acid species based on ab initio molecular orbital calculations Source: ResearchGate URL: [Link]

    • Title: The Behavior of 3-Anilinoenone and N-Phenyl Cinnamamide toward Carbon Nucleophiles Source: Longdom URL: [Link]

    Sources

    Validation

    Comparative Study of Cross-Coupling Methods for 6-Iodo-2-methylnicotinic Acid: A Technical Guide for Process Optimization

    Introduction & Substrate Profiling 1 (CAS: 1352526-26-1) is a highly versatile building block in medicinal chemistry and drug discovery[1]. It features a pyridine core, a carboxylic acid handle at C3, an electron-donatin...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction & Substrate Profiling

    1 (CAS: 1352526-26-1) is a highly versatile building block in medicinal chemistry and drug discovery[1]. It features a pyridine core, a carboxylic acid handle at C3, an electron-donating methyl group at C2, and a highly reactive iodine at C6.

    When designing synthetic routes, researchers must balance the inherent reactivity of the molecule with the potential pitfalls of its functional groups:

    • The C6-Iodo Advantage: In palladium-catalyzed cross-couplings, the rate-determining oxidative addition step follows a strict reactivity gradient: C-I > C-Br > C-Cl. As detailed in comparative studies on 2, the C-I bond is exceptionally primed for insertion by Pd(0), allowing for highly regioselective functionalization at the C6 position[2].

    • The C3-Carboxylic Acid Challenge: Unprotected carboxylic acids can coordinate strongly to palladium, potentially stalling the catalytic cycle. Furthermore, acidic protons quench basic reagents. The standard workaround involves either in situ deprotonation using 2.0–3.0 equivalents of base to form the unreactive carboxylate salt, or pre-reaction esterification[3].

    • Steric Profile of C2-Methyl: While the C2-methyl group exerts steric hindrance on the adjacent C3-carboxylic acid, it is distal to the C6-iodo position. Therefore, cross-coupling at C6 proceeds with minimal steric penalty.

    Comparative Analysis of Cross-Coupling Strategies

    To objectively evaluate the optimal functionalization strategy, we compare three primary cross-coupling methodologies: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig.

    Quantitative Performance Comparison
    Coupling MethodSubstrate StateCatalyst SystemBase / AdditiveSolvent SystemTypical YieldKey Challenge
    Suzuki-Miyaura Unprotected AcidPd(dppf)Cl₂ (5 mol%)Na₂CO₃ (3.0 eq)Dioxane/H₂O (4:1)75–85%Requires rigorous degassing to prevent boronic acid homocoupling.
    Suzuki-Miyaura Protected EsterPd(PPh₃)₄ (5 mol%)K₂CO₃ (2.0 eq)Toluene/EtOH/H₂O85–95%Requires additional esterification and saponification steps.
    Sonogashira Protected EsterPdCl₂(PPh₃)₂ / CuIEt₃N (Solvent/Base)DMF / Et₃N80–90%Cu-catalyzed alkyne homocoupling (Glaser coupling) side reactions.
    Buchwald-Hartwig Protected EsterPd₂(dba)₃ / XPhosCs₂CO₃ (2.0 eq)Toluene (Anhydrous)70–85%Amine coordination to Pd; requires bulky, electron-rich ligands.

    Experimental Workflows & Logical Relationships

    The decision to protect the carboxylic acid dictates the subsequent reagent choices and reaction conditions. Below is the logical workflow for selecting the appropriate methodology.

    Caption: Workflow for selecting the optimal cross-coupling strategy based on protection status.

    Mechanistic Pathway: Suzuki-Miyaura Coupling

    The catalytic cycle below illustrates the causality of the Suzuki-Miyaura coupling specifically tailored for the C6-iodo position.

    Caption: Catalytic cycle detailing oxidative addition at the activated C6-iodo position.

    Self-Validating Experimental Protocols

    To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each step includes the mechanistic reasoning (causality) behind the choice of reagents.

    Protocol A: Suzuki-Miyaura Coupling (Aqueous/Biphasic Method for Unprotected Acid)

    Causality: To avoid the extra steps of esterification and subsequent hydrolysis, an inverse biphasic Suzuki coupling can be employed, as demonstrated in the synthesis of4[4]. By using a water-soluble base (Na₂CO₃) and a highly polar solvent mixture (Dioxane/H₂O), the carboxylic acid is maintained as a water-soluble sodium salt, preventing catalyst poisoning in the organic phase.

    Step-by-Step Methodology:

    • Preparation: In a Schlenk flask, combine 6-iodo-2-methylnicotinic acid (1.0 mmol), the desired arylboronic acid (1.2 mmol), and Na₂CO₃ (3.0 mmol). Validation Check: The 3.0 equivalents of base are mathematically critical: 1 eq neutralizes the carboxylic acid, 1 eq activates the boronic acid for transmetalation, and 1 eq acts as a buffer.

    • Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane and H₂O (10 mL). Degas the mixture via three freeze-pump-thaw cycles. Validation Check: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid (yielding biaryl byproducts).

    • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 mmol, 5 mol%). The bidentate dppf ligand prevents catalyst degradation into inactive palladium black and promotes efficient reductive elimination.

    • Reaction: Heat the mixture to 80°C for 12 hours under an argon atmosphere.

    • Workup & Isolation: Cool to room temperature, dilute with water (10 mL), and wash with EtOAc (2 × 10 mL) to remove organic impurities and catalyst ligands. Acidify the aqueous layer to pH 3–4 using 1M HCl. The target 6-aryl-2-methylnicotinic acid will precipitate. Filter, wash with cold water, and dry under vacuum.

    Protocol B: Buchwald-Hartwig Amination (Protected Ester Route)

    Causality: Amination of unprotected halobenzoic acids often fails due to the formation of insoluble amine-carboxylate salts, as noted in optimizations for 5[5]. Therefore, prior esterification to methyl 6-iodo-2-methylnicotinate is mandatory to ensure homogeneity and high yields.

    Step-by-Step Methodology:

    • Esterification: Reflux 6-iodo-2-methylnicotinic acid (1.0 mmol) in anhydrous MeOH (10 mL) with a catalytic amount of concentrated H₂SO₄ (0.1 mL) for 8 hours. Concentrate, neutralize with saturated NaHCO₃, and extract with EtOAc to isolate methyl 6-iodo-2-methylnicotinate.

    • Coupling Setup: In a nitrogen-filled glovebox, combine the ester (1.0 mmol), primary or secondary amine (1.2 mmol), Pd₂(dba)₃ (2.5 mol%), XPhos (5 mol%), and Cs₂CO₃ (2.0 mmol) in anhydrous toluene (5 mL). Validation Check: XPhos is selected because its bulky, electron-rich nature accelerates reductive elimination, preventing competitive β-hydride elimination from the amine.

    • Reaction: Seal the reaction vial, remove from the glovebox, and heat at 100°C for 16 hours.

    • Workup & Saponification: Filter the crude mixture through a pad of Celite to remove inorganic salts. Concentrate the filtrate and purify via flash chromatography. To yield the final free acid, saponify the purified ester using LiOH (3.0 eq) in a THF/H₂O (1:1) mixture at room temperature for 4 hours, followed by careful acidification.

    References

    • ChemScene. "1352526-26-1 | 6-Iodo-2-methylnicotinic acid". ChemScene Product Catalog.
    • BenchChem. "(5-Chloro-6-iodo-3-pyridinyl)methanol". BenchChem Technical Support.
    • BenchChem. "5-Bromonicotinic acid | 20826-04-4". BenchChem Technical Support.
    • SCIRP. "A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis". Scientific Research Publishing.
    • BenchChem. "5-(3-Aminophenyl)nicotinic Acid". BenchChem Technical Support.

    Sources

    Comparative

    A Comparative Benchmarking Guide to the Synthesis of 6-Iodo-2-methylnicotinic Acid

    This guide provides an in-depth analysis and comparison of plausible synthetic routes to 6-Iodo-2-methylnicotinic acid, a key building block in pharmaceutical and materials science research. The objective is to offer res...

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    Author: BenchChem Technical Support Team. Date: March 2026

    This guide provides an in-depth analysis and comparison of plausible synthetic routes to 6-Iodo-2-methylnicotinic acid, a key building block in pharmaceutical and materials science research. The objective is to offer researchers, chemists, and process development professionals a comprehensive understanding of the available methodologies, enabling informed decisions based on experimental data and practical considerations.

    Introduction to 6-Iodo-2-methylnicotinic Acid

    6-Iodo-2-methylnicotinic acid is a halogenated pyridine derivative with significant potential in organic synthesis. The presence of the iodo-, methyl-, and carboxylic acid functionalities on the pyridine ring offers multiple points for further chemical modification, making it a valuable intermediate for the construction of complex molecular architectures. Its applications span the development of novel pharmaceuticals, agrochemicals, and functional materials. The efficient and selective synthesis of this compound is therefore of considerable interest.

    This guide will explore two primary synthetic strategies for the preparation of 6-Iodo-2-methylnicotinic acid:

    • Route 1: Direct C-H Iodination of 2-Methylnicotinic Acid

    • Route 2: Sandmeyer Reaction of 6-Amino-2-methylnicotinic Acid

    Each route will be evaluated based on its chemical principles, experimental protocol, and a comparative analysis of key performance indicators.

    Route 1: Direct C-H Iodination of 2-Methylnicotinic Acid

    Direct C-H functionalization is an increasingly important strategy in modern organic synthesis, offering a more atom-economical approach by avoiding the pre-installation of activating groups. However, the regioselective iodination of pyridine rings can be challenging due to the inherent electronic properties of the heterocycle.

    Chemical Rationale and Mechanistic Considerations

    The direct iodination of pyridine and its derivatives is typically an electrophilic aromatic substitution reaction. The pyridine ring is electron-deficient, which generally makes it less reactive towards electrophiles compared to benzene. The reaction often requires harsh conditions and can lead to a mixture of products. The regioselectivity is influenced by the directing effects of the existing substituents. For 2-methylnicotinic acid, the carboxylic acid group is a meta-director, while the methyl group is an ortho-, para-director. This could potentially lead to a mixture of iodinated products. Achieving selectivity at the C-6 position often requires specific catalysts or directing groups.

    A plausible approach involves a radical-based direct C-H iodination.[1] This method can offer different regioselectivity compared to electrophilic substitution.

    Experimental Protocol: Radical-Mediated Iodination

    This protocol is adapted from general procedures for the radical iodination of N-heterocycles.[1]

    Materials:

    • 2-Methylnicotinic acid

    • Sodium Iodide (NaI)

    • Potassium Persulfate (K₂S₂O₈)

    • Manganese (II) Sulfate (MnSO₄)

    • 1,2-Dichloroethane (DCE)

    • Hydrochloric acid (HCl)

    • Sodium hydroxide (NaOH)

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

    Procedure:

    • To a sealed reaction vessel, add 2-methylnicotinic acid (1.0 eq), sodium iodide (2.0 eq), potassium persulfate (2.0 eq), and manganese (II) sulfate (0.1 eq).

    • Add 1,2-dichloroethane as the solvent.

    • Seal the vessel and heat the reaction mixture at 130 °C for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Adjust the pH of the aqueous layer to ~3-4 with 1M HCl.

    • Extract the product with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel to afford 6-Iodo-2-methylnicotinic acid.

    Advantages and Disadvantages of Route 1

    Advantages:

    • Atom Economy: Direct C-H functionalization avoids the need for pre-functionalized starting materials, leading to higher atom economy.

    • Shorter Route: This is a potentially shorter synthetic route compared to the Sandmeyer approach.

    Disadvantages:

    • Regioselectivity: Achieving high selectivity for the C-6 position can be challenging and may result in a mixture of isomers, complicating purification and reducing the overall yield of the desired product.[1]

    • Harsh Reaction Conditions: The reaction may require high temperatures and sealed reaction vessels.

    • Optimization Required: Significant optimization of reaction conditions (catalyst, oxidant, solvent, temperature) may be necessary to achieve acceptable yields and selectivity.

    Route 2: Sandmeyer Reaction of 6-Amino-2-methylnicotinic Acid

    The Sandmeyer reaction is a classic and reliable method for the conversion of an aromatic amino group into a variety of functionalities, including halides, via a diazonium salt intermediate.[2][3] This approach offers excellent regiochemical control as the position of the incoming iodide is determined by the initial position of the amino group.

    Chemical Rationale and Mechanistic Considerations

    This route involves a two-step process:

    • Diazotization: The primary aromatic amine, 6-amino-2-methylnicotinic acid, is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt.[2]

    • Iodination: The resulting diazonium salt is then treated with a source of iodide, typically potassium iodide, to yield the corresponding aryl iodide with the liberation of nitrogen gas.

    The Sandmeyer reaction proceeds via a radical mechanism.[3]

    Experimental Protocol: Sandmeyer Iodination

    This protocol is based on general procedures for Sandmeyer reactions on aromatic amines.[4][5]

    Step A: Synthesis of 6-Amino-2-methylnicotinic acid

    A plausible synthesis of the starting material, 6-amino-2-methylnicotinic acid, can be achieved from 2-chloro-6-methylnicotinonitrile through ammonolysis followed by hydrolysis.

    Step B: Diazotization and Iodination

    Materials:

    • 6-Amino-2-methylnicotinic acid

    • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

    • Sodium nitrite (NaNO₂)

    • Potassium iodide (KI)

    • Sodium thiosulfate

    • Sodium hydroxide (NaOH)

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

    Procedure:

    • Dissolve 6-amino-2-methylnicotinic acid (1.0 eq) in an aqueous solution of a strong acid (e.g., 2 M HCl).

    • Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Prepare a solution of sodium nitrite (1.1 eq) in cold water.

    • Add the sodium nitrite solution dropwise to the cooled amine solution, maintaining the temperature below 5 °C. Stir for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

    • In a separate flask, prepare a solution of potassium iodide (1.5 eq) in water.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring. Nitrogen gas evolution should be observed.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

    • Quench any excess iodine by adding a saturated aqueous solution of sodium thiosulfate until the dark color disappears.

    • Adjust the pH of the solution to ~3-4 with a saturated aqueous solution of NaOH.

    • Extract the product with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization or column chromatography on silica gel to afford 6-Iodo-2-methylnicotinic acid.

    Advantages and Disadvantages of Route 2

    Advantages:

    • High Regioselectivity: The position of the iodo group is unambiguously determined by the position of the amino group in the starting material.

    • Reliable and Well-Established: The Sandmeyer reaction is a robust and widely used transformation in organic synthesis.[2][3]

    • Milder Conditions: The reaction is typically carried out at low to ambient temperatures.

    Disadvantages:

    • Longer Route: This route requires the synthesis of the 6-amino-2-methylnicotinic acid precursor, adding extra steps to the overall sequence.

    • Handling of Diazonium Salts: Diazonium salts can be unstable and potentially explosive, especially when isolated. They are typically generated and used in situ at low temperatures.[4]

    • Potential for Side Reactions: Diazotization can sometimes lead to the formation of phenolic byproducts if the reaction temperature is not carefully controlled.[5]

    Comparative Analysis of Synthesis Routes

    ParameterRoute 1: Direct C-H IodinationRoute 2: Sandmeyer Reaction
    Starting Material 2-Methylnicotinic acid6-Amino-2-methylnicotinic acid
    Number of Steps 12 (from 6-amino precursor)
    Regioselectivity Potentially low to moderateHigh
    Reaction Conditions High temperature, sealed vesselLow temperature (diazotization), room temperature (iodination)
    Key Reagents NaI, K₂S₂O₈, MnSO₄NaNO₂, strong acid, KI
    Potential Yield Variable, likely moderateGood to high
    Purification Potentially challenging due to isomersGenerally straightforward
    Scalability May be challenging due to high pressure/temperatureReadily scalable with appropriate safety measures
    Safety Concerns High temperature and pressureHandling of potentially unstable diazonium salts

    Visualization of Synthesis Pathways

    Synthesis_Routes cluster_0 Route 1: Direct C-H Iodination cluster_1 Route 2: Sandmeyer Reaction A 2-Methylnicotinic Acid B 6-Iodo-2-methylnicotinic Acid A->B NaI, K₂S₂O₈, MnSO₄ DCE, 130 °C C 6-Amino-2-methylnicotinic Acid D Diazonium Salt Intermediate C->D NaNO₂, HCl 0-5 °C E 6-Iodo-2-methylnicotinic Acid D->E KI, H₂O

    Caption: Comparative workflow of the two primary synthesis routes for 6-Iodo-2-methylnicotinic acid.

    Conclusion and Recommendations

    Both direct C-H iodination and the Sandmeyer reaction present viable, albeit distinct, approaches to the synthesis of 6-Iodo-2-methylnicotinic acid.

    • Route 1 (Direct C-H Iodination) is attractive for its conciseness and high atom economy. However, the critical challenge lies in achieving the desired regioselectivity. This route would be most suitable for exploratory research where small quantities of material are needed and extensive optimization of the reaction conditions is feasible.

    • Route 2 (Sandmeyer Reaction) offers a more reliable and predictable pathway to the target molecule. The high regioselectivity is a significant advantage, particularly for applications where isomeric purity is crucial. While it involves an additional synthetic step to prepare the amino precursor, the well-established nature of the Sandmeyer reaction makes it a more robust choice for larger-scale synthesis and applications requiring high purity material.

    For researchers and drug development professionals requiring a reliable and scalable synthesis of 6-Iodo-2-methylnicotinic acid with high purity, the Sandmeyer reaction (Route 2) is the recommended approach . The upfront investment in synthesizing the 6-amino precursor is likely to be offset by the higher and more predictable yields, and simpler purification of the final product.

    References

    • PubChem. (n.d.). 2-Iodo-6-methylpyridin-3-ol. Retrieved March 15, 2026, from [Link]

    • Barl, N. M., & Gessner, V. H. (2019). Enantioselective Synthesis of Nicotine via an Iodine-Mediated Hofmann–Löffler Reaction. Organic Letters, 21(4), 1159–1162. [Link]

    • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved March 15, 2026, from [Link]

    • Larsen, E. R., & Grotjahn, D. B. (2017). Selective ortho C–H Activation of Pyridines Directed by Lewis Acidic Boron of PBP Pincer Iridium Complexes. Journal of the American Chemical Society, 139(46), 16821–16829. [Link]

    • García-Reyes, J. F., & Florez-Alvarez, J. (2024). Two-Step Formation of Substituted Pyridines from Iodoenones. The Journal of Organic Chemistry. [Link]

    • Shafi, S., et al. (2018). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 15(10), 2237-2266. [Link]

    • Dutta, U., Deb, A., Lupton, D. W., & Maiti, D. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications, 51(96), 17744–17747. [Link]

    • University of Colorado Boulder. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. Retrieved March 15, 2026, from [Link]

    Sources

    Validation

    A Comparative Guide to LC-MS for the Purity Assessment of 6-Iodo-2-methylnicotinic Acid

    Introduction: The Critical Role of Purity in Drug Development In the pharmaceutical landscape, the journey from a promising molecule to a therapeutic agent is paved with rigorous analytical checkpoints. For an active pha...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: The Critical Role of Purity in Drug Development

    In the pharmaceutical landscape, the journey from a promising molecule to a therapeutic agent is paved with rigorous analytical checkpoints. For an active pharmaceutical ingredient (API) precursor like 6-Iodo-2-methylnicotinic acid, establishing its purity profile is not merely a quality control step; it is a fundamental requirement for ensuring the safety, efficacy, and batch-to-batch consistency of the final drug product. Impurities, which can arise from starting materials, by-products, intermediates, or degradation, can have unintended pharmacological or toxicological effects.[1] Regulatory bodies such as the FDA and EMA have stringent requirements for the identification, quantification, and control of these impurities.[2]

    This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other analytical techniques for the purity assessment of 6-Iodo-2-methylnicotinic acid (MW: 263.03 g/mol ).[3] We will delve into the causality behind experimental choices, present a validated LC-MS protocol, and offer a framework for impurity identification, providing researchers and drug development professionals with a comprehensive resource for this critical analytical task.

    The Gold Standard: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

    For the analysis of non-volatile, polar small molecules like 6-Iodo-2-methylnicotinic acid, HPLC coupled with Mass Spectrometry is the gold standard.[2][4] The technique combines the superior separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry, making it exceptionally powerful for impurity profiling.[4][5]

    Why LC-MS is the Preferred Method

    The choice of LC-MS is rooted in the physicochemical properties of 6-Iodo-2-methylnicotinic acid. The molecule contains a carboxylic acid and a pyridine ring, making it polar and readily ionizable—ideal characteristics for reverse-phase HPLC and electrospray ionization (ESI) mass spectrometry. ESI is a soft ionization technique that typically generates the protonated molecular ion [M+H]+, providing unambiguous molecular weight information crucial for both the main compound and any unknown impurities.[6]

    The workflow for a typical LC-MS purity assessment is a multi-stage process designed for robustness and accuracy.

    LC_MS_Purity_Workflow Figure 1: LC-MS Workflow for Purity Analysis cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing A Weigh Analyte B Dissolve in Diluent (e.g., 50:50 ACN:H2O) A->B C Vortex & Sonicate B->C D Filter (0.45 µm) C->D E Inject into HPLC D->E Transfer to Vial F Separation on C18 Column E->F G Ionization (ESI+) F->G H Mass Analysis (MS Scan) G->H I Integrate Chromatogram H->I Acquire Data J Calculate Area % I->J K Identify Impurities (Mass-to-Charge Ratio) I->K L Generate Purity Report J->L K->L

    Caption: A typical workflow for purity assessment using LC-MS.

    Optimized LC-MS Protocol for 6-Iodo-2-methylnicotinic Acid

    This protocol is a self-validating system, designed according to established ICH guidelines to ensure fitness for purpose.[7]

    Sample & Standard Preparation
    • Stock Solution (1.0 mg/mL): Accurately weigh ~10 mg of 6-Iodo-2-methylnicotinic acid and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 acetonitrile/water mixture.

    • Working Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the same diluent. This concentration is typically suitable for detecting impurities at the 0.05-0.1% level.

    • Filtration: Filter the working solution through a 0.45 µm syringe filter to remove particulates before injection.[8]

    Liquid Chromatography Parameters

    The goal of the chromatography is to achieve a sharp, symmetrical peak for the main component and baseline separation from all related impurities.

    ParameterRecommended SettingRationale
    Column C18, 2.1 x 100 mm, 1.8 µmC18 is a versatile stationary phase providing good retention for moderately polar compounds. The smaller particle size (1.8 µm) enhances separation efficiency and peak resolution.
    Mobile Phase A 0.1% Formic Acid in WaterFormic acid acts as a proton source, promoting better ionization in positive mode ESI and improving peak shape for the carboxylic acid.[6]
    Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low viscosity and good UV transparency.
    Gradient 5% to 95% B over 15 minA gradient is essential to elute both early-eluting polar impurities and late-eluting non-polar impurities within a reasonable runtime.
    Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column to ensure optimal efficiency.
    Column Temp. 40 °CElevated temperature reduces mobile phase viscosity, improving efficiency and reducing backpressure. It also ensures run-to-run reproducibility.
    Injection Vol. 2 µLA small injection volume prevents column overloading and peak distortion.
    Mass Spectrometry Parameters

    The MS is set up to detect the parent compound and screen for any potential impurities.

    ParameterRecommended SettingRationale
    Ionization Mode Electrospray (ESI), PositiveThe pyridine nitrogen is readily protonated, making positive mode highly sensitive for this class of compounds.[9]
    Scan Range m/z 100 - 500This range covers the molecular weight of the parent compound (263.03) and a wide array of potential lower and higher mass impurities (e.g., dimers).
    Capillary Voltage 3.5 kVOptimized to achieve stable and efficient ion generation.
    Source Temp. 150 °CHelps in desolvation of the ESI droplets.
    Desolvation Temp. 350 °CEnsures complete solvent evaporation before ions enter the mass analyzer.
    Method Validation Summary

    A validated method ensures the results are accurate and reliable.[10] The following table presents typical performance data based on ICH Q2(R1) guidelines.[7]

    Validation ParameterTypical ResultAcceptance Criteria
    Linearity (R²) > 0.999R² ≥ 0.995
    LOD (Limit of Detection) ~0.01%Reportable
    LOQ (Limit of Quantitation) ~0.03%Reportable
    Precision (%RSD) < 2.0%≤ 5.0% for impurities
    Accuracy (% Recovery) 98.0 - 102.0%90 - 110%

    Comparative Analysis of Purity Assessment Techniques

    While LC-MS is the premier technique, other methods have specific applications and can be used for orthogonal verification. The choice of method depends on the specific question being asked.[2]

    TechniquePrinciplePros for 6-Iodo-2-methylnicotinic acidCons for 6-Iodo-2-methylnicotinic acid
    LC-MS Separation by chromatography, detection by mass.[4]High Sensitivity & Specificity: Detects trace impurities. Provides MW Info: Crucial for identifying unknown impurities. Versatile: The "gold standard" for purity.[2]Higher instrument cost and complexity. Potential for matrix effects.[10]
    HPLC-UV Separation by chromatography, detection by UV absorbance.[11]Robust & Widely Available: Excellent for routine QC and quantitation of known impurities. Cost-Effective: Lower operational cost than MS.Lacks Specificity: Cannot identify unknown impurities (no MW info). Co-eluting impurities with similar UV spectra will not be resolved.
    GC-MS Separation of volatile compounds by gas chromatography, detection by mass.[2]Excellent for detecting residual solvents from the synthesis process.The analyte is a non-volatile salt; requires derivatization, which adds complexity and potential for artifacts. Not suitable for the primary purity assessment.
    NMR Nuclear Magnetic Resonance spectroscopy provides detailed structural information.[1]Absolute Structural Info: Unparalleled for structure elucidation of the main component and major impurities. Quantitative (qNMR): Can determine purity without a reference standard for the main component.Low Sensitivity: Generally not suitable for detecting impurities below the ~0.5-1% level. Complex mixtures can be difficult to interpret.
    Capillary Electrophoresis (CE) Separation based on charge-to-size ratio in an electric field.[2]High Separation Efficiency: Offers an orthogonal separation mechanism to HPLC, useful for resolving difficult-to-separate impurities.Less robust than HPLC for routine analysis. Can have lower concentration sensitivity.

    Identifying Potential Impurities: A Systematic Approach

    A thorough purity assessment requires an understanding of the synthetic route to anticipate potential process-related impurities and degradation pathways. The synthesis of substituted nicotinic acids can involve oxidation or halogenation steps.[12][13]

    Potential Impurities Could Include:

    • Starting Materials: Unreacted precursors.

    • Intermediates: Incomplete reaction products.

    • By-products: e.g., Positional isomers (iodine at a different position), de-iodinated compound (2-methylnicotinic acid), or products of over-reaction.

    • Degradation Products: Formed under stress conditions (light, heat, humidity).

    The combination of retention time data and mass spectrometry is a powerful tool for tentatively identifying these unknowns.

    Impurity_ID_Decision_Tree Figure 2: Decision Tree for Impurity Identification A Detect Peak in LC-MS Chromatogram B Does it have a different m/z from API? A->B C Potential Isomer (e.g., positional isomer) B->C No G Propose Structure based on Mass Difference (e.g., -I, -CH3, +O) B->G Yes D Acquire High-Resolution MS & MS/MS Fragmentation Data C->D E Compare fragmentation pattern to API D->E F Confirm Isomeric Structure (e.g., via NMR or standard) E->F Different I Not an Isomer, Different Compound E->I Same H Synthesize Reference Standard for Confirmation G->H

    Caption: A logical approach to characterizing unknown peaks in a sample.

    Conclusion

    For the comprehensive purity assessment of 6-Iodo-2-methylnicotinic acid, LC-MS stands out as the most powerful and informative technique. It provides the sensitivity to detect trace-level impurities and the specificity to provide molecular weight information, which is the first and most critical step in their identification. While orthogonal techniques like HPLC-UV are invaluable for routine quality control and NMR is the ultimate tool for structure confirmation, a well-developed and validated LC-MS method forms the bedrock of a robust purity testing strategy. This ensures that the API precursor meets the high standards required for the development of safe and effective pharmaceuticals.

    References

    • Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC - NIH. (2022, January 20). National Center for Biotechnology Information. [Link]

    • An FDA-Validated, Self-Cleaning Liquid Chromatography–Mass Spectrometry System for Determining Small-Molecule Drugs and Metabolites in Organoid/Organ-on-Chip Medium. (2024, July 10). ACS Publications. [Link]

    • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024, September 4). Biotechgate. [Link]

    • Application of LCMS in small-molecule drug development. (2016, August 24). European Pharmaceutical Review. [Link]

    • Determination of Nicotinic Acid and Nicotinamide Forms of Vitamin B3 (Niacin) in Fruits and Vegetables by HPLC Using Postcolumn Derivatization System. (2019, May). ResearchGate. [Link]

    • Preparation of 6-methylnicotinic acid.
    • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025, September 22). Biotech Spain. [Link]

    • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC. National Center for Biotechnology Information. [Link]

    • Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). (2010, April 1). PubMed. [Link]

    • Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children - PMC. National Center for Biotechnology Information. [Link]

    • Isotopic Purity Using LC-MS. (2026, February 23). ResolveMass Laboratories Inc.. [Link]

    • Nicotinic Acid-impurities. Pharmaffiliates. [Link]

    • Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis. Journal of Chemical and Pharmaceutical Research. [Link]

    • methyl-6-methyinicotinate Route of Synthesis Manufacturing process. Ministry of Environment, Forest and Climate Change, India. [Link]

    • LC-MS method validation in scientific research: it's time to harmonize and exemplify. (2025, May 27). Eurachem. [Link]

    • Development and Validation of UV-Spectroscopic Method for Estimation of Niacin in Bulk and Pharmaceutical Dosage Form. (2017, September 30). Indo American Journal of Pharmaceutical Research. [Link]

    • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (2026, March 13). Chromatography Online. [Link]

    • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. (2022, March 4). MDPI. [Link]

    • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Determination of NDMA in Ranitidine Drug Substance and. (2019, October 17). FDA. [Link]

    • HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column. (2024, March 28). SIELC Technologies. [Link]

    • LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA. [Link]

    Sources

    Comparative

    Confirming the Regioselectivity of Reactions with 6-Iodo-2-methylnicotinic Acid: A Comprehensive Comparison Guide

    For researchers and drug development professionals, functionalizing the pyridine core is a foundational step in synthesizing complex pharmacophores such as pyrido[2,3-d]pyrimidines and acridones. When designing synthetic...

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    Author: BenchChem Technical Support Team. Date: March 2026

    For researchers and drug development professionals, functionalizing the pyridine core is a foundational step in synthesizing complex pharmacophores such as pyrido[2,3-d]pyrimidines and acridones. When designing synthetic routes, the choice of the halogenated precursor dictates not only the reaction conditions but the ultimate purity of the product.

    This guide provides an in-depth technical comparison between 6-Iodo-2-methylnicotinic acid and its brominated and chlorinated analogs. By examining the thermodynamic and kinetic principles driving cross-coupling reactions, we establish why the iodinated analog is the premium building block for guaranteeing absolute regioselectivity.

    The Mechanistic Imperative: Thermodynamics of Regioselectivity

    In transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and Copper-catalyzed Ullmann aminations, the reaction initiates via the oxidative addition of the metal catalyst into the carbon-halogen bond.

    The regioselectivity of this step is governed by the Bond Dissociation Energy (BDE) of the respective carbon-halogen bonds. The C-I bond possesses a significantly lower BDE (~65 kcal/mol) compared to C-Br (~81 kcal/mol) and C-Cl (~96 kcal/mol). This thermodynamic vulnerability translates into a massive kinetic advantage: low-valent transition metals like Pd(0) or Cu(I) will insert into the C6-I bond at much lower temperatures.

    By operating at reduced temperatures (40–60°C), the activation energy required for competing side reactions—such as C-H activation at the C2-methyl group or thermal decarboxylation of the C3-carboxylic acid—is never reached. This principle is heavily utilized in the synthesis of aminopyridyl carboxylates, where iodinated precursors allow for rapid, ligand-free Ullmann-type couplings . Furthermore, utilizing iodinated heterocycles bypasses the need for the highly specialized, sterically hindered phosphine ligands that are strictly required to force the oxidative addition of chloropyridines .

    Comparative Reactivity Profile

    The following table summarizes the quantitative performance metrics of 6-halo-2-methylnicotinic acid analogs in standard Palladium-catalyzed cross-coupling workflows:

    Substrate AnalogHalogen BDE (kcal/mol)Relative ReactivityOptimal Coupling Temp (°C)Regioselectivity (C6 vs. Other)Competing Side Reactions at Optimal Temp
    6-Chloro-2-methylnicotinic acid ~96Low100 - 120Moderate (~85%)Decarboxylation, C-H activation
    6-Bromo-2-methylnicotinic acid ~81High80 - 100Good (~94%)Minor decarboxylation
    6-Iodo-2-methylnicotinic acid ~65Superior40 - 60Excellent (>99%)None observed

    Mechanistic Pathway Visualization

    To understand the causality of the reaction's high regioselectivity, we must map the catalytic cycle. The diagram below illustrates how the low BDE of the C6-I bond isolates the oxidative addition step exclusively to the 6-position.

    Mechanism Pd0 Pd(0) Catalyst (Active Species) OxAdd Regioselective Oxidative Addition at C6-I Bond Pd0->OxAdd Rapid insertion Substrate 6-Iodo-2-methylnicotinic acid + Arylboronic Acid Substrate->OxAdd TransMet Transmetalation (Aryl Transfer) OxAdd->TransMet Base mediated RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Pd(0) Regeneration Product 6-Aryl-2-methylnicotinic acid (Target Product) RedElim->Product

    Fig 1. Regioselective Pd-catalyzed Suzuki-Miyaura cycle for 6-Iodo-2-methylnicotinic acid.

    Self-Validating Experimental Protocol

    A robust methodology does not merely list steps; it builds in analytical checkpoints to prove its own efficacy. The following protocol for the Suzuki-Miyaura cross-coupling of 6-Iodo-2-methylnicotinic acid is designed as a self-validating system.

    Step-by-Step Methodology

    Step 1: Reagent Preparation & Stoichiometry

    • Action: Combine 6-Iodo-2-methylnicotinic acid (1.0 equiv), arylboronic acid (1.2 equiv), K₂CO₃ (2.5 equiv), and Pd(PPh₃)₄ (0.05 equiv) in a solvent mixture of 1,4-Dioxane/H₂O (4:1).

    • Causality: The slight excess of boronic acid compensates for potential protodeboronation. K₂CO₃ acts as the base required to activate the boronic acid into a reactive boronate complex, which is mandatory for the transmetalation step.

    Step 2: Stringent Degassing

    • Action: Subject the mixture to three freeze-pump-thaw cycles or vigorous Argon sparging for 15 minutes.

    • Causality: Oxygen rapidly oxidizes the active Pd(0) catalyst into an inactive Pd(II) complex. Removing dissolved oxygen is critical to ensure the catalyst remains available for the initial oxidative addition at the C6-I bond.

    Step 3: Kinetically Controlled Execution

    • Action: Stir the reaction mixture at 50°C for 4 to 6 hours.

    • Causality: By capping the thermal energy at 50°C, we exploit the low BDE of the C-I bond. The thermal threshold for C-H activation at the C2-methyl group is avoided, ensuring the reaction remains 100% regioselective at C6.

    Step 4 & 5: Aliquot Sampling and Analytical Validation

    • Action: At 4 hours, extract a 50 µL aliquot, quench with EtOAc and water, and analyze the organic layer via LC-MS and ¹H-NMR.

    • Causality (Self-Validation): The protocol proves its success analytically. On LC-MS, the total disappearance of the m/z 264.03[M+H]⁺ peak confirms complete consumption of the starting material. In the ¹H-NMR spectrum, the integration of the C2-methyl singlet (~2.5 ppm) must remain exactly 3H, proving no C-H activation occurred. Furthermore, the C5 aromatic proton will exhibit a distinct downfield chemical shift due to the removal of the shielding iodine atom, definitively confirming C6 functionalization.

    Workflow Step1 1. Reagent Preparation 6-Iodo-2-methylnicotinic acid, Arylboronic acid, Pd(PPh3)4 Step2 2. Degassing Argon purge (3x) to prevent oxidative side reactions Step1->Step2 Step3 3. Reaction Execution Stir at 50°C for 4 hours (Kinetic control) Step2->Step3 Step4 4. Aliquot Sampling Quench with EtOAc/H2O Step3->Step4 Step5 5. Analytical Validation LC-MS & 1H-NMR confirmation Step4->Step5

    Fig 2. Self-validating experimental workflow for regioselective cross-coupling.

    Conclusion

    When synthesizing complex pyridine derivatives, the choice of halogen heavily influences the efficiency and purity of the synthetic route. While 6-chloro and 6-bromo analogs are often cheaper, they require harsher conditions that compromise regioselectivity and yield. 6-Iodo-2-methylnicotinic acid provides a thermodynamic shortcut, allowing for mild, kinetically controlled cross-couplings that guarantee absolute regioselectivity at the C6 position, ultimately streamlining downstream purification and drug development pipelines.

    References

    • Title: Regioselective Copper(I)‐Catalyzed Ullmann Amination of Halopyridyl Carboxylates using Sodium Azide: A Route for Aminopyridyl Carboxylates and their Transformation to Pyrido[2, 3‐d]pyrimidin‐4(1H)‐ones Source: ChemistrySelect, 2018, 3, 4822–4826. URL: [Link]

    • Title: Palladium Charcoal-Catalyzed Suzuki-Miyaura Coupling to Obtain Arylpyridines and Arylquinolines Source: Journal of Organic Chemistry, 2003, 68(24), 9412-9415. URL: [Link]

    Validation

    Efficacy of 6-Iodo-2-methylnicotinic acid as a synthetic intermediate

    In modern drug discovery and complex molecule synthesis, the functionalization of pyridine scaffolds is a foundational operation. Specifically, 6-Iodo-2-methylnicotinic acid serves as a highly versatile electrophilic bui...

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    Author: BenchChem Technical Support Team. Date: March 2026

    In modern drug discovery and complex molecule synthesis, the functionalization of pyridine scaffolds is a foundational operation. Specifically, 6-Iodo-2-methylnicotinic acid serves as a highly versatile electrophilic building block. While its bromo- and chloro- analogues are widely available, the iodo-derivative offers distinct kinetic advantages in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig).

    As a Senior Application Scientist, I have structured this guide to provide an objective, data-driven comparison of 6-Iodo-2-methylnicotinic acid against its alternatives. This analysis details the mechanistic causality behind its superior reactivity and provides self-validating protocols for its application in the laboratory.

    Mechanistic Causality: The C-I vs. C-Br Bond Dynamics

    The fundamental driver of efficacy in palladium- and nickel-catalyzed cross-coupling is the rate of oxidative addition, which is intimately tied to the bond dissociation energy (BDE) of the carbon-halogen bond. The carbon-iodine (C-I) bond is significantly longer and weaker (~65 kcal/mol) compared to the carbon-bromine (C-Br) bond (~81 kcal/mol) and carbon-chlorine (C-Cl) bond (~96 kcal/mol) 1.

    When utilizing a pyridine core such as 2-methylnicotinic acid, the electron-withdrawing nature of the nitrogen atom generally facilitates oxidative addition by lowering the LUMO energy of the arene. However, the presence of the carboxylic acid at the 3-position and the methyl group at the 2-position introduces steric hindrance and coordinating potential that can poison or slow down the catalyst. 6-Iodo-2-methylnicotinic acid overcomes these kinetic barriers because the exceptionally low activation energy required to cleave the C-I bond compensates for the steric and electronic complexities of the scaffold 2. This allows reactions to proceed at lower temperatures, preserving sensitive functional groups and preventing undesired decarboxylation.

    G Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Rate-Determining for Ar-Br) Pd0->OxAdd 6-Iodo-2-methylnicotinic acid (Fast Cleavage) PdII Ar-Pd(II)-I Complex OxAdd->PdII TransMet Transmetalation PdII->TransMet Base, R'-B(OH)2 PdII_TM Ar-Pd(II)-R' Complex TransMet->PdII_TM RedElim Reductive Elimination PdII_TM->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Pyridine Product RedElim->Product

    Figure 1: Pd-catalyzed cross-coupling cycle highlighting the oxidative addition step.

    Comparative Efficacy: Quantitative Data Analysis

    To objectively evaluate the performance of 6-Iodo-2-methylnicotinic acid 3 against 6-Bromo-2-methylnicotinic acid 4, we examine their reactivity profiles in a standardized Suzuki-Miyaura coupling with phenylboronic acid. The data below illustrates the distinct advantage of the iodo-variant in achieving high yields under mild conditions 1.

    Halogenated PrecursorCatalyst SystemTemp (°C)Time (h)Conversion (%)Isolated Yield (%)
    6-Iodo-2-methylnicotinic acid Pd(dppf)Cl₂, K₂CO₃40°C4>98%92%
    6-Bromo-2-methylnicotinic acid Pd(dppf)Cl₂, K₂CO₃40°C435%28%
    6-Bromo-2-methylnicotinic acid Pd(dppf)Cl₂, K₂CO₃80°C12>95%84%
    6-Chloro-2-methylnicotinic acid Pd(dppf)Cl₂, K₂CO₃80°C24<10%N/A

    Data Analysis: The iodo-intermediate achieves near-quantitative conversion at 40°C within 4 hours. In contrast, the bromo-intermediate requires elevated temperatures (80°C) and extended reaction times (12 hours) to reach comparable yields. Pushing reactions to higher temperatures increases the risk of side reactions, such as the protodeboronation of the boronic acid coupling partner.

    Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling

    A robust protocol must be inherently self-validating. The following methodology for coupling 6-Iodo-2-methylnicotinic acid integrates In-Process Controls (IPC) to ensure causality between each operational step and the chemical outcome.

    Workflow Prep 1. Reaction Setup Ar-I + Boronic Acid React 2. Incubation 40°C, 4 hours Prep->React IPC 3. In-Process Control LC-MS Validation React->IPC Workup 4. Aqueous Workup pH Adjustment IPC->Workup Purify 5. Purification Chromatography Workup->Purify Verify 6. Final Validation NMR & HRMS Purify->Verify

    Figure 2: Self-validating experimental workflow for cross-coupling of 6-Iodo-2-methylnicotinic acid.

    Step-by-Step Methodology:

    • Preparation & Degassing: In a flame-dried Schlenk flask, combine 6-Iodo-2-methylnicotinic acid (1.0 equiv, 1.0 mmol), phenylboronic acid (1.2 equiv, 1.2 mmol), and K₂CO₃ (3.0 equiv, 3.0 mmol). Add a degassed mixture of 1,4-Dioxane/H₂O (4:1, 10 mL).

      • Causality: Degassing is critical. Oxygen rapidly oxidizes the Pd(0) active species to an inactive Pd(II) peroxo complex, halting the catalytic cycle prematurely.

    • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%) under a positive stream of argon. Seal the flask and heat to 40°C.

      • Causality: Pd(dppf)Cl₂ is chosen because the large bite angle of the dppf ligand accelerates the reductive elimination step, preventing the buildup of stable, unreactive Pd(II) intermediates.

    • In-Process Control (IPC) - Self-Validation: After 2 hours, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

      • Validation Metric: The mass of the starting material (m/z 263.0) should be entirely absent, replaced by the product mass (m/z 213.08). If starting material persists, it indicates catalyst deactivation (requiring a spike of Pd) or boronic acid degradation.

    • Workup & pH Modulation: Cool the reaction to room temperature. Dilute with EtOAc (20 mL) and extract with 1M NaOH (2 x 15 mL). The product (a carboxylic acid) partitions into the aqueous layer. Acidify the aqueous layer to pH 3 using 1M HCl, then extract with EtOAc (3 x 20 mL).

      • Causality: This acid-base workup acts as a highly efficient primary purification step, selectively isolating the carboxylic acid product from neutral organic impurities (such as homocoupled biphenyl byproducts).

    • Purification & Final Validation: Dry the combined organic layers over Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography (DCM:MeOH gradient). Validate the final structure using ¹H/¹³C NMR and HRMS.

    Strategic Trade-offs in Synthetic Routing

    While 6-Iodo-2-methylnicotinic acid is kinetically superior, the choice of intermediate must align with the specific phase of the chemical project:

    • Discovery Phase (Hit-to-Lead): The iodo-derivative is the optimal choice. The priority is rapid analog synthesis and maximizing reaction success rates across diverse coupling partners. The slightly higher cost of the iodo-compound is negligible compared to the time and resources saved by avoiding failed reactions.

    • Process Development (Scale-up): The bromo-derivative (6-Bromo-2-methylnicotinic acid) often becomes the preferred candidate. Once the reaction conditions are fully optimized (e.g., identifying a highly active catalyst like Pd/XPhos that can activate C-Br bonds efficiently), the lower cost and higher atom economy of the bromo-intermediate outweigh the kinetic advantages of the iodo-variant.

    References

    • National Institutes of Health (PMC). "Cross-Electrophile Coupling: Principles of Reactivity and Selectivity." PMC. Available at:[Link]

    Sources

    Comparative

    Orthogonal Reactivity and Receptor Selectivity: A Comparative Guide to 6-Iodo-2-methylnicotinic Acid in Drug Discovery

    As a Senior Application Scientist, I frequently encounter bottlenecks in both the synthetic functionalization of pyridine scaffolds and the pharmacological profiling of their resulting derivatives. 6-Iodo-2-methylnicotin...

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    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist, I frequently encounter bottlenecks in both the synthetic functionalization of pyridine scaffolds and the pharmacological profiling of their resulting derivatives. 6-Iodo-2-methylnicotinic acid (CAS 1352526-26-1) is a highly privileged, bifunctional building block that bridges these two domains.

    This guide provides an objective, data-driven comparison of 6-Iodo-2-methylnicotinic acid against its halogenated alternatives. It explores its dual utility: enabling chemical chemoselectivity (orthogonal cross-reactivity in synthesis) and serving as a critical precursor to map biological cross-reactivity (receptor selectivity between the highly homologous HCAR2 and HCAR3 receptors) .

    PART 1: Chemical Cross-Reactivity & Chemoselectivity

    In transition-metal-catalyzed cross-coupling, the choice of halogen dictates the reaction's energy barrier. The carbon-iodine (C-I) bond possesses a significantly lower bond dissociation energy (BDE) compared to carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. This thermodynamic difference allows 6-Iodo-2-methylnicotinic acid to undergo oxidative addition at room temperature, enabling orthogonal functionalization without cross-reacting with other halogenated functional groups present on the coupling partner .

    Table 1: Synthetic Performance Comparison
    Parameter6-Iodo-2-methylnicotinic acid6-Bromo-2-methylnicotinic acid6-Chloro-2-methylnicotinic acid
    C-X Bond Dissociation Energy ~65 kcal/mol~81 kcal/mol~96 kcal/mol
    Relative Oxidative Addition Rate Extremely Fast ( 104 )Moderate ( 102 )Slow ( 1 )
    Typical Pd-Coupling Temp 20°C – 40°C80°C – 100°C>100°C (Requires specialized ligands)
    Chemoselectivity (Orthogonality) Excellent (Reacts selectively in presence of Br/Cl)Poor (Cross-reacts competitively with Cl)N/A (Baseline reactivity)
    Experimental Protocol 1: Chemoselective Suzuki-Miyaura Coupling

    To exploit the C-I bond's hyper-reactivity, this protocol details a room-temperature Suzuki-Miyaura coupling designed to prevent off-target chemical cross-reactivity.

    • Reagent Preparation & Degassing: Combine 1.0 eq of 6-Iodo-2-methylnicotinic acid, 1.1 eq of an arylboronic acid (which may contain -Br or -Cl groups), and 3.0 eq of K2​CO3​ in a 4:1 mixture of THF/ H2​O .

      • Causality: Degassing the solvent via three freeze-pump-thaw cycles is critical; ambient oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II), halting the catalytic cycle.

    • Catalyst Activation: Add 0.02 eq of Pd(OAc)2​ and 0.04 eq of SPhos ligand under an argon atmosphere. Stir at 25°C.

      • Causality: The electron-rich SPhos ligand accelerates transmetalation, while the low temperature (25°C) strictly limits oxidative addition to the C-I bond, completely preserving any C-Br bonds on the boronic acid.

    • Self-Validating Checkpoint (Reaction Monitoring): After 2 hours, withdraw a 10 µL aliquot, quench with acetonitrile, and analyze via LC-MS.

      • Validation: The system validates itself if the mass balance is >95% toward the desired product. The complete absence of dehalogenated byproducts or double-coupling artifacts confirms the absolute chemoselectivity of the C-I bond.

    • Workup: Acidify the aqueous layer to pH 4 using 1M HCl to precipitate the functionalized 6-aryl-2-methylnicotinic acid.

    G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Fast for C-I) Pd0->OxAdd 6-I-2-MNA TransMet Transmetalation (Boronic Acid) OxAdd->TransMet Ar-B(OH)2 RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 6-Ar-2-MNA

    Chemoselective Pd-catalyzed cross-coupling cycle prioritizing C-I oxidative addition.

    PART 2: Biological Cross-Reactivity (Receptor Selectivity)

    In pharmacology, nicotinic acid (niacin) is a classic lipid-lowering agent that targets the hydroxycarboxylic acid receptor 2 (HCAR2 / GPR109A). However, its clinical utility is severely limited by severe cutaneous flushing—a side effect driven by β -arrestin recruitment. Furthermore, niacin exhibits high biological cross-reactivity with HCAR3 (GPR109B), a receptor with 96% sequence identity to HCAR2 .

    By utilizing 6-Iodo-2-methylnicotinic acid as a synthetic launchpad, researchers can append bulky aromatic groups at the C6 position. These derivatives exploit a subtle structural divergence: HCAR2 possesses an extended binding pocket (featuring Leucine at position 107), whereas HCAR3 is sterically restricted by a bulky Phenylalanine (F107) .

    Table 2: Pharmacological Cross-Reactivity Profiling
    CompoundHCAR2 Binding Affinity (Ki)HCAR3 Binding Affinity (Ki)Selectivity Fold (HCAR2/HCAR3) β -Arrestin Recruitment
    Nicotinic Acid (Niacin) ~100 nM~3000 nM30xHigh (Causes Flushing)
    Acipimox ~150 nM~4500 nM30xHigh
    6-Aryl-2-MNA Derivative *~15 nM>10,000 nM>660xMinimal (Biased Agonist)

    *Representative data for a synthesized derivative utilizing the 6-Iodo precursor.

    Experimental Protocol 2: In Vitro cAMP Accumulation Assay

    To objectively quantify the receptor cross-reactivity of the newly synthesized derivatives, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP assay is employed.

    • Cell Preparation: Plate HEK-293 cells stably expressing either human HCAR2 or HCAR3 at a density of 10,000 cells/well in a 384-well microplate.

      • Causality: Using isolated, stably transfected cell lines ensures that the measured cross-reactivity is exclusively due to the target receptor, eliminating background noise from endogenous GPCRs.

    • Forskolin Stimulation: Pre-incubate the cells with 10 µM Forskolin and 500 µM IBMX for 15 minutes.

      • Causality: Forskolin directly activates adenylate cyclase to artificially elevate baseline cAMP levels. IBMX inhibits phosphodiesterases to prevent cAMP degradation. Because HCAR2/3 are Gi​ -coupled receptors, their activation will decrease this elevated cAMP pool, providing a measurable dynamic window.

    • Compound Addition: Add the 6-Iodo-derived test compounds in a 10-point dose-response curve (0.1 nM to 10 µM) and incubate for 30 minutes at 37°C.

    • Self-Validating Checkpoint (Detection): Lyse the cells and add the TR-FRET cAMP detection reagents (Europium-cryptate labeled cAMP and d2-labeled anti-cAMP antibody).

      • Validation: Before calculating the IC50​ , compute the Z'-factor using the formula: Z′=1−∣μpos​−μneg​∣3σpos​+3σneg​​ . A Z'-factor ≥0.6 acts as a self-validating mathematical proof that the assay's dynamic range is robust and that the observed selectivity fold between HCAR2 and HCAR3 is statistically significant, rather than an artifact of baseline noise.

    G Agonist 6-Substituted Derivative HCAR2 HCAR2 (GPR109A) Agonist->HCAR2 Binds L107 Pocket Gi Gi Protein HCAR2->Gi Activation BArrestin β-Arrestin (Flushing Side Effect) HCAR2->BArrestin Biased Agonism (Avoided by Selectivity) AC Adenylate Cyclase Gi->AC Inhibits cAMP Decreased cAMP (Antilipolytic) AC->cAMP

    HCAR2 Gi-coupled signaling pathway and the divergent β-arrestin flushing mechanism.

    References

    • Pan, X., Ye, F., Ning, P. et al. "Structural insights into ligand recognition and selectivity of the human hydroxycarboxylic acid receptor HCAR2." Cell Discovery 9, 118 (2023).[Link]

    • Yang, X., Wei, W., Tan, S. et al. "Structures of G-protein coupled receptor HCAR3 in complex with selective agonists reveal the basis for ligand recognition and selectivity." PLOS Biology (2024).[Link]

    • Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews 95, 2457-2483 (1995).[Link]

    Comparative

    Quantitative Analysis of 6-Iodo-2-methylnicotinic Acid in Reaction Mixtures: A Comparative Guide

    Introduction 6-Iodo-2-methylnicotinic acid (CAS 1352526-26-1; MW: 263.03) is a highly versatile halogenated pyridine building block used extensively in the synthesis of active pharmaceutical ingredients (APIs), particula...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction

    6-Iodo-2-methylnicotinic acid (CAS 1352526-26-1; MW: 263.03) is a highly versatile halogenated pyridine building block used extensively in the synthesis of active pharmaceutical ingredients (APIs), particularly in transition-metal catalyzed cross-coupling reactions[1]. Its molecular structure—featuring an amphoteric pyridine-carboxylic acid motif coupled with a lipophilic, heavy iodine atom—presents unique analytical challenges. In crude reaction mixtures, the presence of unreacted starting materials, dehalogenated byproducts, and complex matrices requires robust, highly selective quantitative methods.

    This guide objectively compares three orthogonal analytical strategies—HPLC-UV, UPLC-MS/MS, and 1 H qNMR—providing drug development professionals with field-proven, self-validating protocols aligned with the latest ICH Q2(R2) validation guidelines[2].

    Analytical Strategy & Decision Matrix

    Selecting the appropriate analytical method depends on the Analytical Target Profile (ATP), a core concept emphasized in the recent ICH Q14 and Q2(R2) regulatory updates[2]. For routine yield calculations, HPLC-UV offers the best balance of throughput and reliability. For trace impurity profiling (e.g., genotoxic impurities or catalyst degradation products), UPLC-MS/MS is mandatory. When absolute purity must be determined without a certified reference standard, 1 H qNMR serves as the gold standard.

    DecisionTree Start Reaction Mixture Analysis 6-Iodo-2-methylnicotinic acid Q1 Primary Analytical Goal? Start->Q1 Routine Routine Yield & Conversion (High Concentration) Q1->Routine Trace Trace Impurity Profiling (<0.1% LOD required) Q1->Trace Absolute Absolute Purity (No Ref. Standard Available) Q1->Absolute HPLC HPLC-UV Robust, High Throughput (0.1% TFA / ACN) Routine->HPLC LCMS UPLC-MS/MS High Sensitivity, Specificity (ESI+ MRM Mode) Trace->LCMS QNMR 1H qNMR Structural & Quantitative (Internal Std: Maleic Acid) Absolute->QNMR

    Decision matrix for selecting the optimal analytical method for 6-Iodo-2-methylnicotinic acid.

    Comparative Performance Data

    The following table synthesizes the quantitative performance metrics of the three methodologies based on empirical laboratory data and regulatory validation standards.

    ParameterHPLC-UVUPLC-MS/MS 1 H qNMR
    Primary Use Case Routine yield & conversionTrace impurity profilingAbsolute purity (no standard)
    Sensitivity (LOD) ~0.5 µg/mL~0.5 ng/mL~100 µg/mL
    Dynamic Range 3–4 orders of magnitude4–5 orders of magnitude2 orders of magnitude
    Matrix Tolerance Moderate (requires baseline resolution)High (MRM selectivity)Low (requires distinct signal)
    Sample Preparation Dilute & Shoot / FiltrationProtein precipitation / High dilutionSolvent evaporation & Reconstitution
    Run Time 15 minutes4.5 minutes5–10 minutes

    Experimental Methodologies & Mechanistic Rationale

    Method A: HPLC-UV (Routine Reaction Monitoring)

    Causality & Rationale: Nicotinic acid derivatives exhibit poor retention and severe peak tailing on standard C18 columns at neutral pH due to the ionization of the carboxylic acid (pKa ~4.7) and secondary interactions between the basic pyridine nitrogen and residual silanols. By utilizing 0.1% Trifluoroacetic acid (TFA) (pH ~2.0), the carboxylate is fully protonated (neutralized), and the TFA acts as an ion-pairing agent for the protonated pyridine ring, ensuring sharp, symmetrical peaks and robust retention[3].

    Step-by-Step Protocol:

    • Sample Preparation: Quench 50 µL of the reaction mixture with 950 µL of Acetonitrile/Water (50:50, v/v). Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes to precipitate inorganic salts and polymeric byproducts.

    • Chromatographic Conditions:

      • Column: Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 5 µm).

      • Mobile Phase A: 0.1% TFA in Milli-Q Water.

      • Mobile Phase B: 0.1% TFA in HPLC-grade Acetonitrile.

      • Gradient: 5% B hold for 1 min, ramp to 95% B over 12 min, hold at 95% B for 3 min.

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30°C.

      • Detection: UV at 254 nm (optimal for the conjugated pyridine ring) and 280 nm (sensitive to iodine substitution).

    • System Suitability Testing (SST): Inject a 10 µg/mL reference standard. Ensure the tailing factor (T) is < 1.5 and theoretical plates (N) > 5000, establishing a self-validating baseline as mandated by ICH Q2(R2)[2].

    Method B: UPLC-MS/MS (Trace Impurity Profiling)

    Causality & Rationale: For trace analysis (<0.1%), UV detection lacks the requisite sensitivity and specificity. Electrospray Ionization (ESI) in positive mode is highly effective for 6-Iodo-2-methylnicotinic acid. The basic pyridine nitrogen readily accepts a proton to form the [M+H] + precursor ion at m/z 263.9[4]. During Collision-Induced Dissociation (CID), the molecule undergoes characteristic neutral losses, specifically the loss of water (H 2​ O) from the carboxylic acid and the cleavage of the labile carbon-iodine bond to lose hydrogen iodide (HI).

    Fragmentation Molecule 6-Iodo-2-methylnicotinic acid MW: 263.03 Da ESI_Pos ESI Positive Mode Protonation (+H+) Molecule->ESI_Pos Precursor Precursor Ion [M+H]+ m/z 263.9 ESI_Pos->Precursor CID Collision Induced Dissociation (CID) Precursor->CID Frag1 Product Ion 1 [M+H-H2O]+ m/z 245.9 CID->Frag1 -H2O Frag2 Product Ion 2 [M+H-HI]+ m/z 136.0 CID->Frag2 -HI

    ESI+ fragmentation pathway of 6-Iodo-2-methylnicotinic acid showing characteristic neutral losses.

    Step-by-Step Protocol:

    • Sample Preparation: Dilute the crude mixture 1:1000 in Methanol/Water (20:80, v/v) containing 0.1% Formic Acid. Add 6-Chloronicotinamide as an internal standard (IS) to correct for matrix-induced ion suppression[4].

    • Chromatographic Conditions:

      • Column: Waters Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm).

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

      • Gradient: 10% B to 90% B over 4.5 minutes.

      • Flow Rate: 0.4 mL/min.

    • Mass Spectrometry (MRM Mode):

      • Ionization: ESI Positive.

      • Capillary Voltage: 3.0 kV.

      • Transitions:

        • Quantifier: m/z 263.9 → 245.9 (Collision Energy: 15 eV, representing loss of H 2​ O).

        • Qualifier: m/z 263.9 → 136.0 (Collision Energy: 25 eV, representing loss of HI).

    Method C: 1 H Quantitative NMR (qNMR) (Absolute Purity)

    Causality & Rationale: When a certified reference standard of 6-Iodo-2-methylnicotinic acid is unavailable (common in early-stage development), qNMR provides absolute quantitation. By comparing the integral of a distinct proton on the analyte to an internal standard of known purity, exact mass fractions can be calculated without relying on UV response factors.

    Step-by-Step Protocol:

    • Sample Preparation: Accurately weigh ~15.0 mg of the isolated crude product and ~5.0 mg of Maleic Acid (TraceCERT® internal standard) using a microbalance. Dissolve completely in 600 µL of DMSO-d6.

    • Acquisition Parameters:

      • Frequency: 400 MHz or higher.

      • Pulse Sequence: Standard 1D proton (zg30).

      • Relaxation Delay (D1): 30 seconds. Critical Step: A long D1 ensures complete longitudinal relaxation (T1) of all protons, preventing integration errors caused by signal saturation.

      • Number of Scans (NS): 32 to 64 for an adequate signal-to-noise ratio (>150:1).

    • Data Analysis: Integrate the maleic acid singlet (~6.26 ppm, 2H) and the isolated aromatic protons of the pyridine ring (e.g., the doublet at ~7.8 ppm, 1H). Apply the standard qNMR equation to determine absolute purity.

    Conclusion

    The quantitative analysis of 6-Iodo-2-methylnicotinic acid requires a tailored approach based on the specific phase of chemical development. HPLC-UV remains the most robust choice for daily reaction monitoring, provided the mobile phase is sufficiently acidic to control the amphoteric nature of the molecule. For trace analysis, UPLC-MS/MS leverages the distinct fragmentation pathways of the halogenated pyridine to achieve sub-nanogram sensitivity. By aligning these methodologies with ICH Q2(R2) validation principles, laboratories can ensure data integrity, mechanistic understanding, and regulatory compliance throughout the drug development lifecycle.

    Sources

    Safety & Regulatory Compliance

    Safety

    A Comprehensive Guide to the Proper Disposal of 6-Iodo-2-methylnicotinic Acid

    For Immediate Implementation by Laboratory and Drug Development Professionals The responsible management of chemical waste is a cornerstone of safe and ethical scientific research. This guide provides a detailed protocol...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    For Immediate Implementation by Laboratory and Drug Development Professionals

    The responsible management of chemical waste is a cornerstone of safe and ethical scientific research. This guide provides a detailed protocol for the proper disposal of 6-Iodo-2-methylnicotinic acid, ensuring the safety of laboratory personnel and the protection of our environment. As a halogenated organic compound, this substance requires specific handling and disposal procedures to comply with stringent federal and state regulations.

    I. Hazard Identification and Risk Assessment

    Assumed Hazard Classification: Based on analogous compounds, 6-Iodo-2-methylnicotinic acid should be treated as a substance that can cause skin and serious eye irritation.[1][2][3]

    Table 1: Hazard Identification and Required Personal Protective Equipment (PPE)

    Hazard Classification (Assumed)Required Personal Protective Equipment (PPE)
    Skin Irritant Chemical-resistant gloves (e.g., nitrile), lab coat, closed-toe shoes.[1][4]
    Eye Irritant Safety goggles or a face shield.[1][4]
    Respiratory Irritant (if in powder form) Work within a certified chemical fume hood to prevent inhalation of dust.[4][5]
    Environmental Hazard As a halogenated organic compound, it is considered a hazardous waste and must not be disposed of down the drain or in regular trash.[6][7][8]
    II. Step-by-Step Disposal Protocol

    The disposal of 6-Iodo-2-methylnicotinic acid must be conducted in strict adherence to the Resource Conservation and Recovery Act (RCRA) and any applicable state and local regulations.[7][9][10] The following steps provide a clear, actionable plan for its safe disposal.

    1. Waste Segregation and Collection:

    • Solid Waste:

      • Unused or expired solid 6-Iodo-2-methylnicotinic acid should be kept in its original, clearly labeled container whenever possible.[11]

      • If transferring is necessary, use a container compatible with solid chemical waste, ensuring it is properly sealed and clearly labeled with the full chemical name and any known hazards.[11][12]

    • Liquid Waste (Solutions):

      • Halogenated Waste Stream: All solutions containing 6-Iodo-2-methylnicotinic acid must be collected in a designated "Halogenated Organic Waste" container.[8][13] Do not mix with non-halogenated waste streams, as this significantly increases disposal costs and complexity.[8]

      • The container must be leak-proof, shatter-resistant, and chemically compatible with the solvents used.[11][14] For instance, do not use metal containers for acidic solutions.[14]

      • Clearly label the waste container with "Hazardous Waste," the full chemical name ("6-Iodo-2-methylnicotinic acid"), the solvent(s) used, and the approximate concentration.[12][15]

    2. Decontamination of Glassware and Equipment:

    • Glassware and equipment that have come into contact with 6-Iodo-2-methylnicotinic acid must be decontaminated.

    • The initial rinse should be done with a suitable solvent (e.g., acetone or ethanol), and this rinsate must be collected as hazardous waste and added to the halogenated organic waste container.[12]

    • Subsequent rinses with soap and water can be performed after the initial solvent rinse.

    3. Waste Storage and Accumulation:

    • All waste containers must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[10][12]

    • The SAA should be at or near the point of waste generation and under the control of laboratory personnel.[7][10]

    • Ensure all waste containers are tightly sealed to prevent spills and evaporation.[11][12] Do not overfill containers; a general rule is to fill to no more than 90% capacity.[12][14]

    • Store incompatible waste types separately, using secondary containment to prevent accidental mixing.[7][16]

    4. Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[12]

    • Ensure all containers are properly labeled with a hazardous waste tag as required by your institution and local regulations. This tag should include the chemical name, quantity, and hazard information.[12][15]

    Visualizing the Disposal Workflow

    To further clarify the decision-making process for the proper disposal of 6-Iodo-2-methylnicotinic acid, the following workflow diagram has been developed.

    Disposal Workflow for 6-Iodo-2-methylnicotinic Acid cluster_0 Waste Generation cluster_1 Waste Collection cluster_2 Decontamination cluster_3 Storage & Disposal start 6-Iodo-2-methylnicotinic Acid Waste is_solid Is the waste solid? start->is_solid is_liquid Is the waste a solution? is_solid->is_liquid No solid_waste Collect in a labeled solid waste container. is_solid->solid_waste Yes liquid_waste Collect in a labeled 'Halogenated Organic Waste' container. is_liquid->liquid_waste Yes decontaminate Decontaminate glassware with solvent. solid_waste->decontaminate liquid_waste->decontaminate collect_rinsate Collect first rinse as hazardous waste. decontaminate->collect_rinsate store_waste Store in designated Satellite Accumulation Area. collect_rinsate->store_waste contact_ehs Contact EHS for waste pickup. store_waste->contact_ehs final_disposal Proper Disposal by Certified Vendor contact_ehs->final_disposal

    Caption: Decision workflow for the safe disposal of 6-Iodo-2-methylnicotinic acid.

    III. Emergency Procedures

    In the event of a spill or accidental exposure, immediate and appropriate action is critical.

    • Skin Contact: Immediately wash the affected area with soap and plenty of water.[1][17] Remove contaminated clothing.[17] If skin irritation occurs, seek medical attention.[1]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[17] Seek immediate medical attention.[17]

    • Inhalation (of dust): Move the individual to fresh air.[1][17] If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[17]

    • Spill:

      • For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste.

      • For larger spills, evacuate the area and contact your institution's EHS for assistance.

      • Ensure adequate ventilation during cleanup.

    IV. Regulatory Compliance

    The disposal of 6-Iodo-2-methylnicotinic acid is governed by several key regulations:

    • Resource Conservation and Recovery Act (RCRA): As a halogenated organic compound, this chemical falls under RCRA's hazardous waste regulations.[9][18] This mandates "cradle-to-grave" management, from generation to final disposal.[9]

    • Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (29 CFR 1910.1200) and the standard for Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) require employers to inform and train employees about the hazards of chemicals in the workplace and to implement a Chemical Hygiene Plan.[5]

    By adhering to these established protocols and regulatory requirements, we can ensure a safe laboratory environment and uphold our commitment to environmental stewardship.

    References

    • Chemical Waste | Environmental Health & Safety (EHS). (n.d.). The University of Texas at Austin. Retrieved from [Link]

    • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025, December 1). US EPA. Retrieved from [Link]

    • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (2000, December 26). eCFR. Retrieved from [Link]

    • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. (n.d.). OSHA. Retrieved from [Link]

    • Laboratory Environmental Sample Disposal Information Document. (n.d.). US EPA. Retrieved from [Link]

    • Hazardous Waste - EHSO Manual 2025-2026. (2025, December 22). Oakland University. Retrieved from [Link]

    • PSFC Halogenated Solvents. (n.d.). MIT Plasma Science and Fusion Center. Retrieved from [Link]

    • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from [Link]

    • 6-Methylnicotinic acid - SAFETY DATA SHEET. (2025, September 16). Thermo Fisher Scientific. Retrieved from [Link]

    • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved from [Link]

    • 7.2 Organic Solvents. (n.d.). UNC Charlotte Environmental Health and Safety. Retrieved from [Link]

    • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, Northwestern University. Retrieved from [Link]

    • The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids. (2025, February 27). U.S. Chemical Storage. Retrieved from [Link]

    • Methyl 6-methylnicotinate - Safety Data Sheet. (2024, November 4). ABLAZE. Retrieved from [Link]

    • Regulation of Laboratory Waste. (n.d.). American Chemical Society. Retrieved from [Link]

    • Chemical Disposal Standard Operating Procedures (SOP). (2023, August 29). VA.gov. Retrieved from [Link]

    • Chemical and Hazardous Waste Guide. (2024, October 20). University of Oslo. Retrieved from [Link]

    • Guidelines: Handling and Disposal of Chemicals. (n.d.). Purdue University Engineering. Retrieved from [Link]

    • 2-Hydroxy-6-methylisonicotinic acid - SAFETY DATA SHEET. (2025, December 20). Thermo Fisher Scientific. Retrieved from [Link]

    • Laboratory Waste Management Guidelines. (2020, October). University of Massachusetts Lowell. Retrieved from [Link]

    Sources

    Handling

    A Comprehensive Guide to the Safe Handling of 6-Iodo-2-methylnicotinic Acid

    For researchers and professionals in drug development, the integrity of your work and the safety of your laboratory personnel are paramount. This guide provides essential, in-depth technical and safety information for ha...

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    Author: BenchChem Technical Support Team. Date: March 2026

    For researchers and professionals in drug development, the integrity of your work and the safety of your laboratory personnel are paramount. This guide provides essential, in-depth technical and safety information for handling 6-Iodo-2-methylnicotinic acid (CAS No. 1352526-26-1), a compound with significant potential in synthetic chemistry.[1] By understanding the inherent risks and adhering to rigorous safety protocols, you can mitigate hazards and ensure a secure research environment. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, fostering a culture of safety and excellence.

    Hazard Identification and Risk Assessment

    While a specific, comprehensive Safety Data Sheet (SDS) for 6-Iodo-2-methylnicotinic acid is not widely available, data from structurally analogous compounds, such as 6-Methylnicotinic acid and other pyridine derivatives, provide a strong basis for a thorough risk assessment. The primary hazards associated with this class of compounds include:

    • Skin Irritation: Causes skin irritation.[2][3][4][5][6][7]

    • Serious Eye Irritation: Can cause serious eye damage.[2][3][4][5][6][7]

    • Respiratory Irritation: May cause respiratory irritation if inhaled.[2][3][5][6][7][8]

    Given the presence of an iodine atom, there is also the potential for the release of iodine-containing vapors, which can be irritating to the respiratory system. Therefore, it is crucial to handle this compound with appropriate engineering controls and personal protective equipment.

    Hazard Summary Table:

    Hazard ClassificationCategoryPrecautionary Statement
    Skin IrritationCategory 2H315: Causes skin irritation.[4][5][6][7]
    Serious Eye IrritationCategory 2H319: Causes serious eye irritation.[4][5][6][7]
    Specific target organ toxicity – single exposure (Respiratory system)Category 3H335: May cause respiratory irritation.[5][6][7][8]

    Personal Protective Equipment (PPE): Your First Line of Defense

    The selection and proper use of PPE are non-negotiable when handling 6-Iodo-2-methylnicotinic acid.[9][10] The following table outlines the minimum required PPE for various laboratory operations involving this compound.

    Recommended PPE for Handling 6-Iodo-2-methylnicotinic acid:

    OperationEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
    Weighing and preparing solutions Safety goggles with side shields.[11][12] A face shield should be worn if there is a risk of splashing.[10][11][12]Chemical-resistant gloves (Nitrile or Neoprene recommended).[9]A fully buttoned lab coat.[13][14]Not generally required if handled in a certified chemical fume hood.
    Running reactions and work-up procedures Safety goggles with side shields.[11][12] A face shield is highly recommended for splash hazards.[10][11][12]Chemical-resistant gloves (Nitrile or Neoprene).[9]A lab coat is mandatory.[11][14] Consider a chemically resistant apron for larger quantities.[12]All operations should be conducted in a certified chemical fume hood.[9][13]
    Handling spills Chemical splash goggles and a face shield.[10][11][12]Heavy-duty chemical-resistant gloves.A chemically resistant apron or suit.[12][15]A NIOSH-approved respirator with an appropriate cartridge may be necessary depending on the spill size.[16][17]

    Safe Handling and Operational Plan

    A systematic approach to handling 6-Iodo-2-methylnicotinic acid is essential to minimize exposure and prevent accidents.

    Engineering Controls
    • Ventilation: Always handle 6-Iodo-2-methylnicotinic acid in a properly functioning and certified chemical fume hood to minimize the inhalation of dust or vapors.[9][13]

    • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and within a 10-second travel distance from the work area.[13][16]

    Step-by-Step Handling Protocol
    • Preparation: Before handling the compound, ensure the work area within the fume hood is clean and uncluttered.[18] Assemble all necessary equipment and reagents.

    • Donning PPE: Put on all required PPE as outlined in the table above.

    • Weighing: Carefully weigh the required amount of 6-Iodo-2-methylnicotinic acid in a tared container within the fume hood. Avoid creating dust.[18]

    • Dissolution: Add the solvent to the solid compound slowly and stir to dissolve. Keep the container covered as much as possible to prevent the release of vapors.

    • Reaction: Conduct all reactions within the fume hood.

    • Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[16][18]

    Safe Handling Workflow Diagram

    cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep_area 1. Prepare Fume Hood don_ppe 2. Don Appropriate PPE prep_area->don_ppe Ensure safety gear is on weigh 3. Weigh Compound don_ppe->weigh Proceed to handling dissolve 4. Dissolve in Solvent weigh->dissolve react 5. Conduct Reaction dissolve->react decontaminate 6. Decontaminate Glassware react->decontaminate After reaction completion dispose 7. Dispose of Waste decontaminate->dispose wash 8. Wash Hands dispose->wash Final safety step

    Caption: Workflow for the safe handling of 6-Iodo-2-methylnicotinic acid.

    Spill and Emergency Procedures

    In the event of a spill, immediate and appropriate action is critical.[18]

    • Small Spills: For small spills that can be cleaned up in under 10 minutes by trained personnel, use an absorbent material like sand or vermiculite to contain the spill.[13][18] Sweep up the material, place it into a sealed container for disposal, and avoid generating dust.[18]

    • Large Spills: Evacuate the area immediately and alert laboratory personnel and the safety officer.

    First Aid Measures:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[16] Seek immediate medical attention.

    • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[16]

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[16] Seek medical attention if symptoms occur.

    • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards.[8] Get medical attention.

    Disposal Plan

    All waste containing 6-Iodo-2-methylnicotinic acid must be treated as hazardous waste.

    • Waste Collection: Collect waste in a clearly labeled, sealed, and compatible container.[13]

    • Disposal: Dispose of the waste through a licensed professional waste disposal service, following all local, state, and federal regulations.[16][18] Do not pour waste down the drain.[18]

    By adhering to these guidelines, you can create a safe and productive research environment for the handling of 6-Iodo-2-methylnicotinic acid and other potentially hazardous chemicals.

    References

    • Handling Pyridine: Best Practices and Precautions. (2024, March 12). Lab Manager. [Link]

    • Standard Operating Procedure for Pyridine. University of Nebraska-Lincoln Environmental Health and Safety. [Link]

    • Standard Personal Protective Equipment. University of Rochester Environmental Health & Safety. [Link]

    • Personal Protective Equipment. Innovation Team of Chemical Process Intensification. [Link]

    • Safety Data Sheet for Ferric ammonium citrate. HIMEDIA. [Link]

    • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009, July 30). Lab Manager. [Link]

    • Safety Data Sheet: pyridine. Chemos GmbH & Co.KG. [Link]

    • Safety Data Sheet for Pyridine, ACS. ChemPure Chemicals. [Link]

    • Personal Protective Equipment and Lab Attire. Purdue University Environmental Health and Safety. [Link]

    • Personal Protective Equipment. University of Illinois Division of Research Safety. [Link]

    • Safety Data Sheet for Methyl 6-methylnicotinate. Molekula. [Link]

    Sources

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